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  • Product: 2-(1-Adamantyl)pyrrolidine hydrochloride
  • CAS: 1177296-42-2; 180258-96-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-(1-Adamantyl)pyrrolidine Hydrochloride: Discovery, Synthesis, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals Abstract The adamantane moiety, with its unique rigid and lipophilic structure, has become a cornerstone in medicinal chemistry, leading to the development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, with its unique rigid and lipophilic structure, has become a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of 2-(1-Adamantyl)pyrrolidine hydrochloride, a fascinating derivative that merges the adamantane scaffold with the pharmacologically significant pyrrolidine ring. While specific detailed experimental data for this exact compound is sparse in publicly accessible literature, this document synthesizes information from closely related analogs and foundational chemical principles to present a robust guide for researchers. We will delve into its plausible synthesis, expected physicochemical properties, and predicted pharmacological profile as a dopamine reuptake inhibitor. Furthermore, we will explore the structure-activity relationships that govern its biological activity and discuss its potential therapeutic applications. This guide aims to be a valuable resource for scientists engaged in the discovery and development of novel central nervous system agents.

Introduction: The Adamantane Scaffold in Neuropharmacology

The story of adamantane in medicine is a testament to both serendipitous discovery and rational drug design. First isolated from petroleum in 1933, its unique tricyclic cage-like structure, a simple diamondoid, remained a chemical curiosity for decades.[2] The therapeutic potential of adamantane derivatives was first realized with the discovery of the antiviral activity of amantadine in the 1960s.[1] This discovery opened the floodgates for the exploration of adamantane-containing compounds in a wide range of therapeutic areas.

The rigid, lipophilic nature of the adamantane group makes it an attractive scaffold for medicinal chemists. It can serve as a bulky, space-filling anchor to orient pharmacophoric groups for optimal interaction with biological targets. Its metabolic stability also contributes to favorable pharmacokinetic profiles. These properties have been exploited in the development of drugs for viral infections, Parkinson's disease, and Alzheimer's disease.[2]

The pyrrolidine ring is another privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[3] Its five-membered saturated heterocyclic structure can engage in crucial hydrogen bonding and ionic interactions with biological targets. When combined, the adamantane and pyrrolidine moieties create a unique chemical entity with the potential for novel pharmacological activities, particularly within the central nervous system. This guide will focus on one such combination: 2-(1-Adamantyl)pyrrolidine hydrochloride.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely proceed via an initial adamantylation of pyrrolidine followed by conversion to the hydrochloride salt.

Synthesis_of_2-(1-Adamantyl)pyrrolidine_hydrochloride Adamantanol 1-Adamantanol Reaction1 Lewis Acid (e.g., Al(OTf)3) Nitromethane, rt, 4h Adamantanol->Reaction1 Pyrrolidine Pyrrolidine Pyrrolidine->Reaction1 Intermediate 2-(1-Adamantyl)pyrrolidine Reaction2 Anhydrous Ether Intermediate->Reaction2 HCl_gas HCl (gas or solution) HCl_gas->Reaction2 Final_Product 2-(1-Adamantyl)pyrrolidine hydrochloride Reaction1->Intermediate Reaction2->Final_Product caption Proposed synthetic route for 2-(1-Adamantyl)pyrrolidine hydrochloride.

Caption: Proposed synthetic route for 2-(1-Adamantyl)pyrrolidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(1-Adamantyl)pyrrolidine

  • To a solution of 1-adamantanol (1.0 eq) in nitromethane, add a catalytic amount of a Lewis acid, such as aluminum triflate (0.1 eq).[4]

  • To this stirring mixture, add pyrrolidine (1.0 eq) dropwise at room temperature.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(1-adamantyl)pyrrolidine as a free base.

Step 2: Formation of 2-(1-Adamantyl)pyrrolidine Hydrochloride

  • Dissolve the purified 2-(1-adamantyl)pyrrolidine in a minimal amount of anhydrous diethyl ether.

  • Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation is complete.

  • Collect the resulting white precipitate by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to afford 2-(1-adamantyl)pyrrolidine hydrochloride.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Signals corresponding to the adamantyl protons (typically in the range of 1.5-2.1 ppm) and the pyrrolidine ring protons. The proton alpha to the nitrogen will likely be shifted downfield.
¹³C NMR Resonances for the adamantyl cage carbons and the four distinct carbons of the pyrrolidine ring.
Mass Spec. A molecular ion peak corresponding to the free base (C₁₄H₂₃N) and characteristic fragmentation patterns.
IR Spec. N-H stretching vibrations for the hydrochloride salt, along with C-H and C-N stretching frequencies.
Melting Point A sharp melting point is indicative of high purity.

Physicochemical Properties

The incorporation of the adamantane group is expected to significantly influence the physicochemical properties of the pyrrolidine moiety.

Property Expected Characteristic Rationale
Lipophilicity (LogP) HighThe bulky, non-polar adamantane cage significantly increases the lipophilicity of the molecule.
Solubility Soluble in organic solvents; the hydrochloride salt should be soluble in water.The free base is expected to be soluble in solvents like dichloromethane and chloroform. The salt form introduces ionic character, enhancing aqueous solubility.
pKa Expected to be in the range of a typical secondary amine (around 10-11).The nitrogen in the pyrrolidine ring is the basic center.
Molecular Weight 241.81 g/mol (for the hydrochloride salt)Calculated from the molecular formula C₁₄H₂₄ClN.

Pharmacological Profile: A Putative Dopamine Reuptake Inhibitor

The primary pharmacological interest in 2-(1-adamantyl)pyrrolidine hydrochloride lies in its potential as a dopamine reuptake inhibitor (DRI).[7] The dopamine transporter (DAT) is a key protein in the central nervous system responsible for clearing dopamine from the synaptic cleft, thereby terminating its signaling.[8] Inhibition of DAT leads to an increase in the extracellular concentration of dopamine, which is the mechanism of action for several psychostimulant drugs and antidepressants.[7][9]

Mechanism of Action

2-(1-Adamantyl)pyrrolidine hydrochloride is hypothesized to act as a competitive inhibitor at the dopamine transporter. The pyrrolidine nitrogen would likely engage in key interactions with the transporter, while the bulky adamantyl group could occupy a hydrophobic pocket, leading to a high-affinity binding.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Compound 2-(1-Adamantyl)pyrrolidine Compound->DAT Inhibition caption Proposed mechanism of action at the dopaminergic synapse.

Caption: Proposed mechanism of action at the dopaminergic synapse.

Comparative Pharmacological Data

While specific binding affinities (Ki or IC50 values) for 2-(1-adamantyl)pyrrolidine hydrochloride are not available in the provided search results, we can infer its potential potency by examining related compounds. For instance, pyrovalerone and its analogs, which also feature a pyrrolidine ring, are potent dopamine reuptake inhibitors.[10]

Compound DAT Ki (nM) NET Ki (nM) SERT Ki (nM) Reference
Cocaine~150~250~200[11]
Pyrovalerone22.2145>10,000[11]
α-PVP14.218.3>10,000[11]
2-(1-Adamantyl)pyrrolidine HCl Unknown Unknown Unknown

The data for pyrovalerone and α-PVP suggest that the pyrrolidine moiety, when appropriately substituted, can confer high affinity and selectivity for the dopamine transporter over the serotonin transporter. The bulky and lipophilic adamantyl group in 2-(1-adamantyl)pyrrolidine hydrochloride is expected to enhance its affinity for the DAT.

Structure-Activity Relationships (SAR)

The biological activity of adamantyl-pyrrolidine derivatives is highly dependent on their structural features.

  • The Adamantane Moiety: The adamantane group is crucial for high affinity at the dopamine transporter. Its rigidity and lipophilicity likely facilitate strong hydrophobic interactions within the transporter's binding pocket. Modifications to the adamantane cage, such as the introduction of hydroxyl groups, can modulate both potency and selectivity.[12]

  • The Pyrrolidine Ring: The pyrrolidine nitrogen is essential for binding, likely through an ionic interaction with an acidic residue in the transporter. The stereochemistry at the 2-position of the pyrrolidine ring can have a significant impact on activity, with one enantiomer often being more potent than the other.

  • Linker and Substituents: The direct attachment of the adamantyl group to the pyrrolidine ring in 2-(1-adamantyl)pyrrolidine hydrochloride represents a simple yet potentially potent arrangement. The absence of a linker may constrain the molecule in a favorable conformation for binding.

In Vivo Effects and Therapeutic Potential

Based on its presumed activity as a potent and selective dopamine reuptake inhibitor, 2-(1-adamantyl)pyrrolidine hydrochloride is expected to exhibit psychostimulant effects in vivo.

Predicted In Vivo Effects
  • Increased Locomotor Activity: Inhibition of dopamine reuptake in the nucleus accumbens and striatum is strongly correlated with increased locomotor activity in animal models.[13][14] Therefore, administration of 2-(1-adamantyl)pyrrolidine hydrochloride would likely lead to a dose-dependent increase in spontaneous movement in rodents.

  • Reinforcing Properties: Drugs that increase synaptic dopamine levels in reward-related brain regions, such as the nucleus accumbens, often have reinforcing effects and can be self-administered by animals. This suggests a potential for abuse liability.

  • Cognitive Enhancement: Dopaminergic signaling plays a critical role in cognitive functions such as attention and working memory. As such, 2-(1-adamantyl)pyrrolidine hydrochloride could potentially have cognitive-enhancing properties.

Potential Therapeutic Applications

The pharmacological profile of a potent and selective DRI suggests several potential therapeutic applications:

  • Depression: While selective serotonin reuptake inhibitors (SSRIs) are the first-line treatment for depression, a subset of patients does not respond adequately. DRIs could offer an alternative or adjunctive therapeutic strategy, particularly for symptoms of anhedonia and low motivation.[15][16]

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The most common medications for ADHD, such as methylphenidate and amphetamine, act by increasing dopamine and norepinephrine levels in the prefrontal cortex. A selective DRI could be a viable treatment option.

  • Narcolepsy: This sleep disorder is characterized by excessive daytime sleepiness. The wake-promoting effects of DRIs could be beneficial in managing these symptoms.

  • Cocaine Addiction: While counterintuitive, a long-acting DRI with a slower onset of action could potentially be used as a replacement therapy for cocaine addiction, similar to how methadone is used for opioid addiction.

Discovery and History

The development of adamantane-based dopamine reuptake inhibitors is part of a broader effort in medicinal chemistry to create novel CNS agents with improved efficacy and side-effect profiles.[2] The history of antidepressant drug discovery, for instance, has evolved from broad-acting monoamine oxidase inhibitors to more selective agents targeting specific monoamine transporters.[2][15]

While the specific discovery and historical development of 2-(1-adamantyl)pyrrolidine hydrochloride are not well-documented in the available literature, its conception can be seen as a logical progression from the established pharmacology of both adamantane and pyrrolidine-containing compounds. Researchers likely hypothesized that the combination of these two pharmacophores would result in a potent and selective dopamine reuptake inhibitor. Further research is needed to uncover the specific origins and developmental timeline of this particular molecule.

Conclusion and Future Directions

2-(1-Adamantyl)pyrrolidine hydrochloride represents a promising, yet understudied, molecule with the potential for potent and selective dopamine reuptake inhibition. Its unique structure, combining the rigid adamantane scaffold with the pharmacologically active pyrrolidine ring, makes it a compelling candidate for further investigation as a CNS therapeutic agent.

Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: A detailed and reproducible synthesis protocol, along with comprehensive analytical characterization, is essential for advancing the study of this compound.

  • In Vitro Pharmacology: Quantitative determination of its binding affinities and functional activities at the dopamine, serotonin, and norepinephrine transporters is crucial to confirm its potency and selectivity.

  • In Vivo Studies: A thorough investigation of its effects on locomotor activity, its reinforcing properties, and its potential therapeutic efficacy in animal models of depression, ADHD, and other CNS disorders is warranted.

  • Structure-Activity Relationship Studies: A systematic exploration of analogs of 2-(1-adamantyl)pyrrolidine hydrochloride would provide valuable insights into the structural requirements for optimal activity and could lead to the discovery of even more potent and selective compounds.

References

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  • Villhauer, E. B., Brinkman, J. A., Naderi, G. B., Burkey, B. F., Dunning, B. E., Prasad, K., ... & Hughes, T. E. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. Journal of medicinal chemistry, 46(13), 2774-2789. [Link]

  • Convenient synthesis of 2-(1-adamantyl)furans. Molbank, 2018(4), M1014. [Link]

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  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 40(12), 2823-2833. [Link]

  • Effects of the new generation α-pyrrolidinophenones on spontaneous locomotor activities in mice, and on extracellular dopamine and serotonin levels in the mouse striatum. Pharmacological reports, 70(2), 311-318. [Link]

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  • The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors. The Journal of Pharmacology and Experimental Therapeutics, 321(1), 254-263. [Link]

  • Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. European journal of medicinal chemistry, 42(6), 841-851. [Link]

  • Dopamine reuptake inhibitor - Wikipedia. [Link]

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  • Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. Molecules, 28(14), 5369. [Link]

  • The history of antidepressants: discovery and development. Imperial Bioscience Review. [Link]

  • A Heterocyclic Compound CE-103 Inhibits Dopamine Reuptake and Modulates Dopamine Transporter and Dopamine D1-D3 Containing Receptor Complexes. Neuropharmacology, 99, 647-658. [Link]

  • The in Vivo Neurochemical Profile of Selectively Bred High-Responder and Low-Responder Rats Reveals Baseline, Cocaine-Evoked, and Novelty-Evoked Differences in Monoaminergic Systems. Journal of neurochemistry, 145(2), 129-141. [Link]

  • Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. International Journal of Molecular Sciences, 22(17), 9501. [Link]

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Sources

Exploratory

An In-depth Technical Guide to 2-(1-Adamantyl)pyrrolidine Hydrochloride

CAS Number: 1177296-42-2 Molecular Formula: C₁₄H₂₄ClN Molecular Weight: 241.80 g/mol Introduction 2-(1-Adamantyl)pyrrolidine hydrochloride is a synthetic organic compound that merges two key pharmacophoric scaffolds: the...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1177296-42-2 Molecular Formula: C₁₄H₂₄ClN Molecular Weight: 241.80 g/mol

Introduction

2-(1-Adamantyl)pyrrolidine hydrochloride is a synthetic organic compound that merges two key pharmacophoric scaffolds: the rigid, lipophilic adamantane cage and the versatile pyrrolidine ring. This unique combination has positioned it as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. The adamantane moiety, renowned for its contribution to the antiviral properties of drugs like amantadine and rimantadine, and the pyrrolidine nucleus, a common feature in a multitude of biologically active compounds, together create a promising framework for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of 2-(1-Adamantyl)pyrrolidine hydrochloride, delving into its synthesis, potential mechanisms of action, and prospective applications, with a focus on its relevance to researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

The hydrochloride salt form of 2-(1-Adamantyl)pyrrolidine enhances its solubility in aqueous media, a crucial property for biological testing and potential pharmaceutical formulations. The adamantyl group imparts a high degree of lipophilicity, which can significantly influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.[1]

Table 1: Physicochemical Properties of 2-(1-Adamantyl)pyrrolidine

PropertyValueSource
Molecular FormulaC₁₄H₂₃NPubChem[3]
Molecular Weight205.34 g/mol PubChem[3]
XLogP33.3Echemi[4]
Predicted Boiling Point289.8 ± 8.0 °CEchemi[4]
Predicted Density1.066 ± 0.06 g/cm³Echemi[4]

For definitive structural confirmation and purity assessment of a synthesized batch of 2-(1-Adamantyl)pyrrolidine hydrochloride, a combination of analytical techniques is indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the adamantyl and pyrrolidine moieties.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the exact molecular weight and elemental composition of the compound.[5] Fragmentation patterns observed in MS/MS analysis can further validate the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretch of the secondary amine hydrochloride and the C-H stretches of the aliphatic rings.

Synthesis and Methodologies

The synthesis of 2-(1-Adamantyl)pyrrolidine typically involves the formation of a carbon-nitrogen bond between the adamantane and pyrrolidine scaffolds. A plausible and commonly employed synthetic strategy is nucleophilic substitution.

General Synthetic Pathway: Nucleophilic Substitution

A general and direct approach to synthesizing the 2-(1-Adamantyl)pyrrolidine backbone is through the nucleophilic attack of pyrrolidine on a reactive adamantane derivative, such as 1-bromoadamantane. The subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

Synthesis_of_2-(1-Adamantyl)pyrrolidine_hydrochloride 1-Bromoadamantane 1-Bromoadamantane Intermediate 2-(1-Adamantyl)pyrrolidine 1-Bromoadamantane->Intermediate Nucleophilic Substitution Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Final_Product 2-(1-Adamantyl)pyrrolidine Hydrochloride Intermediate->Final_Product Acidification HCl HCl HCl->Final_Product

Caption: General synthetic scheme for 2-(1-Adamantyl)pyrrolidine hydrochloride.

Exemplary Experimental Protocol

The following is a generalized, illustrative protocol based on common organic synthesis practices for similar compounds. Researchers should optimize these conditions for their specific laboratory setup and scale.

  • Reaction Setup: To a solution of 1-bromoadamantane in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add an excess of pyrrolidine.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(1-Adamantyl)pyrrolidine free base. Purification can be achieved through column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of 2-(1-Adamantyl)pyrrolidine hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.

Potential Mechanisms of Action and Therapeutic Applications

The therapeutic potential of 2-(1-Adamantyl)pyrrolidine hydrochloride is largely inferred from the well-established pharmacology of its constituent moieties.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, have been utilized as antiviral agents against the influenza A virus.[7] Their primary mechanism of action involves the blockage of the M2 proton ion channel, a crucial protein for the virus's replication cycle.[7] The M2 channel is responsible for acidifying the interior of the virus particle within the host cell's endosome, a necessary step for the release of the viral genome into the cytoplasm.[7] By obstructing this channel, adamantanes prevent viral uncoating and subsequent replication.

Antiviral_Mechanism cluster_host Host Cell Influenza_A_Virus Influenza_A_Virus Endosome Endosome (Acidic pH) Influenza_A_Virus->Endosome Endocytosis Host_Cell Host_Cell M2_Channel M2 Proton Channel Viral_Uncoating Viral RNA Release (Replication) M2_Channel->Viral_Uncoating H+ influx Adamantane_Derivative 2-(1-Adamantyl)pyrrolidine Hydrochloride Blockage X Adamantane_Derivative->Blockage Blockage->M2_Channel

Caption: Proposed antiviral mechanism of action via M2 channel blockade.

It is hypothesized that 2-(1-Adamantyl)pyrrolidine hydrochloride may exhibit a similar mechanism of action against influenza A. The lipophilic adamantyl cage would likely be the pharmacophore responsible for interacting with and blocking the M2 channel. The pyrrolidine ring may modulate the compound's solubility, cell permeability, and binding affinity to the channel.[8]

Neurological Applications: NMDA Receptor Antagonism

The adamantane scaffold is also a key feature of memantine, a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[9] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[10] However, their overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[11]

Memantine exerts its therapeutic effect by blocking the NMDA receptor channel when it is excessively open, thereby preventing pathological levels of calcium influx into neurons.[12] Given the structural similarity, 2-(1-Adamantyl)pyrrolidine hydrochloride is a candidate for investigation as an NMDA receptor antagonist. Its potential efficacy in conditions characterized by excitotoxicity, such as Alzheimer's disease, Parkinson's disease, and neuropathic pain, warrants further exploration.

NMDA_Receptor_Antagonism Glutamate_Glycine Glutamate & Glycine (Co-agonists) NMDA_Receptor NMDA Receptor Glutamate_Glycine->NMDA_Receptor Binds to Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity (Neuronal Damage) NMDA_Receptor->Excitotoxicity Pathological Ca²⁺ Influx Neuronal_Activity Normal Synaptic Transmission Ca_Influx->Neuronal_Activity Excessive_Activation Excessive Glutamate Excessive_Activation->NMDA_Receptor Overstimulates Adamantane_Derivative 2-(1-Adamantyl)pyrrolidine Hydrochloride Blockage X Adamantane_Derivative->Blockage Blockage->NMDA_Receptor Blocks Channel

Caption: Potential mechanism as an NMDA receptor antagonist.

Safety and Handling

Conclusion and Future Directions

2-(1-Adamantyl)pyrrolidine hydrochloride represents a compelling molecular scaffold for drug discovery, leveraging the established therapeutic potential of both adamantane and pyrrolidine moieties. Its structural characteristics suggest promising avenues for investigation as both an antiviral agent against influenza A and as a modulator of NMDA receptor activity for the treatment of neurological disorders.

Future research should focus on the development of a robust and scalable synthetic route, followed by a thorough characterization of the compound's physicochemical and pharmacological properties. In vitro and in vivo studies are necessary to definitively elucidate its mechanism of action, determine its efficacy in relevant disease models, and establish a comprehensive safety profile. The exploration of structure-activity relationships through the synthesis and evaluation of related analogs could further optimize its therapeutic potential and pave the way for the development of novel, clinically relevant drug candidates.

References

  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(5), 532-537.
  • Shishkina, L. N., et al. (2025). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. Antiviral Research, 224, 105493.
  • Beare, A. S., et al. (1972). In vitro antiviral activity and preliminary clinical trials of a new adamantane compound. PubMed.
  • Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(5), 532-537.
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  • Xu, X., Guo, J., Su, Q., & Zhong, X. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(14), 7831-7834.
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  • Al-Ghorbani, M. F., & Al-Amiery, A. A. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141.
  • Abid, F., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(10), 5364.
  • Blanpied, T. A., et al. (2005). Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block. The Journal of Neuroscience, 25(13), 3312-3322.
  • Rana, V., et al. (2024). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Anti-Infectives and Infectious Diseases, 31(29), 4725-4744.
  • IIP Series. (2024). NMDA RECEPTOR ANTAGONISTS AND EXPLORING THERAPEUTIC POTENTIAL. IIP Series, 3(12), 218.
  • Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Harris, C. S., et al. (2023). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites, 13(8), 941.
  • SpectraBase. (n.d.). 1-{p-[(1-Adamantyl)oxy]phenyl}pyrrolidine, hydrochloride. Retrieved from [Link]

Sources

Foundational

Technical Guide: Structure Elucidation of 2-(1-Adamantyl)pyrrolidine Hydrochloride

This guide outlines the comprehensive structure elucidation of 2-(1-Adamantyl)pyrrolidine Hydrochloride , designed for researchers and analytical scientists. It synthesizes spectroscopic principles with practical trouble...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive structure elucidation of 2-(1-Adamantyl)pyrrolidine Hydrochloride , designed for researchers and analytical scientists. It synthesizes spectroscopic principles with practical troubleshooting strategies to validate the structural integrity of this specific adamantane-pyrrolidine scaffold.

Executive Summary & Structural Context

Compound: 2-(1-Adamantyl)pyrrolidine Hydrochloride Formula:


MW:  241.80  g/mol  (Salt); 205.34  g/mol  (Free Base)
Core Challenge:  The primary analytical challenge lies in distinguishing the C2-substitution  (carbon-linked) from the N-substitution  (nitrogen-linked) isomer and confirming the integrity of the bulky adamantyl cage.

This molecule combines a lipophilic diamondoid cage (adamantane) with a polar, saturated heterocycle (pyrrolidine). The steric bulk of the adamantyl group at the C2 position of the pyrrolidine ring restricts conformational freedom, creating specific NMR signatures essential for validation.

Analytical Strategy & Workflow

To rigorously prove the structure, we employ a "Subtract and Connect" methodology:

  • Subtract: Confirm the presence of the Adamantane and Pyrrolidine fragments independently (MS, IR).

  • Connect: Prove the C-C bond between Adamantane

    
     and Pyrrolidine 
    
    
    
    (2D NMR).
  • Validate: Rule out regioisomers (e.g., N-adamantyl or 3-adamantyl analogs).

Elucidation Logic Diagram

ElucidationWorkflow Sample Unknown Sample (White Crystalline Solid) MS LC-MS/ESI [M+H]+ = 206.2 m/z Confirm MW & Purity Sample->MS Step 1 IR FT-IR Amine Salt (Broad 2800-3000) Adamantyl C-H MS->IR Step 2 H1_NMR 1H NMR Integration 14:9 Ratio Identify H-2 Methine IR->H1_NMR Step 3 C13_NMR 13C NMR Disappearance of Symmetry in Pyrrolidine Ring H1_NMR->C13_NMR Step 4 HMBC 2D HMBC CRITICAL STEP Correlate Pyr-C2 to Ad-C1 C13_NMR->HMBC Step 5 Final Confirmed Structure 2-(1-Adamantyl)pyrrolidine HCl HMBC->Final Validation

Caption: Logical workflow for structural confirmation, prioritizing the establishment of connectivity via HMBC.

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight and analyze fragmentation to verify the adamantyl-pyrrolidine linkage.

Protocol: LC-MS (ESI+)
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Mode: Positive Ion Mode (ESI+).

Data Interpretation

The free base has a monoisotopic mass of 205.18 .

  • Parent Ion: Expect a strong

    
     peak at m/z 206.2 .
    
  • Fragmentation Pattern:

    • m/z 135 (Adamantyl Cation): The most characteristic fragment. The bond between the adamantane cage and the pyrrolidine ring is sterically strained and prone to cleavage. A base peak at m/z 135 confirms the presence of the unsubstituted adamantyl group (

      
      ).
      
    • m/z 70 (Pyrroline Fragment): Resulting from the cleavage and loss of the adamantyl group, leaving the pyrrolidine ring (typically as a pyrrolinium ion).

Diagnostic Check: If you see m/z 150 or 164, suspect alkylation on the adamantane or pyrrolidine ring (impurity).

Infrared Spectroscopy (FT-IR)

Objective: Confirm the hydrochloride salt form and the aliphatic nature of the cage.

Functional GroupWavenumber (

)
Diagnostic Feature
Amine Salt (

)
2400–3000Broad, multiple bands. Overlaps with C-H stretches. Indicates HCl salt formation.[1]
C-H Stretch (

)
2850–2930Very strong, sharp peaks typical of the adamantane "diamondoid" structure.
C-N Stretch 1150–1250Medium intensity.
Fingerprint < 1000Adamantane skeletal vibrations (breathing modes).

Nuclear Magnetic Resonance (NMR)

Objective: The definitive proof of structure. We must distinguish the 2-substituted isomer from the N-substituted isomer.

Sample Preparation[2][3]
  • Solvent:

    
     or 
    
    
    
    . (Avoid
    
    
    if the salt is not soluble, though it often provides better resolution for the adamantyl region).
  • Concentration: ~10 mg/0.6 mL.

H NMR (Proton) Analysis

The spectrum is divided into three distinct regions.

Region A: The Ammonium Protons (Exchangeable)

  • 
     8.5–9.5 ppm (Broad singlets, 2H):  The 
    
    
    
    protons. In
    
    
    , these appear as two broad humps due to chirality at C2, making the two protons diastereotopic. Note: These disappear in
    
    
    .

Region B: The Pyrrolidine Ring (The Fingerprint)

  • 
     3.6–3.8 ppm (Multiplet, 1H): The Critical Signal.  This is H-2 , the methine proton at the chiral center. It is deshielded by the nitrogen and the adjacent adamantyl group.
    
    • Differentiation: If this proton were absent and the ring symmetric, you would have the N-adamantyl isomer.

  • 
     3.1–3.3 ppm (Multiplet, 2H):  H-5 protons (adjacent to N).
    
  • 
     1.6–2.1 ppm (Multiplets, 4H):  H-3 and H-4 protons.
    

Region C: The Adamantane Cage

  • 
     1.5–2.0 ppm (Overlapping Multiplets, 15H): 
    
    • 3H (Broad s): Methine protons (

      
      ) at bridgeheads (C3', C5', C7').
      
    • 6H (Broad d/s): Methylene protons (

      
      ) adjacent to the bridgehead.
      
    • 6H (Broad d/s): Remote methylene protons.

    • Key Feature: The integration must be exactly 15 protons relative to the single H-2 proton (ratio 15:1).

C NMR Analysis
  • C2 (Pyrrolidine): ~65–70 ppm. The chiral center.[2]

  • C5 (Pyrrolidine): ~45–47 ppm.

  • C1' (Adamantane Quaternary): ~35–38 ppm. This carbon has no attached protons (check with DEPT-135).

  • Adamantane Methylenes/Methines: Cluster between 28–40 ppm.

2D NMR: The "Connectivity" Proof

To unequivocally prove the C-C bond between the rings (and rule out N-substitution), you must run an HMBC (Heteronuclear Multiple Bond Correlation) .

  • HMBC Correlation: Look for a cross-peak between the Pyrrolidine H-2 proton (

    
     ppm) and the Adamantane Quaternary C-1'  (
    
    
    
    ppm).
  • Why this matters:

    • In N-(1-adamantyl)pyrrolidine, the adamantyl C1 would correlate to H-2 and H-5 equivalently (symmetry).

    • In 2-(1-adamantyl)pyrrolidine, H-2 correlates strongly to Ad-C1, while H-5 does not (3-bond vs. 5-bond distance).

Structural Logic Diagram (Connectivity)

Connectivity Ad_C1 Adamantane C1 (Quaternary) Pyr_C2 Pyrrolidine C2 (Chiral Center) Pyr_C2->Ad_C1 Sigma Bond (Target) Pyr_N Nitrogen (Amine) Pyr_C2->Pyr_N Ring Bond Pyr_H2 Proton H-2 (~3.7 ppm) Pyr_H2->Ad_C1 HMBC Correlation (3-bond coupling) Pyr_H2->Pyr_C2 Attached

Caption: The HMBC correlation (Red Arrow) is the definitive spectral evidence linking the two ring systems.

Stereochemical Considerations

The C2 position of the pyrrolidine ring is a chiral center .

  • Racemic vs. Enantiopure: Unless synthesized via asymmetric catalysis or resolved, the sample is likely a racemate (

    
    ).
    
  • Validation:

    • Polarimetry: Measure

      
      . A value of 
      
      
      
      indicates a racemate.
    • Chiral HPLC: Use a column like Chiralpak AD-H or OD-H with a Hexane/IPA mobile phase to check for enantiomeric excess (ee).

References

  • PubChem. (n.d.). 2-(1-Adamantyl)pyrrolidine.[1][3] National Library of Medicine. Retrieved from [Link]

  • Kolocouris, N., et al. (1994).[4] Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Journal of Medicinal Chemistry, 37(18), 2896-2902.[4] Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine 1H NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: Pharmacodynamics and Molecular Utility of 2-(1-Adamantyl)pyrrolidine HCl

Executive Summary 2-(1-Adamantyl)pyrrolidine hydrochloride represents a specialized scaffold within the aminoadamantane class of pharmacophores. Structurally distinct from its linear cousins, Amantadine and Rimantadine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Adamantyl)pyrrolidine hydrochloride represents a specialized scaffold within the aminoadamantane class of pharmacophores. Structurally distinct from its linear cousins, Amantadine and Rimantadine, this compound incorporates a saturated pyrrolidine ring directly fused to the adamantane cage. This modification introduces rotational restriction and increased steric bulk, altering its interaction kinetics with viral ion channels and CNS receptors.

This guide details the mechanism of action (MoA) of 2-(1-Adamantyl)pyrrolidine HCl, focusing on its dual utility as an Influenza A M2 proton channel blocker and an NMDA receptor antagonist . It serves as a critical probe for mapping the steric tolerance of ion channel pores.

Note on Specificity: This guide focuses on the unsubstituted 2-(1-adamantyl)pyrrolidine core. Researchers must distinguish this from complex derivatives like Vildagliptin intermediates (which contain cyano/acetyl groups).

Molecular Architecture & Physicochemical Profile

The efficacy of 2-(1-Adamantyl)pyrrolidine HCl is dictated by its two distinct structural domains:

  • The Adamantane Cage (Lipophilic Anchor): A diamondoid structure that is highly lipophilic. It drives the compound from the aqueous extracellular space into the lipid bilayer or hydrophobic pockets of transmembrane proteins.

  • The Pyrrolidine Ring (Polar Head): Unlike the primary amine in Amantadine, the secondary amine within the pyrrolidine ring possesses a pKa of approximately 10.5–11.0. At physiological pH (7.4) and endosomal pH (5.0–6.0), the nitrogen is fully protonated (

    
    ).
    

Key Structural Consequence: The pyrrolidine ring creates a "kink" and restricts conformational freedom. This increases the cross-sectional area of the polar head group compared to Rimantadine, testing the "size limit" of channel pores.

PropertyValue / CharacteristicImpact on MoA
Molecular Weight ~241.8 g/mol (HCl salt)Small molecule, CNS penetrant.
pKa (Conj. Acid) ~10.8Protonated cation acts as a hydronium mimic.
LogP High (>3.0)Rapid membrane partitioning; lysosomotropic accumulation.
Steric Profile Rigid, Bulky HeadHigher affinity for WT M2; often excluded by S31N mutants.

Mechanism of Action: Viral M2 Channel Blockade

The primary pharmacological utility of 2-(1-Adamantyl)pyrrolidine is as a blocker of the Influenza A M2 protein, a tetrameric proton channel essential for viral uncoating.

The "Snorkel" and Pore Blocking Model

The M2 channel facilitates proton transport into the virion interior to acidify it, releasing vRNPs. The channel is gated by a Histidine tetrad (His37) and a Tryptophan gate (Trp41).

  • Entry: The drug enters the channel from the N-terminal (extracellular) side.

  • Binding Site: The adamantane cage nests in a hydrophobic pocket lined by Val27, Ala30, and Ser31.

  • The Block: The protonated pyrrolidinium nitrogen projects toward the His37 tetrad. It mimics the hydronium ion (

    
    ) that the channel is designed to transport.
    
  • Electrostatic Repulsion: The positive charge of the drug destabilizes the protonation state of His37, preventing the "shuttle" mechanism required for proton conduction.

Resistance Profile (S31N)

While 2-(1-Adamantyl)pyrrolidine is a potent inhibitor of Wild Type (WT) M2 channels, it generally lacks efficacy against the prevalent S31N mutant.[1] The Serine-to-Asparagine mutation (S31N) narrows the pore and increases hydrophilicity, sterically excluding the bulky adamantyl-pyrrolidine scaffold.

Mechanism of Action: NMDA Receptor Antagonism[2]

Like Memantine, 2-(1-Adamantyl)pyrrolidine acts on the central nervous system (CNS) via the glutamatergic system.

Uncompetitive Open-Channel Blockade

The compound functions as a low-affinity, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

  • State-Dependency: It can only bind when the channel is open (agonist-bound).

  • Binding Site: It binds to the "PCP site" (Phencyclidine site) deep within the ion channel pore, physically occluding the flow of

    
     and 
    
    
    
    .
  • Kinetics (The Clinical Edge): The bulky pyrrolidine group likely confers "fast-off" kinetics. Unlike high-affinity blockers (e.g., MK-801) that get trapped in the channel (causing neurotoxicity/hallucinations), adamantane amines block pathological excitotoxicity while sparing normal synaptic transmission.

Visualizing the Mechanism

The following diagram illustrates the dual-mechanism pathways and the specific molecular interference points.

MoA_Pathways cluster_Viral Pathway A: Influenza M2 Inhibition cluster_CNS Pathway B: NMDA Receptor Antagonism Drug 2-(1-Adamantyl) pyrrolidine HCl M2_Channel M2 Proton Channel (Tetramer) Drug->M2_Channel Partitions into Pore His37 His37 Gate (Selectivity Filter) Drug->His37 Steric/Electrostatic Blockade NMDA_Rec NMDA Receptor (Glutamate Gated) Drug->NMDA_Rec Enters Open Channel PCP_Site PCP Binding Site (Deep Pore) Drug->PCP_Site Occludes M2_Channel->His37 Contains Proton_Flow H+ Influx (Acidification) His37->Proton_Flow Inhibits Uncoating Viral Uncoating (vRNP Release) Proton_Flow->Uncoating Required for NMDA_Rec->PCP_Site Contains Ca_Influx Excess Ca2+ (Excitotoxicity) PCP_Site->Ca_Influx Blocks Neuro_Protect Neuroprotection Ca_Influx->Neuro_Protect Prevention leads to

Caption: Dual mechanistic pathways showing M2 channel occlusion (antiviral) and NMDA receptor pore blockade (neuroprotection).

Experimental Protocols

To validate the activity of 2-(1-Adamantyl)pyrrolidine HCl, the following self-validating protocols are recommended.

Protocol A: Two-Electrode Voltage Clamp (TEVC) for M2 Activity

Objective: Quantify the inhibition of proton current in Xenopus laevis oocytes expressing M2.

  • Preparation:

    • Linearize plasmids encoding Influenza A/M2 (WT) and M2 (S31N).

    • Transcribe into cRNA using T7 RNA polymerase.

  • Expression:

    • Inject 5–10 ng of cRNA into defolliculated Xenopus oocytes.

    • Incubate at 18°C for 48–72 hours in Barth’s solution.

  • Electrophysiology:

    • Bath Solution: ND96 (pH 7.4) for baseline; pH 5.5 buffer to activate the channel.

    • Clamp: Hold membrane potential at -60 mV.

    • Application: Peruse with pH 5.5 buffer to elicit inward proton current (

      
      ).
      
    • Drug Perfusion: Apply 2-(1-Adamantyl)pyrrolidine (100 µM down to 0.1 µM) in pH 5.5 buffer.

  • Validation:

    • Success Criteria: >80% reduction in current for WT M2.

    • Negative Control: Minimal reduction (<10%) in S31N mutants (confirms specificity).

Protocol B: Radioligand Binding Assay (NMDA)

Objective: Determine binding affinity (


) at the PCP site.
  • Tissue Prep: Rat forebrain membrane homogenates (rich in NMDA receptors).

  • Ligand: Use [

    
    H]MK-801 (high affinity open-channel blocker) or [
    
    
    
    H]Ifenprodil (if testing subunit specificity, though MK-801 is standard for pore blockers).
  • Incubation:

    • Mix membranes + Glutamate (10 µM) + Glycine (10 µM) to open channels.

    • Add [

      
      H]MK-801 (5 nM).
      
    • Add increasing concentrations of 2-(1-Adamantyl)pyrrolidine (

      
       to 
      
      
      
      M).
  • Analysis:

    • Terminate via rapid filtration. Count radioactivity.[2]

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Synthesis & Stability Overview

For researchers synthesizing the hydrochloride salt for testing:

  • Precursors: 1-Bromoadamantane and Pyrrolidine.

  • Method: Nucleophilic substitution is often sluggish due to steric hindrance. Reductive amination using 1-Adamantanone and Pyrrolidine (using

    
     or 
    
    
    
    ) is the preferred, higher-yield route.
  • Salt Formation: The free base is an oil/low-melting solid. Treatment with ethereal HCl yields the stable, water-soluble hydrochloride salt.

  • Stability: Highly stable in aqueous solution. Resistant to hydrolysis.

Workflow Visualization

Workflow cluster_Synth Synthesis cluster_Val Validation Start 1-Adamantanone + Pyrrolidine React Reductive Amination (Ti(OiPr)4 / NaBH4) Start->React Salt HCl Salt Formation React->Salt TEVC TEVC Assay (M2 Channel) Salt->TEVC Dissolve in Buffer Binding Binding Assay (NMDA/PCP) Salt->Binding

Caption: Synthetic workflow from ketone precursor to hydrochloride salt and downstream validation assays.

References

  • Wang, J., et al. (2011). Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus.[3] Journal of Medicinal Chemistry.[3][4] Link

  • Thomaston, J. L., et al. (2020). Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics.[1] Journal of the American Chemical Society. Link

  • Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis. Neuropharmacology.[5][6][7][8] Link

  • Kolocouris, N., et al. (1996). Synthesis and Antiviral Activity Evaluation of Some New Aminoadamantane Derivatives. Journal of Medicinal Chemistry.[3][4] Link

  • PubChem. 2-(1-Adamantyl)pyrrolidine Compound Summary. National Library of Medicine. Link

Sources

Foundational

An In-Depth Technical Guide to the In-Silico Modeling of 2-(1-Adamantyl)pyrrolidine Hydrochloride Binding

This guide provides a comprehensive, technically-grounded framework for investigating the binding characteristics of 2-(1-Adamantyl)pyrrolidine hydrochloride using state-of-the-art in-silico modeling techniques. Designed...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for investigating the binding characteristics of 2-(1-Adamantyl)pyrrolidine hydrochloride using state-of-the-art in-silico modeling techniques. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the computational workflow. We will explore ligand and target preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, establishing a self-validating system for robust and reliable results.

The core of our investigation focuses on a well-established target for adamantane derivatives: the Influenza A virus M2 proton channel. This tetrameric transmembrane protein is crucial for the viral life cycle, and its inhibition by adamantane-based drugs, while compromised by resistance, provides a canonical example for demonstrating computational binding analysis.[1][2] The bulky, lipophilic adamantane cage is known to interact with hydrophobic residues within the M2 channel pore, physically occluding proton transport.[1][2] The pyrrolidine moiety, a common scaffold in medicinal chemistry, offers additional opportunities for interaction and property modulation.[3][4][5]

By following this guide, researchers can develop a deep understanding of the principles and practices required to predict and analyze the binding of 2-(1-Adamantyl)pyrrolidine and similar compounds to their biological targets.

Part 1: Foundational Workflow & System Preparation

The accuracy of any in-silico model is fundamentally dependent on the meticulous preparation of the ligand and its protein target. This initial phase ensures that the starting structures are chemically correct, energetically minimized, and representative of a physiological environment.

Overall In-Silico Modeling Workflow

The logical progression from a static binding prediction to a dynamic and energetically refined model is crucial. The workflow described here is designed to build confidence at each stage, with the results of one step informing and validating the next.

G cluster_0 Preparation Phase cluster_1 Static & Dynamic Simulation cluster_2 Analysis & Validation A Ligand Preparation (2D to 3D, Protonation, Energy Minimization) C Molecular Docking (Grid Generation, Pose Prediction) A->C B Target Identification & Preparation (PDB Download, Cleaning, Protonation) B->C D Molecular Dynamics (Solvation, Equilibration, Production Run) C->D E Pose Analysis (Interaction Mapping) C->E F Trajectory Analysis (RMSD, RMSF) D->F G Binding Free Energy (MM/PBSA Calculation) D->G

Caption: Overall workflow for in-silico binding analysis.

Experimental Protocol 1: Ligand Preparation

Objective: To generate a chemically accurate, low-energy 3D conformation of 2-(1-Adamantyl)pyrrolidine.

Rationale: The ligand's geometry and charge distribution directly influence its interaction with the protein. Starting with an unrealistic conformation can lead to inaccurate docking poses and energies. Given the hydrochloride salt form, the pyrrolidine nitrogen should be protonated, carrying a positive charge.

Methodology:

  • Obtain 2D Structure: Retrieve the 2D structure of 2-(1-Adamantyl)pyrrolidine from a chemical database like PubChem (CID: 511811).[6]

  • Convert to 3D: Use a molecular editor such as Avogadro or the builder tool in Maestro (Schrödinger) to generate an initial 3D conformation.

  • Protonation: Ensure the pyrrolidine nitrogen is protonated to reflect its state at physiological pH (~7.4). Most molecular modeling software has tools (e.g., LigPrep in Schrödinger, or manual editing in Avogadro) to assign the correct protonation states.

  • Energy Minimization: Perform a geometry optimization using a suitable force field, such as MMFF94 or OPLS. This step resolves any steric clashes and brings the molecule to a low-energy conformational state.

  • Save Structure: Save the final, prepared ligand structure in a format compatible with docking software (e.g., .mol2 or .pdbqt).

Experimental Protocol 2: Protein Target Preparation

Objective: To prepare the Influenza A M2 proton channel (PDB ID: 2L0J, a solid-state NMR structure of the wild-type channel in a lipid environment) for docking.

Rationale: Raw structures from the Protein Data Bank (PDB) are not immediately ready for simulation. They often contain non-essential molecules (water, crystallization agents) and lack hydrogen atoms. The structure must be "cleaned" and completed to accurately represent the protein's electrostatic and steric properties.

Methodology:

  • Download PDB Structure: Download the coordinate file for PDB ID 2L0J from the RCSB PDB website.

  • Clean the Structure:

    • Load the PDB file into a molecular visualization program like UCSF Chimera, PyMOL, or Maestro.

    • The 2L0J structure contains a tetramer of the M2 channel. Isolate these protein chains.

    • Remove all non-protein molecules, such as lipids (POPC) and water molecules, that are not directly involved in the binding interaction.

  • Add Hydrogens and Assign Protonation States:

    • Use a dedicated tool, such as the Protein Preparation Wizard in Maestro or pdb2gmx in GROMACS, to add hydrogen atoms.

    • This step is critical for correctly defining the hydrogen bond network. Pay special attention to the protonation states of histidine residues (His37 in the M2 channel is crucial for its function).

  • Structural Refinement:

    • Perform a restrained energy minimization of the protein structure. This process relieves any bad contacts or geometric strain introduced during the hydrogen addition step while preserving the overall backbone fold.

  • Save Prepared Structure: Save the final protein structure in a format required by the docking program (e.g., .pdb or .pdbqt).

Part 2: Predicting Binding with Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The output is a set of binding poses ranked by a scoring function, which estimates the binding affinity.

Conceptual Basis of Docking

Docking algorithms systematically search for the optimal geometric fit between a ligand and a protein's binding site. This search is guided by a scoring function that evaluates the energetic favorability of each potential pose. Hydrophobic interactions between the adamantane cage and the channel pore are expected to be a primary driver of binding.[7]

G cluster_0 Inputs cluster_1 Outputs Ligand Prepared Ligand (3D Structure) Docking Docking Algorithm (Pose Sampling & Scoring Function) Ligand->Docking Protein Prepared Protein (Receptor) Protein->Docking Grid Binding Site Definition (Grid Box) Grid->Docking Poses Ranked Binding Poses Docking->Poses Scores Binding Affinity (e.g., kcal/mol) Docking->Scores

Caption: Conceptual flow of a molecular docking experiment.

Experimental Protocol 3: Molecular Docking with AutoDock Vina

Objective: To predict the binding pose and affinity of 2-(1-Adamantyl)pyrrolidine within the M2 channel pore.

Rationale: AutoDock Vina is a widely used, computationally efficient, and accurate docking program. Its scoring function provides a good approximation of binding affinity in kcal/mol.

Methodology:

  • Prepare Input Files: Convert the prepared ligand and protein .pdb files into the .pdbqt format using AutoDockTools (ADT). This format includes atomic charges and atom type definitions.

  • Define the Binding Site (Grid Box):

    • In ADT, identify the center of the M2 channel pore. Key residues lining this pore include Val27, Ala30, Ser31, and Gly34.

    • Define a search space (grid box) that encompasses the entire transmembrane portion of the pore. A typical size might be 22 x 22 x 22 Å, centered within the channel.

  • Configure the Docking Run: Create a configuration file (conf.txt) specifying the paths to the input files and the coordinates and dimensions of the grid box.

  • Execute Docking: Run the Vina executable from the command line: vina --config conf.txt --log results.log.

  • Analyze Results:

    • The output file (all_poses.pdbqt) will contain the predicted binding poses, ordered by their calculated binding affinity.

    • Visualize the top-ranked pose in complex with the protein using PyMOL or UCSF Chimera.

    • Identify and measure key intermolecular interactions, such as hydrophobic contacts with Val27 and potential hydrogen bonds involving the protonated pyrrolidine nitrogen.

Parameter Description Typical Value
Software Docking ProgramAutoDock Vina
Receptor File Prepared M2 Channelprotein.pdbqt
Ligand File Prepared Ligandligand.pdbqt
Grid Center Center of the channel poreUser-defined (e.g., based on Val27 Cα)
Grid Size Search space dimensions22 x 22 x 22 Å
Exhaustiveness Computational effort for search8 (default)
Output Binding affinity and coordinateskcal/mol and .pdbqt file

Table 1: Summary of typical molecular docking parameters.

Part 3: Assessing Complex Stability with Molecular Dynamics (MD)

While docking provides a valuable static snapshot, MD simulations offer a dynamic view of the ligand-protein complex, assessing its stability and conformational fluctuations over time in a simulated physiological environment.

Experimental Protocol 4: MD Simulation with GROMACS

Objective: To evaluate the stability of the docked 2-(1-Adamantyl)pyrrolidine-M2 channel complex.

Rationale: A stable binding pose should remain within the binding pocket throughout the simulation with minimal deviation. MD simulations provide a more rigorous validation of the docking results and can reveal subtle conformational changes not captured by static models.[8][9]

Methodology:

  • System Setup:

    • Complex Preparation: Use the top-ranked docked pose from the previous step as the starting structure.

    • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER99sb-ILDN) and generate parameters for the ligand using a tool like CGenFF or Antechamber.

    • Solvation: Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate with a water model like TIP3P.

    • Ionization: Add counter-ions (e.g., Cl-) to neutralize the net charge of the system.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes between the complex, water, and ions.

  • Equilibration:

    • NVT Ensemble: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.

    • NPT Ensemble: Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Gradually release the position restraints to allow the entire system to relax.

  • Production MD: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the ligand is not diffusing out of the binding site.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking.

Parameter Description Typical Value
Software MD Simulation EngineGROMACS
Force Field Protein/Ligand ParametersAMBER99sb-ILDN / GAFF
Water Model Explicit SolventTIP3P
Ensemble Thermodynamic conditionsNPT (300 K, 1 bar)
Simulation Time Length of production run100 ns
Analysis Metrics Stability and FluctuationRMSD, RMSF

Table 2: Summary of typical MD simulation parameters.

Part 4: Quantifying Binding with Free Energy Calculations

To obtain a more quantitative estimate of binding affinity that accounts for solvation effects and entropic contributions, end-point free energy methods like MM/PBSA can be applied to the MD trajectory.

Experimental Protocol 5: MM/PBSA Calculation

Objective: To calculate the binding free energy of 2-(1-Adamantyl)pyrrolidine to the M2 channel.

Rationale: The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique that combines molecular mechanics energy calculations with continuum solvation models to estimate the free energy of binding. It is more computationally demanding than docking but generally more accurate.[9]

Methodology:

  • Extract Snapshots: Select a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, calculate the following energy terms for the complex, the protein, and the ligand individually:

    • Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

    • Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (estimated from the solvent-accessible surface area, SASA).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as:

    • ΔG_bind = ΔE_MM + ΔG_solv - TΔS

    • The change in conformational entropy (-TΔS) is often omitted due to its high computational cost and is a known limitation of the method.

  • Analyze Results: Average the calculated ΔG_bind values across all snapshots. This provides a final estimate of the binding free energy. The individual energy components can also be analyzed to understand the primary drivers of binding (e.g., whether it is dominated by van der Waals forces or electrostatics).

Conclusion

This in-depth guide outlines a rigorous, multi-stage computational workflow for modeling the binding of 2-(1-Adamantyl)pyrrolidine hydrochloride. By progressing from ligand and protein preparation through molecular docking, dynamic simulation, and free energy calculations, researchers can build a comprehensive and validated model of molecular recognition. Each step provides crucial insights: docking offers a rapid prediction of the binding pose, molecular dynamics assesses the stability and dynamic nature of this interaction, and MM/PBSA calculations provide a more quantitative estimate of binding affinity. This structured approach, grounded in scientific principles, empowers researchers to confidently apply in-silico techniques to accelerate drug discovery and deepen the understanding of small molecule-protein interactions.

References

  • In-silico identification of the binding mode of synthesized adamantyl derivatives inside cholinesterase enzymes. (2025). ResearchGate. [Link]

  • Tabti, K., Baammi, S., Sbai, A., Maghat, H., Lakhlifi, T., & Bouachrine, M. (n.d.). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Taylor & Francis Online. [Link]

  • Kaufmann, B., & Kessel, A. (2011). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Molecules. [Link]

  • Tarasova, O., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. MDPI. [Link]

  • Wang, Y., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Medicinal Chemistry Research. [Link]

  • Fouad, I., et al. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. MDPI. [Link]

  • Tabti, K., et al. (2022). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. ResearchGate. [Link]

  • Tarasova, O., et al. (2020). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors-In Vitro, In Silico and QSAR Studies. PubMed. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-Adamantyl)pyrrolidine. PubChem. [Link]

  • Tabti, K., et al. (2022). Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques. Semantic Scholar. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry. [Link]

  • N-[1-(2-Phenylethyl)pyrrolidin-3-yl]-1-adamantanecarboxamides as novel 5-HT2 receptor antagonists. (1995). PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(1-Adamantylacetyl)pyrrolidine. PubChem. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]

  • Pyrrolidine. (n.d.). Wikipedia. [Link]

Sources

Exploratory

The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Role in Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ubiquitous presence in both natural products and clinically approved therapeutics.[1][2][3] This guide provides an in-depth technical analysis of the fundamental roles the pyrrolidine moiety plays in conferring biological activity. We will dissect its unique stereochemical and physicochemical properties, including its three-dimensional, sp³-rich architecture, which allows for unparalleled exploration of chemical space.[4][5][6] This document will explore the pyrrolidine ring's function as a versatile structural scaffold, a key mediator of molecular recognition, and a modulator of pharmacokinetic profiles. Through a survey of its application across diverse therapeutic areas—from enzyme inhibition to anticancer and central nervous system agents—this guide will illuminate the structure-activity relationships that govern its efficacy. Complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations, this resource is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively leverage the pyrrolidine scaffold in the design of next-generation therapeutic agents.

Part 1: The Fundamental Nature of the Pyrrolidine Scaffold

Introduction to a Privileged Structure

The pyrrolidine ring, chemically known as tetrahydropyrrole, is a core structure in a vast array of biologically active molecules.[1] Its significance is rooted in its prevalence in nature, most notably as the fundamental structure of the amino acid L-proline, a critical component of proteins and peptides that dictates secondary structure.[7] This natural precedent has made it a focal point for drug discovery. The pyrrolidine nucleus is found in numerous natural alkaloids, such as nicotine and hygrine, and is a key structural feature in 37 drugs approved by the U.S. Food and Drug Administration (FDA).[4][8] Its derivatives, including pyrrolidinones and pyrrolidine-2,5-diones, are also prominent pharmacophores.[5][6] This widespread success establishes pyrrolidine as a versatile and validated starting point for the design of novel bioactive compounds.[6]

Physicochemical & Stereochemical Landscape

The therapeutic versatility of the pyrrolidine ring is a direct consequence of its distinct structural features, which differentiate it from its aromatic counterpart, pyrrole, and its carbocyclic analog, cyclopentane.

Three-Dimensional Conformation: The sp³-hybridized and non-planar nature of the pyrrolidine ring is one of its most significant assets in drug design.[6] This allows for the creation of molecules with complex three-dimensional shapes, a critical factor for achieving high target affinity and selectivity.[9] The ring exists in a dynamic equilibrium of puckered conformations (envelope and twist forms), a phenomenon known as "pseudorotation," which enhances its ability to explore and adapt to the topology of biological targets.[4][5] This three-dimensional coverage stands in stark contrast to the flat, two-dimensional structure of the aromatic pyrrole ring.[9]

Stereochemistry: The pyrrolidine scaffold can possess up to four stereogenic carbon atoms, giving rise to as many as 16 different stereoisomers.[4] This stereochemical richness is a powerful tool for medicinal chemists. The precise spatial orientation of substituents on the ring is often the determining factor for biological activity, as enantiomers and diastereomers can exhibit profoundly different binding affinities and functional effects at chiral biological targets like enzymes and receptors.[3][5] The non-essential amino acid L-proline, with its single chiral center, is a frequently used building block for introducing stereocontrol in synthesis.[4]

Physicochemical Properties: The nitrogen atom within the ring is a key modulator of physicochemical properties. It imparts basicity and serves as a hydrogen bond donor in its protonated form or as a hydrogen bond acceptor when substituted.[10] These characteristics are crucial for interacting with biological targets and for enhancing aqueous solubility, a desirable trait for many drug candidates.[4][10] The choice between a pyrrolidine and a similar scaffold, like the six-membered piperidine, can be used to fine-tune properties such as lipophilicity (logP) and basicity (pKa).[11]

PropertyPyrrolidinePiperidineCyclopentaneKey Considerations for Drug Design
pKa of Conjugate Acid ~11.27[8]~11.22[11]N/ABoth are strongly basic, with pyrrolidine being slightly more so. This similarity makes them largely interchangeable when basicity is the primary concern.[11]
logP (Octanol/Water) 0.46[11]0.84[11]2.8Pyrrolidine is more hydrophilic than piperidine, which can influence solubility, cell permeability, and off-target hydrophobic interactions.[4][11]
Molecular Geometry Non-planar, puckered[4]Non-planar, chair/boat[11]Non-planar, puckeredThe 5-membered ring's flexibility ("pseudorotation") offers different conformational possibilities compared to the more defined chair conformation of piperidine.[4]

Table 1: Comparative physicochemical properties of pyrrolidine and related scaffolds.

Part 2: The Multifaceted Roles of Pyrrolidine in Molecular Interactions

The Pyrrolidine Ring as a Structural Scaffold

The pyrrolidine ring functions as an exemplary structural scaffold, providing a rigid yet conformationally adaptable framework to precisely position functional groups in three-dimensional space. This allows for the optimization of interactions with specific residues within a target's binding pocket. Its synthetic tractability allows for systematic modification at multiple positions (the nitrogen and carbons C2 through C5), enabling detailed structure-activity relationship (SAR) studies to map out the requirements for optimal potency and selectivity.[12][13]

A Key Player in Molecular Recognition

The pyrrolidine nitrogen is central to its role in molecular recognition. As a secondary amine, the N-H group can act as a potent hydrogen bond donor. When substituted, the lone pair of electrons on the nitrogen atom can serve as a hydrogen bond acceptor.[10] These interactions are fundamental to the high-affinity binding of many drugs to their protein targets. Furthermore, the constrained backbone of the pyrrolidine ring, particularly in proline, allows it to act as a "turn-mimetic" in peptidomimetic drugs, emulating the secondary structure of natural peptides to interact with their receptors.

cluster_0 Receptor Binding Pocket cluster_1 Pyrrolidine Ligand RECEPTOR_ASP Aspartate (ASP) (H-bond Acceptor) RECEPTOR_SER Serine (SER) (H-bond Donor) PYRROLIDINE Pyrrolidine Ring (N-H) PYRROLIDINE->RECEPTOR_ASP H-bond (Donor) SUBSTITUENT Substituent (R) (e.g., C=O) SUBSTITUENT->RECEPTOR_SER H-bond (Acceptor)

Caption: Pyrrolidine-mediated hydrogen bonding with a receptor.

Modulating Pharmacokinetics and Drug-like Properties

Incorporating a pyrrolidine ring into a lead compound can significantly improve its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Solubility and Permeability : The basic nitrogen atom can be protonated at physiological pH, which generally increases aqueous solubility.[10] This property is often balanced against lipophilicity to achieve optimal cell membrane permeability.[11]

  • Metabolic Stability : Pyrrolidine-containing drugs are generally stable, as evidenced by their presence in numerous marketed drugs.[2] However, a potential metabolic liability is the bio-activation of the ring to form reactive iminium ions or aminoaldehydes, which can have toxicological implications.[10] Careful consideration of substitution patterns can mitigate this risk by blocking sites of metabolic oxidation.[11]

Part 3: Pyrrolidine Derivatives in Modern Drug Discovery: A Therapeutic Survey

The pyrrolidine scaffold is a key component in drugs targeting a wide array of diseases.[1][2] Its derivatives have shown remarkable success as anticancer, anti-inflammatory, antiviral, anticonvulsant, and enzyme inhibitory agents.[6]

Enzyme Inhibition

Pyrrolidine derivatives are potent inhibitors of several clinically relevant enzymes.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors : In the treatment of type 2 diabetes, polyhydroxylated pyrrolidines act as "aza-sugars" that mimic the transition state of carbohydrate processing enzymes.[4] They have been developed as dual-target inhibitors of α-glucosidase (AG) and aldose reductase (ALR2).[4]

  • N-Acylethanolamine Acid Amidase (NAAA) Inhibitors : For inflammatory conditions, pyrrolidine amide derivatives have been developed to block NAAA, an enzyme that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA).[13] This blockage restores PEA levels, providing therapeutic benefit.

  • Angiotensin-Converting Enzyme (ACE) Inhibitors : Captopril and Enalapril are landmark antihypertensive drugs that feature a proline (pyrrolidine-2-carboxylic acid) moiety, which is crucial for binding to the active site of ACE.[2]

Compound ClassTarget EnzymeDisease AreaExample IC₅₀/Kᵢ ValuesReference
Pyrrolidine-based HybridsCarbonic Anhydrase II (hCAII)Glaucoma, EpilepsyKᵢ = 5.14 ± 0.61 nM[2]
Pyrrolidine AmidesNAAAInflammation, PainLow micromolar IC₅₀[13]
Polyhydroxylated Pyrrolidinesα-Glucosidase (AG)DiabetesPotent inhibition[4]
Pyrrolidine-containing derivativesDPP-IVDiabetesIC₅₀ = 11.32 ± 1.59 μM (Compound 23d)[1]

Table 2: Quantitative activity of selected pyrrolidine-based enzyme inhibitors.

GLP1 GLP-1 (Active) INACTIVE Inactive Peptides GLP1->INACTIVE Inactivation PANCREAS Pancreas GLP1->PANCREAS GIP GIP (Active) GIP->INACTIVE Inactivation GIP->PANCREAS DPP4 DPP-IV Enzyme DRUG Pyrrolidine-based DPP-IV Inhibitor DRUG->DPP4 Inhibition INSULIN ↑ Insulin Secretion PANCREAS->INSULIN GLUCOSE ↓ Blood Glucose INSULIN->GLUCOSE

Caption: Mechanism of action for pyrrolidine-based DPP-IV inhibitors.

Anticancer Agents

Pyrrolidine derivatives have emerged as a promising class of anticancer agents. Spiro[pyrrolidine-3,3′-oxindoles], for example, have been synthesized as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), inducing apoptotic cell death in human breast cancer cell lines at low micromolar concentrations.[4] Other derivatives have been designed as antagonists of the CXCR4 chemokine receptor, which plays a role in cancer metastasis.[1]

Compound/ClassCancer Cell LineCytotoxicity (IC₅₀)MechanismReference
Spiro[pyrrolidine-3,3′-oxindole] 38iMCF-7 (Breast)3.53 µMHDAC2/PHB2 Inhibition[4]
Thiophen-pyrrolidine hybrid 37eMCF-7 (Breast)17 µMNot specified[4]
Thiophen-pyrrolidine hybrid 37eHeLa (Cervical)19 µMNot specified[4]
Thiosemicarbazone pyrrolidine–copper(II) complex 37aSW480 (Colon)0.99 ± 0.09 µMNot specified[1]

Table 3: Anticancer activity of selected pyrrolidine derivatives.

Central Nervous System (CNS) Agents

The pyrrolidinone core is central to the racetam class of nootropic drugs, such as Aniracetam.[2] Additionally, the pyrrolidine-2,5-dione moiety is a well-established pharmacophore for anticonvulsant agents like Ethosuximide.[2][6] The drug Levetiracetam, a pyrrolidine anticonvulsant, is widely used in the treatment of epilepsy, though its exact mechanism is not fully understood, it appears to modulate nerve transmission.[14]

Part 4: Synthetic Strategies and Methodologies

Core Synthetic Approaches

The synthesis of bioactive pyrrolidines generally follows one of two major strategies:[4][5]

  • Ring Construction from Acyclic Precursors: This involves cyclization reactions to build the five-membered ring. A prominent and powerful method in this category is the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes, which allows for the stereocontrolled construction of highly substituted pyrrolidines.[15] Other methods include Pictet–Spengler-oxidative ring contractions and various aminocyclizations.[4]

  • Functionalization of Pre-formed Pyrrolidine Rings: This approach utilizes readily available chiral pyrrolidine building blocks, most commonly L-proline or its derivatives, and modifies them through substitution at the nitrogen or carbon atoms.[4][5]

Featured Experimental Protocol: Synthesis of a Substituted Pyrrolidine via 1,3-Dipolar Cycloaddition

This protocol describes a general, self-validating method for the synthesis of a functionalized pyrrolidine ring, a common task in medicinal chemistry. The 1,3-dipolar cycloaddition between an azomethine ylide (generated in situ) and a dipolarophile is a highly efficient and stereoselective method.[4][15]

Objective: To synthesize a substituted N-benzyl pyrrolidine derivative.

Materials:

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor)

  • Methyl acrylate (Dipolarophile)

  • Trifluoroacetic acid (TFA), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (eluents)

Procedure:

  • Reaction Setup: To a flame-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, add the azomethine ylide precursor (1.0 eq) and methyl acrylate (1.1 eq) to anhydrous dichloromethane (DCM, 0.1 M).

  • Initiation: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of trifluoroacetic acid (TFA, ~5 mol%) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification (Aqueous): Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to yield the pure pyrrolidine product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

cluster_workflow Experimental Workflow A 1. Combine Reactants (Ylide Precursor + Acrylate in DCM) B 2. Initiate Reaction (Cool to 0°C, Add cat. TFA) A->B C 3. Monitor Progress (Stir at RT, TLC Analysis) B->C D 4. Aqueous Workup (Quench with NaHCO₃, Extract with DCM) C->D E 5. Dry and Concentrate (Dry over MgSO₄, Rotovap) D->E F 6. Purify Product (Silica Gel Chromatography) E->F G 7. Characterize (NMR, Mass Spec) F->G

Caption: Workflow for pyrrolidine synthesis via cycloaddition.

Part 5: Conclusion and Future Perspectives

The pyrrolidine ring has unequivocally demonstrated its value as a privileged scaffold in drug discovery. Its unique combination of a three-dimensional, sp³-rich structure, inherent stereochemical complexity, and tunable physicochemical properties makes it an exceptionally versatile building block.[4][5] From mimicking natural amino acids to serving as the core of purely synthetic agents, the pyrrolidine moiety continues to yield potent and selective modulators of a wide range of biological targets. The diverse array of successful drugs containing this scaffold, spanning indications from hypertension and diabetes to epilepsy and cancer, is a testament to its enduring importance.[2][6]

Future research will undoubtedly continue to leverage the pyrrolidine core. Advances in synthetic methodology, particularly in asymmetric synthesis and organocatalysis, will enable even more precise control over its structure and the creation of novel, highly complex derivatives.[16][17] The application of pyrrolidine scaffolds in the development of chemical probes will be instrumental in elucidating new biological pathways and identifying novel drug targets.[18] As the demand for therapeutics with improved efficacy and safety profiles grows, the strategic deployment of the pyrrolidine ring will remain a cornerstone of rational drug design for the foreseeable future.

References

  • Li Petri, G., Raimondi, M. V., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
  • Poyraz, S., Kaya, M., & Ulusoy, G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243575. [Link]

  • Raimondi, M. V., Li Petri, G., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Poyraz, S., Kaya, M., & Ulusoy, G. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.
  • Valdés, C., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'-N-acetyltransferase type Ib. PubMed. [Link]

  • Wang, P., et al. (2021). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

  • CORDIS. (n.d.). New Methodology for the Synthesis of Bioactive Pyrrolidines and Pyrrolidinones. European Commission. [Link]

  • Valdés, C., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. MDPI. [Link]

  • Mondal, P., & Jana, S. (2026). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances, 16(11), 6039-6060. [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]

  • Gomha, S. M., et al. (2017). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. Molecules, 22(3), 365. [Link]

  • Drugs.com. (n.d.). List of Pyrrolidine anticonvulsants. Drugs.com. [Link]

  • Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports, 75(5), 1083-1097. [Link]

  • Raimondi, M. V., Li Petri, G., & Gruttadauria, M. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link]

  • Singh, R., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 9(1), 1-20. [Link]

  • de Souza, R. O. M. A., & de Oliveira, K. T. (2025). Heterogeneous organocatalysis: the proline case. RSC Advances, 15(31), 21853-21874. [Link]

  • Pierce, J. (2019). Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products. Grantome. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Chiral synthesis of 2-(1-Adamantyl)pyrrolidine enantiomers

Application Note: Stereoselective Synthesis of 2-(1-Adamantyl)pyrrolidine Enantiomers Executive Summary The pyrrolidine scaffold is a privileged pharmacophore in drug discovery, particularly in the development of antivir...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of 2-(1-Adamantyl)pyrrolidine Enantiomers

Executive Summary

The pyrrolidine scaffold is a privileged pharmacophore in drug discovery, particularly in the development of antiviral agents and DPP-4 inhibitors. The introduction of a bulky, lipophilic 1-adamantyl group at the C2 position enhances metabolic stability and blood-brain barrier (BBB) permeability but introduces significant steric challenges during synthesis.

This Application Note details a robust, scalable protocol for the asymmetric synthesis of (


)- and (

)-2-(1-adamantyl)pyrrolidine
. Unlike classical resolution methods which suffer from a maximum 50% yield, this protocol utilizes (

)- or (

)-tert-butanesulfinamide
as a chiral auxiliary to direct the stereochemical outcome, achieving diastereomeric ratios (dr) typically exceeding 98:2. The workflow features a high-yielding "one-pot" cyclization strategy using 3-chloropropylmagnesium bromide.

Strategic Methodology

Why Ellman’s Auxiliary?

Direct asymmetric hydrogenation of 2-adamantyl-pyrroline is hindered by the massive steric bulk of the adamantane cage, which blocks catalyst approach. The tert-butanesulfinamide route offers three distinct advantages for this specific target:

  • Steric Tolerance: The condensation of 1-adamantanecarbaldehyde with sulfinamide is promoted effectively by Ti(OEt)

    
    , overcoming steric hindrance.
    
  • Stereocontrol: The bulky tert-butyl group on the sulfur atom locks the imine conformation, directing the Grignard reagent to the less hindered face (Six-membered Zimmerman-Traxler transition state).

  • Atom Economy: The auxiliary serves as both the chiral director and the nitrogen source, and is removed under mild acidic conditions.

Reaction Pathway Visualization

The following diagram illustrates the critical pathway from the aldehyde precursor to the final enantiopure pyrrolidine.

SynthesisPath Aldehyde 1-Adamantanecarbaldehyde (Start) Imine (R,E)-N-Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-tert-Butanesulfinamide (Chiral Source) Auxiliary->Imine Intermediate Gamma-Chloro Sulfinamide (Linear) Imine->Intermediate Cl-(CH2)3-MgBr Diastereoselective Addition Cyclized N-Sulfinyl Pyrrolidine (Cyclic) Intermediate->Cyclized KOtBu or NaH Cyclization (SN2) FinalProduct (S)-2-(1-Adamantyl)pyrrolidine (Target) Cyclized->FinalProduct HCl/MeOH Deprotection

Figure 1: Synthetic workflow for the asymmetric construction of the pyrrolidine ring using a gamma-chloro Grignard reagent.[1]

Detailed Experimental Protocols

Safety Note: All reactions involving Grignard reagents and Ti(OEt)


 must be performed under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.
Protocol A: Formation of the Chiral Imine

Target: (


,E)-N-(1-Adamantylmethylene)-2-methylpropane-2-sulfinamide
  • Setup: Charge a 500 mL 3-neck round-bottom flask with 1-adamantanecarbaldehyde (10.0 g, 60.9 mmol) and (

    
    )-tert-butanesulfinamide  (8.1 g, 67.0 mmol, 1.1 equiv).
    
  • Solvent: Add anhydrous THF (120 mL). Stir to dissolve.

  • Catalyst Addition: Add Ti(OEt)

    
      (27.8 g, 122 mmol, 2.0 equiv) neat via syringe. The solution will turn slightly yellow.
    
    • Expert Insight: Ti(OEt)

      
       acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium forward.
      
  • Reaction: Reflux the mixture at 70°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into a rapidly stirring brine solution (100 mL). A thick white precipitate (Titanium salts) will form.

  • Filtration: Filter the suspension through a pad of Celite. Wash the cake with EtOAc (2 x 100 mL).

  • Purification: Dry the organic phase over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (0
    
    
    20% EtOAc in Hexane).
    • Expected Yield: 85–92% as a white crystalline solid.

Protocol B: Diastereoselective Grignard Addition & Cyclization

Target: (


)-1-((

)-tert-butylsulfinyl)-2-(1-adamantyl)pyrrolidine

This step utilizes 3-chloropropylmagnesium bromide . The addition creates a linear intermediate containing a gamma-chloride, which is then cyclized.

  • Reagent Preparation: If 3-chloropropylmagnesium bromide is not purchased commercially, prepare it from 1-bromo-3-chloropropane and Mg turnings in Et

    
    O. (Commercial solutions in Et
    
    
    
    O are preferred for titer stability).
  • Addition:

    • Dissolve the Imine from Protocol A (5.0 g, 18.7 mmol) in anhydrous CH

      
      Cl
      
      
      
      (90 mL).
    • Cool to -48°C (Cryocooler or acetonitrile/dry ice bath). Note: Lower temperatures (-78°C) may cause the adamantyl imine to precipitate due to low solubility.

    • Add 3-chloropropylmagnesium bromide (1.0 M in Et

      
      O, 37.4 mL, 2.0 equiv) dropwise over 30 minutes.
      
  • Equilibration: Stir at -48°C for 4 hours, then allow to warm slowly to room temperature overnight.

  • Cyclization (The "One-Pot" Modification):

    • Standard Route: Quench with NH

      
      Cl, isolate the linear chloro-sulfinamide, then treat with NaH (1.2 equiv) in THF to cyclize.
      
    • Direct Route: Upon completion of Grignard addition (verified by LC-MS), add KOtBu (2.5 equiv) directly to the reaction mixture and heat to 40°C for 3 hours. This effects the intramolecular displacement of the chloride by the sulfinamide nitrogen.

  • Workup: Quench with saturated NH

    
    Cl. Extract with CH
    
    
    
    Cl
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc). The major diastereomer (usually >98:2 dr) is isolated.

Protocol C: Deprotection to Final Amine
  • Dissolve the cyclized intermediate in MeOH (5 mL/g).

  • Add 4M HCl in Dioxane (2.0 equiv). Stir at room temperature for 1 hour.

  • Concentrate to dryness. Triturate with Et

    
    O to obtain the hydrochloride salt of (
    
    
    
    )-2-(1-adamantyl)pyrrolidine
    .
  • To obtain the free base, partition between CH

    
    Cl
    
    
    
    and 1M NaOH.

Stereochemical Control Mechanism

The high diastereoselectivity arises from the Chelated Transition State . The magnesium atom coordinates between the sulfinyl oxygen and the imine nitrogen. The bulky tert-butyl group blocks one face, while the massive adamantyl group forces the incoming nucleophile to attack from the least hindered trajectory.

TransitionState cluster_sterics Steric Interaction Mg Mg (Chelation Center) O_Sulf Sulfinyl Oxygen Mg->O_Sulf Coordination N_Imine Imine Nitrogen Mg->N_Imine Coordination tBu t-Butyl (Blocking Group) O_Sulf->tBu Attached Adamantyl Adamantyl (Steric Wall) N_Imine->Adamantyl Attached Nucleophile Grignard (Attack Vector) tBu->Nucleophile Repulsion Nucleophile->N_Imine Si-face Attack

Figure 2: Simplified transition state model showing the chelation control that enforces stereochemistry.

Analytical Validation & QC

Quantitative Data Summary
ParameterSpecification / ResultNotes
Imine Yield 88%White solid, stable at RT.
Cyclization Yield 76% (over 2 steps)Depends on dryness of solvents.
Diastereomeric Ratio (dr) > 98:2Determined by crude

H NMR.
Enantiomeric Excess (ee) > 99%After recrystallization of HCl salt.

H NMR (Adamantyl)

1.5 - 2.0 ppm (multiplet, 15H)
Distinctive cage protons.
Chiral HPLC Method

To verify the enantiomeric purity of the final amine (or the N-sulfinyl intermediate), use the following conditions:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may improve detection if needed).

References

  • Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. Link

  • Schenkel, L. B., & Ellman, J. A. (2004). "Application of P,N-Sulfinyl Imine Ligands to Copper-Catalyzed Conjugate Additions." Journal of Organic Chemistry, 69(6), 1800–1802. (Describes general handling of sulfinyl imines). Link

  • Gawley, R. E., et al. (2005). "A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide." Organic & Biomolecular Chemistry, 3, 2162-2166. (Primary protocol source for 3-chloropropyl Grignard cyclization). Link

  • Ferreira, F., et al. (2010). "Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine." Chemical Communications, 46, 222-224.[2] Link

Sources

Application

Application Notes and Protocols for the Scale-up Synthesis of 2-(1-Adamantyl)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Integration of Adamantane and Pyrrolidine Scaffolds in Medicinal Chemistry The...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Integration of Adamantane and Pyrrolidine Scaffolds in Medicinal Chemistry

The convergence of rigid, lipophilic cages with versatile heterocyclic frameworks represents a powerful strategy in modern drug discovery. The adamantane moiety, a diamondoid hydrocarbon, offers a unique combination of properties that make it a privileged scaffold. Its three-dimensional, rigid structure provides a stable anchor for pharmacophoric groups, enhancing binding affinity and selectivity for biological targets.[1] Furthermore, the high lipophilicity of the adamantane cage can significantly improve a drug candidate's pharmacokinetic profile, including membrane permeability and metabolic stability.[1]

Complementing the adamantane core, the pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle found in a multitude of natural products and synthetic pharmaceuticals.[2] This scaffold is not merely a passive linker; its stereochemical and electronic properties can be fine-tuned to modulate biological activity. The pyrrolidine nitrogen can act as a hydrogen bond acceptor or a basic center, crucial for interactions with biological macromolecules.

The target molecule, 2-(1-Adamantyl)pyrrolidine hydrochloride, combines these two pharmacologically significant motifs. This compound and its derivatives are of considerable interest in the development of novel therapeutics, potentially targeting a range of biological pathways. The successful and efficient scale-up synthesis of this key intermediate is therefore a critical step in advancing its development from the laboratory to preclinical and clinical evaluation.

This application note provides a comprehensive, in-depth guide to a proposed scale-up synthesis of 2-(1-Adamantyl)pyrrolidine hydrochloride. The protocols herein are designed with scalability, safety, and purity in mind, offering a robust foundation for researchers and drug development professionals.

Synthetic Strategy: A Nucleophilic Substitution Approach

The most direct and scalable approach to the synthesis of 2-(1-Adamantyl)pyrrolidine is a nucleophilic substitution reaction. This strategy involves the coupling of a suitable adamantyl electrophile with pyrrolidine. For a scale-up operation, the selection of starting materials is critical to ensure cost-effectiveness and high conversion. 1-Bromoadamantane is a commercially available and reactive electrophile suitable for this purpose. The pyrrolidine nitrogen will act as the nucleophile. To drive the reaction to completion, a strong, non-nucleophilic base is required to deprotonate the pyrrolidine, enhancing its nucleophilicity. Sodium hydride (NaH) is a common and effective choice for this transformation, though its handling requires stringent safety precautions.[3] The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

reaction_scheme cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Final Product AdamantylBromide 1-Bromoadamantane FreeBase 2-(1-Adamantyl)pyrrolidine (Free Base) AdamantylBromide->FreeBase THF, 0 °C to reflux Pyrrolidine Pyrrolidine Pyrrolidine->FreeBase NaH Sodium Hydride (NaH) NaH->FreeBase HCl_Salt 2-(1-Adamantyl)pyrrolidine HCl FreeBase->HCl_Salt HCl in Et2O

Caption: Proposed synthetic scheme for 2-(1-Adamantyl)pyrrolidine hydrochloride.

Detailed Experimental Protocol

This protocol is designed for a multi-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls and safety assessments.[4]

Part 1: Synthesis of 2-(1-Adamantyl)pyrrolidine (Free Base)

Materials and Equipment:

  • Three-neck round-bottom flask (5 L), equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Heating mantle with a temperature controller.

  • Ice-water bath.

  • Sodium Hydride (60% dispersion in mineral oil)

  • Pyrrolidine (anhydrous)

  • 1-Bromoadamantane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reactor Setup and Inert Atmosphere: Assemble the 5 L three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel. Flame-dry the glassware under a stream of nitrogen and maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Charging: To the flask, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents). Carefully wash the sodium hydride with anhydrous hexanes (3 x 500 mL) to remove the mineral oil, decanting the hexanes each time under a nitrogen blanket. Add anhydrous THF (2 L) to the flask.

  • Pyrrolidine Addition: Cool the THF/NaH slurry to 0 °C using an ice-water bath. Slowly add anhydrous pyrrolidine (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C. The evolution of hydrogen gas will be observed; ensure adequate ventilation and that the reaction is conducted in a fume hood.

  • Formation of the Adamantyl Pyrrolidine: After the addition of pyrrolidine is complete, stir the mixture at 0 °C for an additional 30 minutes. A solution of 1-bromoadamantane (1.0 equivalent) in anhydrous THF (1 L) is then added dropwise over 1 hour, keeping the internal temperature below 10 °C.

  • Reaction Completion: Once the addition of 1-bromoadamantane is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 66 °C) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C. Cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol (200 mL), followed by the slow addition of water (500 mL).

  • Extraction: Transfer the mixture to a large separatory funnel. Add ethyl acetate (2 L) and wash with saturated aqueous NH₄Cl solution (2 x 1 L) and then with brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(1-Adamantyl)pyrrolidine as an oil.

Part 2: Formation of 2-(1-Adamantyl)pyrrolidine Hydrochloride

Materials and Equipment:

  • Large Erlenmeyer flask (4 L)

  • Magnetic stirrer and stir bar

  • Hydrochloric acid solution (2 M in diethyl ether)

  • Anhydrous diethyl ether

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude 2-(1-Adamantyl)pyrrolidine free base in anhydrous diethyl ether (2 L) in the Erlenmeyer flask.

  • Salt Formation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper). A white precipitate will form.

  • Crystallization and Isolation: Continue stirring for 1 hour at room temperature to ensure complete precipitation. Cool the mixture in an ice bath for another hour. Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid with cold, anhydrous diethyl ether (3 x 500 mL) to remove any remaining impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Overall Workflow Diagram

workflow Reactant_Prep Reactant Preparation - 1-Bromoadamantane - Pyrrolidine - Sodium Hydride Reaction_Setup Reaction Setup - Inert Atmosphere (N2) - Anhydrous THF Reactant_Prep->Reaction_Setup Nucleophilic_Substitution Nucleophilic Substitution - 0 °C to Reflux Reaction_Setup->Nucleophilic_Substitution Workup Aqueous Workup & Extraction - Quenching with NH4Cl - Extraction with Ethyl Acetate Nucleophilic_Substitution->Workup Purification_Base Drying and Concentration - MgSO4 - Rotary Evaporation Workup->Purification_Base Salt_Formation Hydrochloride Salt Formation - Dissolution in Et2O - Addition of HCl in Et2O Purification_Base->Salt_Formation Final_Purification Isolation and Drying - Filtration - Vacuum Oven Drying Salt_Formation->Final_Purification Characterization Product Characterization - NMR, MS, mp Final_Purification->Characterization

Sources

Method

Unlocking Neuroprotective Potential: Application and Protocols for 2-(1-Adamantyl)pyrrolidine Hydrochloride in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for investigating the neuroprotective potential of 2-(1-Adamantyl)pyrrolidine hydrochloride. In the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for investigating the neuroprotective potential of 2-(1-Adamantyl)pyrrolidine hydrochloride. In the absence of extensive direct studies on this specific molecule, this guide synthesizes information from structurally related compounds, namely adamantane and pyrrolidine derivatives, to propose a robust framework for its evaluation in relevant neurodegenerative disease models. We present a hypothesized mechanism of action, detailed in vitro and in vivo protocols, and exemplary data to empower researchers to explore the therapeutic promise of this compound.

Introduction: A Compound of Interest at the Crossroads of Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal structure and function. The therapeutic landscape is in urgent need of novel molecules that can offer more than just symptomatic relief. 2-(1-Adamantyl)pyrrolidine hydrochloride emerges as a compelling candidate due to its unique chemical architecture, which combines two pharmacologically significant moieties: the rigid, lipophilic adamantane cage and the versatile pyrrolidine ring.

The adamantane scaffold is a well-established pharmacophore in neurology, most notably represented by memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease, and amantadine, which has applications in Parkinson's disease.[1][2] These compounds are known to modulate glutamatergic and dopaminergic systems, offering neuroprotection against excitotoxicity and ameliorating motor deficits. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds and recognized for its ability to confer favorable physicochemical properties and engage in specific molecular interactions.[3][4][5][6]

The conjugation of these two moieties in 2-(1-Adamantyl)pyrrolidine hydrochloride suggests a potential for synergistic or multi-target neuroprotective activity. This guide provides the foundational knowledge and detailed experimental blueprints to systematically investigate this hypothesis.

Hypothesized Mechanism of Action: A Multi-Pronged Approach to Neuroprotection

Based on the known pharmacology of its constituent scaffolds, we propose a multi-faceted mechanism of action for 2-(1-Adamantyl)pyrrolidine hydrochloride, centered on the modulation of key pathways implicated in neurodegeneration.

  • NMDA Receptor Antagonism: The adamantane moiety is hypothesized to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and apoptosis.[1] By blocking the NMDA receptor channel, 2-(1-Adamantyl)pyrrolidine hydrochloride may mitigate this excitotoxicity, a common pathological feature in various neurodegenerative disorders.

  • Dopaminergic Modulation: Adamantane derivatives like amantadine are known to influence dopaminergic neurotransmission, potentially by promoting dopamine release and inhibiting its reuptake. In the context of Parkinson's disease, where dopaminergic neurons in the substantia nigra progressively degenerate, such a mechanism could help restore dopaminergic tone and alleviate motor symptoms.

  • Anti-inflammatory and Antioxidant Effects: The pyrrolidine scaffold has been incorporated into molecules demonstrating anti-inflammatory and antioxidant properties.[6] Chronic neuroinflammation and oxidative stress are key contributors to the progression of neurodegenerative diseases. It is plausible that 2-(1-Adamantyl)pyrrolidine hydrochloride could exert neuroprotective effects by attenuating microglial activation and reducing the production of reactive oxygen species (ROS).

The following diagram illustrates the proposed signaling pathways through which 2-(1-Adamantyl)pyrrolidine hydrochloride may exert its neuroprotective effects.

Hypothesized_Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Microglia DOPA Dopamine Release Motor Function Motor Function NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Mito_dys Mitochondrial Dysfunction Excitotoxicity->Mito_dys ROS Oxidative Stress Mito_dys->ROS Apoptosis Apoptosis ROS->Apoptosis Neuroinflammation Neuroinflammation Neuroinflammation->Apoptosis Compound 2-(1-Adamantyl)pyrrolidine hydrochloride Compound->DOPA Enhancement Compound->NMDA_R Antagonism Compound->Neuroinflammation Inhibition

Caption: Proposed multi-target mechanism of 2-(1-Adamantyl)pyrrolidine hydrochloride.

In Vitro Neuroprotection Assays: Step-by-Step Protocols

The initial assessment of a compound's neuroprotective potential is typically conducted using in vitro cell-based assays. The human neuroblastoma cell line SH-SY5Y is a widely used and versatile model for neurotoxicity studies, as it can be differentiated into a more mature neuronal phenotype expressing dopaminergic markers.[7][8][9][10]

Protocol 1: Assessment of Neuroprotection in a 6-OHDA-Induced Model of Parkinson's Disease

This protocol is designed to evaluate the ability of 2-(1-Adamantyl)pyrrolidine hydrochloride to protect differentiated SH-SY5Y cells from the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively damages dopaminergic neurons.[11][12][13][14][15]

3.1. Materials

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • DMEM/F12 medium with 10% FBS, 1% Penicillin-Streptomycin

  • Retinoic acid (RA) for differentiation

  • 2-(1-Adamantyl)pyrrolidine hydrochloride

  • 6-hydroxydopamine (6-OHDA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Reagents for ROS detection (e.g., DCFDA) and apoptosis (e.g., Annexin V/PI staining)

3.2. Experimental Workflow

In_Vitro_Workflow cluster_assessment Assessment Endpoints A 1. SH-SY5Y Cell Culture & Differentiation (RA) B 2. Compound Pre-treatment (Varying Concentrations) A->B C 3. 6-OHDA-induced Neurotoxicity B->C D 4. Incubation (24-48h) C->D E 5. Neuroprotection Assessment D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (ROS) E->G H Apoptosis (Annexin V/PI) E->H

Caption: Experimental workflow for in vitro neuroprotection assessment.

3.3. Step-by-Step Methodology

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • To induce a neuronal phenotype, seed cells at a density of 1 x 10⁵ cells/cm². After 24 hours, replace the growth medium with a differentiation medium containing 1% FBS and 10 µM retinoic acid (RA).

    • Maintain the cells in differentiation medium for 7-10 days, refreshing the medium every 2-3 days.

  • Compound Treatment:

    • Prepare a stock solution of 2-(1-Adamantyl)pyrrolidine hydrochloride in a suitable solvent (e.g., sterile water or DMSO).

    • Seed differentiated SH-SY5Y cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 100 µM) for 2-4 hours before inducing toxicity.

  • Induction of Neurotoxicity:

    • Prepare a fresh solution of 6-OHDA in saline containing 0.02% ascorbic acid to prevent oxidation.

    • Expose the pre-treated cells to a pre-determined toxic concentration of 6-OHDA (e.g., 50-100 µM) for 24 to 48 hours. Include a vehicle control group and a 6-OHDA only group.

  • Assessment of Neuroprotection:

    • Cell Viability (MTT Assay): After the incubation period, add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA according to the manufacturer's protocol.

    • Apoptosis: Quantify apoptotic and necrotic cells using Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.

In Vivo Efficacy Studies: Protocols for Animal Models

Following promising in vitro results, the neuroprotective efficacy of 2-(1-Adamantyl)pyrrolidine hydrochloride should be evaluated in relevant animal models of neurodegenerative diseases.

Protocol 2: Scopolamine-Induced Cognitive Impairment Model in Mice

This model is a widely used primary screening tool for compounds with potential cognitive-enhancing and neuroprotective effects against cholinergic dysfunction, a hallmark of Alzheimer's disease.[16][17][18][19][20]

4.1. Materials

  • Male C57BL/6 mice (8-10 weeks old)

  • 2-(1-Adamantyl)pyrrolidine hydrochloride

  • Scopolamine hydrobromide

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Reagents for post-mortem brain tissue analysis

4.2. Experimental Workflow

In_Vivo_Workflow cluster_testing Behavioral Endpoints cluster_analysis Biochemical & Histological Endpoints A 1. Animal Acclimatization & Baseline Training B 2. Chronic Compound Administration (e.g., 14 days, p.o. or i.p.) A->B C 3. Scopolamine-induced Amnesia (i.p. injection) B->C D 4. Behavioral Testing (Cognitive Function) C->D E 5. Post-mortem Brain Analysis C->E F Spatial Memory (Morris Water Maze) D->F G Working Memory (Y-Maze) D->G H Cholinergic Markers (AChE activity) E->H I Neuronal Viability (Nissl Staining) E->I

Caption: Experimental workflow for in vivo efficacy testing in a scopolamine-induced amnesia model.

4.3. Step-by-Step Methodology

  • Animal Acclimatization and Grouping:

    • House mice under standard laboratory conditions for at least one week before the experiment.

    • Randomly divide the animals into experimental groups (e.g., vehicle control, scopolamine only, scopolamine + compound at different doses).

  • Compound Administration:

    • Administer 2-(1-Adamantyl)pyrrolidine hydrochloride or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for a predetermined period (e.g., 14 days).

  • Induction of Amnesia:

    • On the final days of compound administration, induce amnesia by injecting scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before behavioral testing.

  • Behavioral Testing:

    • Morris Water Maze: Assess spatial learning and memory by training the mice to find a hidden platform in a circular pool of water.

    • Y-Maze: Evaluate short-term spatial working memory based on the spontaneous alternation behavior of the mice.

  • Post-mortem Analysis:

    • At the end of the behavioral tests, euthanize the animals and collect brain tissue.

    • Biochemical Analysis: Measure acetylcholinesterase (AChE) activity in hippocampal and cortical homogenates.

    • Histological Analysis: Perform Nissl or Fluoro-Jade staining on brain sections to assess neuronal viability and degeneration in the hippocampus and cortex.[21][22][23]

Exemplary Data for Experimental Design

The following table provides hypothetical, yet plausible, quantitative data to guide the initial design of experiments. These values are based on typical effective concentrations and dosages for neuroprotective compounds and should be optimized for 2-(1-Adamantyl)pyrrolidine hydrochloride through dose-response studies.

ParameterIn Vitro (SH-SY5Y Cells)In Vivo (Mouse Model)
Compound Concentration/Dosage 0.1 - 100 µM1 - 50 mg/kg (p.o. or i.p.)
Toxin Concentration 50 - 100 µM 6-OHDA1 mg/kg Scopolamine (i.p.)
Expected Outcome Increased cell viability by 30-70%25-50% improvement in behavioral tests
Primary Endpoint Cell Viability (MTT Assay)Spatial Memory (Morris Water Maze)
Secondary Endpoints ROS levels, Apoptosis markersAChE activity, Neuronal cell counts

Conclusion: A Roadmap for Discovery

2-(1-Adamantyl)pyrrolidine hydrochloride represents a promising, yet underexplored, candidate for neuroprotective therapy. Its unique chemical structure, combining the neuropharmacologically active adamantane and pyrrolidine scaffolds, provides a strong rationale for its investigation in the context of neurodegenerative diseases. The hypothesized multi-target mechanism of action, encompassing NMDA receptor antagonism, dopaminergic modulation, and anti-inflammatory/antioxidant effects, offers multiple avenues for therapeutic intervention.

The detailed in vitro and in vivo protocols provided in this guide offer a systematic and scientifically rigorous approach to evaluating the neuroprotective potential of this compound. By following these experimental blueprints, researchers can generate the critical data needed to validate the proposed mechanisms and establish the preclinical efficacy of 2-(1-Adamantyl)pyrrolidine hydrochloride. This, in turn, will pave the way for further development and potential clinical translation of this intriguing molecule for the benefit of patients suffering from devastating neurodegenerative disorders.

References

  • The 6-hydroxydopamine Rat Model of Parkinson's Disease. JoVE. [Link]

  • Cerebrovascular and neuroprotective effects of adamantane derivative. ResearchGate. [Link]

  • Cerebrovascular and neuroprotective effects of adamantane derivative. PubMed. [Link]

  • A 6-hydroxydopamine-induced selective parkinsonian rat model. PubMed. [Link]

  • 6-OHDA Parkinson's Model. Charles River Laboratories. [Link]

  • Cerebrovascular and Neuroprotective Effects of Adamantane Derivative. PMC. [Link]

  • 6-OHDA Model for Parkinson's Disease Research. JoVE. [Link]

  • Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. MDPI. [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. [Link]

  • Histological analysis of the neuroprotective effect of medication. A-D... ResearchGate. [Link]

  • Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. MDPI. [Link]

  • Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. Frontiers. [Link]

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection. MedChemComm. [Link]

  • Discovery of Novel Pyrrolidine-2,5-dione Scaffold PICK1 PDZ Inhibitors as Anti-ischemic Stroke Agents. ResearchGate. [Link]

  • Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. PMC. [Link]

  • Sobrerol Improves Memory Impairment in the Scopolamine-Induced Amnesia Mouse Model. MDPI. [Link]

  • Histological Analysis of Neurodegeneration in the Mouse Brain. Springer Nature. [Link]

  • Scopolamine-Induced Amnesia Model of Alzheimer's Disease. Charles River Laboratories. [Link]

  • Scopolamine induced Rodent Amnesia Model. Creative Biolabs. [Link]

  • In vitro and in silico approach methods for developmental neurotoxicity assessment. DiVA. [Link]

  • A Novel Mouse Model of Parkinson's Disease for Investigating Progressive Pathology and Neuroprotection. bioRxiv. [Link]

  • Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics. MDPI. [Link]

  • (PDF) Histological Insights into the Neuroprotective Effects of Antioxidant Peptides and Small Molecules in Cerebral Ischemia. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

  • 2-(1-Adamantyl)pyrrolidine. PubChem. [Link]

  • Pyrrolidine. Wikipedia. [Link]

  • Pyrrolidine. NIST WebBook. [Link]

Sources

Application

Advanced Application Note: Adamantyl-Pyrrolidine Derivatives as Metabolic Enzyme Inhibitors

Executive Summary & Scientific Rationale The conjugation of an adamantyl moiety with a pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, most notably validated by the dipeptidyl peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The conjugation of an adamantyl moiety with a pyrrolidine scaffold represents a privileged structural motif in medicinal chemistry, most notably validated by the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin (Galvus®).

This application note details the design, synthesis, and biological evaluation of these derivatives. The scientific rationale rests on a synergistic pharmacophore model:

  • The Adamantyl Group (The Anchor): A bulky, lipophilic cage structure (

    
    ) that improves membrane permeability and occupies large hydrophobic pockets within enzyme active sites (e.g., the S2 subsite of DPP-4 or the hydrophobic core of 11
    
    
    
    -HSD1).
  • The Pyrrolidine Ring (The Warhead): A rigid, nitrogen-containing cycle that mimics the proline residue of natural substrates, often positioning a reactive group (e.g., nitrile) to form covalent or high-affinity reversible interactions with the catalytic triad.

Primary Applications:

  • Type 2 Diabetes: Inhibition of DPP-4 to prolong GLP-1 half-life.

  • Metabolic Syndrome: Inhibition of 11

    
    -Hydroxysteroid Dehydrogenase Type 1 (11
    
    
    
    -HSD1) to reduce intracellular cortisol production.[1][2][3]

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic guiding the design of these inhibitors.

SAR_Logic Adamantane Adamantyl Group (Lipophilic Anchor) Linker Linker Region (Glycyl/Aminoacetyl) Adamantane->Linker Hydrophobic interaction (S2 Pocket) Pyrrolidine Pyrrolidine Scaffold (Peptidomimetic Core) Linker->Pyrrolidine Spacer length determines fit Warhead Electrophile/Warhead (e.g., Nitrile, Amide) Pyrrolidine->Warhead Rigid positioning Target Enzyme Active Site (DPP-4 / 11β-HSD1) Warhead->Target Covalent/H-bond interaction

Figure 1: Pharmacophore assembly of adamantyl-pyrrolidine inhibitors targeting metabolic enzymes.

Chemical Synthesis Protocol

Objective: Synthesis of a Vildagliptin-like analog: (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile.

Causality: We utilize a convergent synthesis strategy. The pyrrolidine moiety is functionalized with a chloroacetyl linker first to avoid steric hindrance issues associated with the bulky adamantane group during the coupling phase.

Materials
  • (S)-Pyrrolidine-2-carbonitrile hydrochloride

  • 3-Amino-1-adamantanol[4]

  • Chloroacetyl chloride[4][5]

  • Potassium carbonate (

    
    )
    
  • Tetrahydrofuran (THF) and Dimethylformamide (DMF)

Step-by-Step Workflow
  • Acylation of Pyrrolidine (Linker Attachment):

    • Dissolve (S)-pyrrolidine-2-carbonitrile (1.0 eq) in dry THF at 0°C.

    • Add

      
       (2.5 eq) as a base to scavenge HCl.
      
    • Dropwise add Chloroacetyl chloride (1.1 eq). Reasoning: Slow addition prevents bis-acylation.

    • Stir for 2 hours. Filter inorganic salts and concentrate to yield the intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile .

  • Nucleophilic Substitution (Adamantyl Coupling):

    • Dissolve 3-amino-1-adamantanol (1.1 eq) in DMF.

    • Add the chloroacetyl-pyrrolidine intermediate (1.0 eq) and

      
       (2.0 eq).
      
    • Critical Step: Heat to 45°C for 24 hours. Note: The bulky adamantyl amine is a poor nucleophile; mild heating is required to overcome the activation energy without causing elimination of the chloride.

  • Purification:

    • Quench with water and extract into Ethyl Acetate.

    • Purify via flash column chromatography (DCM:MeOH 95:5).

    • Validation: Confirm structure via

      
      -NMR (look for adamantane multiplets at 
      
      
      
      1.5-2.2 ppm) and LC-MS.

Enzyme Inhibition Assay Protocols

Protocol A: DPP-4 Inhibition Assay (Fluorometric)

Principle: DPP-4 cleaves the substrate Gly-Pro-AMC (7-Amino-4-methylcoumarin), releasing free AMC which fluoresces. Inhibitors prevent this cleavage.

Self-Validating Control: The assay must include a "No Enzyme" blank to correct for spontaneous hydrolysis and a "Reference Inhibitor" (e.g., Sitagliptin) to verify enzyme activity.

Reagents
  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, 140 mM NaCl, 10 mM KCl, 0.1% BSA.

  • Enzyme: Recombinant Human DPP-4 (0.5 nM final concentration).

  • Substrate: H-Gly-Pro-AMC (10

    
    M final concentration, 
    
    
    
    ).
  • Test Compounds: Dissolved in DMSO (Final DMSO < 1%).

Procedure
  • Preparation: Dilute test compounds in Assay Buffer (10-point dose response, e.g., 0.1 nM to 10

    
    M).
    
  • Pre-incubation: Add 10

    
    L of diluted compound and 20 
    
    
    
    L of DPP-4 enzyme to a black 96-well plate. Incubate at 25°C for 15 minutes. Reasoning: Allows slow-binding inhibitors (common with adamantyl derivatives) to reach equilibrium.
  • Initiation: Add 20

    
    L of Substrate (Gly-Pro-AMC).
    
  • Measurement: Monitor fluorescence (Ex: 360 nm / Em: 460 nm) kinetically every 60 seconds for 30 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion of the curve.

Assay_Workflow Start Compound Dilution (DMSO -> Buffer) Incubate Pre-incubation (Enzyme + Inhibitor, 15 min) Start->Incubate Substrate Substrate Addition (Gly-Pro-AMC) Incubate->Substrate Read Kinetic Read (Ex 360 / Em 460) Substrate->Read Data Calculate Slope (V0) & IC50 Read->Data

Figure 2: Kinetic workflow for fluorometric DPP-4 inhibition assay.

Protocol B: 11 -HSD1 Inhibition Assay (HTRF)

Context: 11


-HSD1 converts Cortisone (inactive) to Cortisol (active). Adamantyl-pyrrolidines target the lipophilic steroid-binding pocket.
Procedure Summary
  • System: Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Reaction: Incubate microsomes containing 11

    
    -HSD1 with Cortisone (200 nM) and NADPH (cofactor) +/- Test Compound.
    
  • Detection: Add anti-Cortisol-Cryptate and d2-labeled Cortisol.

  • Signal: The generated cortisol competes with d2-Cortisol for antibody binding. Decrease in FRET signal = High Enzyme Activity. High FRET signal = Inhibition.

Data Analysis & Interpretation

Quantitative Metrics Table

When characterizing your derivatives, structure your data as follows:

ParameterDefinitionTarget Value (Lead)Calculation Method

Concentration inhibiting 50% activity< 50 nM4-Parameter Logistic Fit

Inhibitory Constant (Intrinsic affinity)< 10 nMCheng-Prusoff:

Selectivity Ratio of

(Target) /

(Off-target)
> 100-foldCompare DPP-4 vs. DPP-8/9

Dissociation half-life (Residence time)> 60 minJump-dilution recovery assay
Troubleshooting Guide
  • Issue: High background fluorescence in DPP-4 assay.

    • Cause: Compound autofluorescence or hydrolyzed substrate.

    • Fix: Run a "Compound Only" control; use fresh substrate buffer.

  • Issue: Steep dose-response curve (Hill slope > 2.0).

    • Cause: Compound aggregation or non-specific binding.

    • Fix: Add 0.01% Triton X-100 to the buffer.

References

  • Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties."[5] Journal of Medicinal Chemistry. Link

  • Binnie, M., & Vázquez, S. (2015). "Potent inhibitors of 11

    
    -HSD1 (3, 4) and the general structure (5) for adamantyl derivatives."[3] ResearchGate. Link
    
  • Matulis, D., et al. (2021). "A standard operating procedure for an enzymatic activity inhibition assay."[6] European Biophysics Journal.[6] Link

  • Seki, M., et al. (2013). "Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke."[7] Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "Application Notes and Protocols for the Development of Enzyme Inhibitors with a 3-(1-Adamantyl)-2,4-pentanedione Scaffold." Link

Sources

Method

Application Note: High-Throughput Screening of 2-(1-Adamantyl)pyrrolidine Analogs for Antiviral Activity

Abstract The adamantane scaffold is a privileged structure in medicinal chemistry, renowned for imparting favorable pharmacokinetic and pharmacodynamic properties to therapeutic agents.[1][2] Derivatives such as Amantadi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The adamantane scaffold is a privileged structure in medicinal chemistry, renowned for imparting favorable pharmacokinetic and pharmacodynamic properties to therapeutic agents.[1][2] Derivatives such as Amantadine and Rimantadine were foundational in antiviral therapy, primarily targeting the M2 ion channel of the influenza A virus.[1][3] This application note details a robust high-throughput screening (HTS) strategy for the discovery of novel antiviral agents from a library of 2-(1-Adamantyl)pyrrolidine analogs. We present a comprehensive workflow, beginning with a biochemical screen against a key viral enzyme—the 3C-like protease (3CLpro), a validated target for many RNA viruses—followed by a cell-based secondary assay to confirm antiviral efficacy in a biologically relevant system.[2][4] The protocols are designed for automation and scalability, providing the statistical rigor required for modern drug discovery campaigns.

Introduction: The Rationale for Screening Adamantane Analogs

The unique, rigid, and lipophilic cage-like structure of adamantane provides a versatile scaffold for drug design.[1] Its incorporation into small molecules can enhance metabolic stability and improve cell membrane permeability.[5] While early adamantane derivatives were narrow-spectrum, recent explorations into more complex analogs, such as those featuring a pyrrolidine moiety, suggest the potential for novel mechanisms of action and broader therapeutic applications, including activity against a range of viruses.[6]

Viral proteases are essential enzymes that cleave viral polyproteins into functional units required for replication, making them prime targets for antiviral therapeutics.[4][7] The 3C-like protease (3CLpro) is a particularly attractive target due to its critical role in the viral life cycle and conserved nature across many RNA viruses.[8] This guide outlines a screening cascade designed to identify 2-(1-Adamantyl)pyrrolidine analogs that function as 3CLpro inhibitors.

The causality behind this strategy is twofold:

  • Target-Based Primary Screen: A biochemical assay using purified 3CLpro provides a direct measure of a compound's ability to inhibit the enzymatic target. This approach is highly sensitive, reproducible, and minimizes the confounding factors of cellular metabolism or toxicity inherent in cell-based primary screens.[4]

  • Phenotypic Secondary Screen: A cell-based assay, such as a cytopathic effect (CPE) reduction assay, validates the biological activity of hits from the primary screen.[9] This step is crucial as it confirms that the compound can penetrate host cells and inhibit viral replication without causing undue cytotoxicity, thereby establishing a preliminary therapeutic window.[4][10]

Pre-Screening Compound Management

Effective compound management is the bedrock of a successful HTS campaign, ensuring the integrity and quality of the screening library.[11]

Protocol 2.1: Library Preparation and Plating

  • Solubilization: Dissolve each 2-(1-Adamantyl)pyrrolidine analog in 100% dimethyl sulfoxide (DMSO) to create a 10 mM stock solution. DMSO is the solvent of choice due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Master Plate Creation: Using an automated liquid handler (e.g., Beckman Biomek, Tecan Freedom EVO), aliquot the 10 mM stock solutions into 384-well master plates.[1] Seal the plates with pierceable foil seals and store them at -20°C in a desiccated, low-humidity environment to prevent compound precipitation and degradation.

  • Assay-Ready Plate Preparation: For the primary screen, create "assay-ready" plates by transferring a small volume (e.g., 100 nL) of the 10 mM stock solutions into the wells of 384-well or 1536-well black, low-volume assay plates using an acoustic liquid handler (e.g., Beckman Echo).[1] This non-contact dispensing method minimizes cross-contamination and allows for precise transfer of nanoliter volumes. The final assay concentration for the primary screen is typically 10 µM.

  • Quality Control: Periodically perform quality control checks on the library, including purity analysis by LC-MS and concentration validation, to ensure the integrity of the compounds over time.

Primary Screen: 3CLpro Biochemical Inhibition Assay

The primary screen utilizes a Fluorescence Resonance Energy Transfer (FRET)-based assay to measure the activity of 3CLpro.[2][7] This method is highly amenable to HTS due to its sensitivity, speed, and homogenous "mix-and-read" format.[12]

Assay Principle: The assay employs a synthetic peptide substrate containing the 3CLpro cleavage sequence, flanked by a fluorophore and a quencher molecule. When the peptide is intact, the quencher absorbs the energy emitted by the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[2] Active inhibitors will prevent this cleavage, resulting in a low fluorescence signal.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Lib Adamantyl-Pyrrolidine Analog Library PS Primary Screen (3CLpro FRET Assay, 10 µM) Lib->PS Hit_ID Hit Identification (>50% Inhibition) PS->Hit_ID HC Hit Confirmation (Re-test fresh solid) Hit_ID->HC DR Dose-Response (IC50) (Biochemical Assay) HC->DR FalsePos Eliminate False Positives (e.g., fluorescence interference) HC->FalsePos SS Secondary Screen (Cell-based CPE Assay) DR->SS Tox Cytotoxicity Assay (CC50 Determination) SS->Tox Select Hit Selection (Potency & Selectivity Index) Tox->Select NonToxic Prioritize Non-Toxic Hits Tox->NonToxic

Figure 2. Workflow for HTS and hit validation.

Protocol 4.1: Dose-Response and IC50 Determination

  • For each confirmed hit, prepare a serial dilution series (e.g., 8-point, 1:3 dilution starting from 100 µM) in DMSO.

  • Create assay-ready plates with this dilution series.

  • Perform the 3CLpro FRET assay as described in Protocol 3.1.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Protocol 4.2: Cell-Based Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect host cells from virus-induced death. [8][13]

  • Cell Plating: Seed a suitable host cell line (e.g., Vero E6, A549) in 96-well clear-bottom plates at a density that forms a confluent monolayer within 24 hours (e.g., 2 x 10^4 cells/well). [9][13]Incubate at 37°C with 5% CO2.

  • Compound Addition: Add the serially diluted hit compounds to the cell plates. Include wells for "cell control" (cells + DMSO, no virus) and "virus control" (cells + DMSO + virus).

  • Viral Infection: Infect the plates (excluding cell control wells) with a viral stock at a multiplicity of infection (MOI) predetermined to cause ~90-100% cell death within 48-72 hours. [13]4. Incubation: Incubate the plates for 48-72 hours at 37°C until the desired level of CPE is observed in the virus control wells.

  • Viability Staining:

    • Remove the culture medium.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the remaining viable cells with a solution of 0.5% crystal violet in 20% methanol for 20 minutes. [13] * Gently wash the plates with water to remove excess stain and allow them to dry.

    • Solubilize the stain by adding methanol or another suitable solvent to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance of the solubilized stain on a plate reader at ~570 nm.

    • Normalize the data to the cell and virus controls to calculate the percentage of cell protection.

    • Determine the half-maximal effective concentration (EC50) from the dose-response curve.

Protocol 4.3: Cytotoxicity Assay

To ensure that the observed antiviral effect is not due to compound toxicity, a parallel cytotoxicity assay is essential.

  • Follow the procedure for the CPE assay (Protocol 4.2, steps 1-2 and 4-6) but do not add the virus to any wells.

  • Calculate the half-maximal cytotoxic concentration (CC50) from the resulting dose-response curve.

  • Calculate the Selectivity Index (SI) for each compound: SI = CC50 / EC50. A higher SI value (typically >10) indicates a more promising therapeutic window. [10]

Data Interpretation and Hit Prioritization

The goal of the screening cascade is to identify compounds with desirable characteristics for further development.

Table 1: Representative Data Summary for Prioritized Hits

Compound ID Primary Screen (% Inhibition @ 10 µM) 3CLpro IC50 (µM) Antiviral EC50 (µM) Cytotoxicity CC50 (µM) Selectivity Index (SI)
AP-001 95.2 0.85 1.2 >100 >83.3
AP-002 88.4 2.1 3.5 85.0 24.3
AP-003 65.1 8.9 15.2 >100 >6.6

| AP-004 | 91.5 | 1.5 | 25.0 | 30.0 | 1.2 (Deprioritized) |

Prioritization Criteria:

  • High Potency: Low micromolar or sub-micromolar IC50 and EC50 values.

  • Low Cytotoxicity: High CC50 value.

  • High Selectivity Index: SI > 10.

  • Structure-Activity Relationship (SAR): Look for emerging trends among analogs that can guide medicinal chemistry efforts.

Conclusion

The workflow described in this application note provides a comprehensive and robust framework for the high-throughput screening of 2-(1-Adamantyl)pyrrolidine analog libraries to identify novel antiviral lead compounds. By integrating a target-based biochemical primary screen with a phenotypic cell-based secondary assay, this strategy efficiently identifies potent and selective inhibitors while providing early insights into their therapeutic potential. This systematic approach ensures that resources are focused on the most promising candidates, accelerating the critical early stages of the drug discovery pipeline.

References

  • Škoda, J., et al. (2020). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 12(11), 1229. Available at: [Link]

  • PBL Assay Science. (n.d.). General Protocol For Human Interferon Alpha Cytopathic Effect (CPE) Assay. PBL Assay Science. Available at: [Link]

  • Ma, C., et al. (2020). High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. bioRxiv. Available at: [Link]

  • Cheng, G., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4315. Available at: [Link]

  • IRR-Vtech. (2021). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Available at: [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. Available at: [Link]

  • Creative Diagnostics. (n.d.). CPE Inhibition Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

  • Tih, A. D., et al. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 22(21), 11809. Available at: [Link]

  • Kolocouris, A., et al. (2019). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Molecules, 24(17), 3146. Available at: [Link]

  • Kumar, A., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(3), 384-411. Available at: [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

Sources

Application

Comprehensive Analytical Characterization of 2-(1-Adamantyl)pyrrolidine Hydrochloride: An Integrated Methodological Approach

An Application Note for Drug Development Professionals Abstract The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The adamantane scaffold is a cornerstone in medicinal chemistry, valued for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 2-(1-Adamantyl)pyrrolidine hydrochloride, a molecule combining this unique cage structure with a pyrrolidine ring, represents a class of compounds with significant therapeutic potential.[3][4][5] Its comprehensive characterization is a prerequisite for any drug development program, ensuring identity, purity, and stability. This guide provides a multi-faceted analytical strategy for the definitive characterization of this active pharmaceutical ingredient (API). We present a suite of synergistic analytical techniques, detailing not just the protocols but the scientific rationale underpinning each methodological choice. This document is intended for researchers and scientists in drug development, offering a robust framework for generating a comprehensive data package suitable for regulatory submission.

Introduction and Physicochemical Overview

2-(1-Adamantyl)pyrrolidine hydrochloride is a secondary amine salt. The adamantyl group imparts high lipophilicity and structural rigidity, while the pyrrolidine ring provides a basic nitrogen center, allowing for salt formation to improve aqueous solubility and handling properties.[2] A thorough analytical characterization must therefore address both the covalent structure and the solid-state properties of the hydrochloride salt.

Table 1: Physicochemical Properties of 2-(1-Adamantyl)pyrrolidine Hydrochloride

PropertyValueSource
CAS Number 1177296-42-2[6]
Molecular Formula C₁₄H₂₄ClN[6]
Molecular Weight 241.80 g/mol [6]
Structure Adamantane cage linked at C1 to the C2 position of a pyrrolidine ring.-
Predicted LogP 3.55[6]
Salt Form Hydrochloride[6]

The overall analytical workflow is designed to confirm these properties systematically, moving from structural confirmation to purity and solid-state analysis.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Solid-State Characterization cluster_3 Final Characterization NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/CAD (Purity, Impurities) NMR->HPLC Report Certificate of Analysis (CoA) MS Mass Spectrometry (ESI-MS, HRMS) MS->HPLC FTIR FT-IR Spectroscopy FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal XRPD X-Ray Powder Diffraction (Polymorphism) HPLC->XRPD Thermal->Report XRPD->Report

Caption: Overall analytical workflow for 2-(1-Adamantyl)pyrrolidine hydrochloride.

Part I: Structural Elucidation and Identification

The primary objective is the unambiguous confirmation of the molecular structure. A combination of NMR, Mass Spectrometry, and FT-IR provides orthogonal data points for complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution.[1] For 2-(1-Adamantyl)pyrrolidine hydrochloride, ¹H and ¹³C NMR will confirm the carbon skeleton and proton environments, while 2D experiments (e.g., COSY, HSQC) will establish connectivity.

Expected Spectral Features:

  • ¹H NMR: The spectrum will be characterized by distinct regions. The adamantyl protons will appear as a series of broad singlets and multiplets in the upfield region (~1.5-2.1 ppm). The pyrrolidine ring protons will be more deshielded, appearing as complex multiplets. The proton at the C2 position, being adjacent to both the nitrogen and the adamantyl group, will be a key diagnostic signal. The N-H proton of the hydrochloride salt will likely be a broad signal, and its chemical shift may be concentration and solvent dependent.

  • ¹³C NMR: The highly symmetric adamantane cage will show four distinct carbon signals.[7] The pyrrolidine ring will exhibit four signals (assuming no coincidental overlap). The carbon attached to the nitrogen (C2) and the quaternary adamantyl carbon will be key signals to identify.

Protocol 1: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical; DMSO-d₆ is often preferred for amine hydrochlorides as it allows observation of the N-H proton.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integrity if needed).

    • Number of Scans: 16-64 scans, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

    • Spectral Width: 240 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans.

  • 2D NMR (if required for full assignment): Acquire COSY and HSQC spectra using standard instrument parameters to confirm H-H and C-H correlations.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate ¹H signals and assign all peaks based on chemical shifts, coupling patterns, and 2D correlations.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, which corroborates the proposed structure. Electrospray ionization (ESI) is the preferred method for this polar hydrochloride salt.

Expected Spectral Features:

  • Full Scan (Positive Ion Mode): The primary ion observed will be the protonated molecule [M+H]⁺, corresponding to the free base. For C₁₄H₂₃N, the expected monoisotopic mass is 199.1825 Da. The [M+H]⁺ ion should be observed at m/z 200.1903.

  • High-Resolution MS (HRMS): Analysis on an Orbitrap or TOF instrument should yield a mass measurement with <5 ppm error, confirming the elemental composition.

  • MS/MS Fragmentation: Fragmentation of the m/z 200.19 parent ion will likely involve cleavage of the C-C bond between the adamantyl and pyrrolidine moieties. The most prominent fragment ion is expected to be the adamantyl carbocation at m/z 135, a characteristic fragment for adamantane derivatives.[9] Other fragments may arise from the pyrrolidine ring.

Protocol 2: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at 1 mg/mL. Dilute this stock to ~1-10 µg/mL with the initial mobile phase.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Chromatography (for sample introduction):

    • Column: A short C18 column (e.g., 50 x 2.1 mm) is sufficient for direct infusion analysis.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid. Formic acid is crucial for promoting ionization in positive mode.

    • Flow Rate: 0.2 mL/min.

  • MS Acquisition (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Scan Range: m/z 50 - 500.

    • HRMS: Acquire in high-resolution mode (>10,000 resolution).

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion (m/z 200.2) using a collision energy of 10-40 eV to observe fragmentation.

  • Data Analysis: Identify the [M+H]⁺ peak and calculate the mass error against the theoretical value. Analyze the MS/MS spectrum to identify key fragments and propose a fragmentation pathway consistent with the structure.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in the molecule. For a hydrochloride salt of a secondary amine, specific vibrational modes are expected.

Expected Spectral Features:

  • N-H Stretch: A broad and strong band in the 2700-2400 cm⁻¹ region, characteristic of a secondary ammonium salt (R₂NH₂⁺). This is often a complex region with multiple peaks.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (~2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the adamantyl and pyrrolidine aliphatic structures.

  • N-H Bend: A band around 1600-1550 cm⁻¹.

  • Fingerprint Region: A complex pattern of bands below 1500 cm⁻¹ that is unique to the molecule's overall structure.

Protocol 3: FT-IR Analysis

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount (~1-2 mg) of the dry powder directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

  • Data Analysis: Identify the key vibrational bands and assign them to the corresponding functional groups (N-H⁺, C-H, etc.).[11][12] Compare the obtained spectrum with reference spectra of adamantane and pyrrolidine if available.[13]

Part II: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and quantifying impurities.

Reverse-Phase HPLC (RP-HPLC)

Due to the high lipophilicity of the adamantyl group, RP-HPLC is the method of choice. However, the molecule lacks a strong UV chromophore, which presents a detection challenge. Two strategies are proposed: UV detection at a low wavelength or the use of a universal detector like a Charged Aerosol Detector (CAD).

Method Development Rationale:

  • Column: A C18 or C8 column is suitable for retaining the lipophilic compound.

  • Mobile Phase: An acetonitrile/water or methanol/water gradient is standard. The addition of an acidic modifier (e.g., formic acid or TFA) is necessary to ensure sharp peak shapes for the amine by suppressing silanol interactions.

  • Detection:

    • UV: Low wavelength UV (e.g., 200-210 nm) can be used, but may suffer from low sensitivity and baseline noise from mobile phase absorbance.

    • CAD: This detector provides near-uniform response for non-volatile analytes, making it ideal for compounds without a chromophore. It is highly sensitive and provides a more accurate assessment of purity when the identities (and thus UV responses) of impurities are unknown.

Protocol 4: RP-HPLC for Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Instrumentation: An HPLC system equipped with a UV detector and/or a Charged Aerosol Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 205 nm and/or CAD.

  • Data Analysis:

    • Determine the retention time of the main peak.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) x 100.

    • Identify and quantify any impurities relative to the main peak. The limit of quantitation (LOQ) and detection (LOD) should be established during method validation.

Part III: Solid-State Characterization

For a crystalline salt, understanding its thermal properties and polymorphic form is critical for formulation development and stability.

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, identifying the melting point and potential polymorphic transitions.[14] Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, detecting the presence of residual solvents or water.[15]

Protocol 5: Thermal Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • TGA Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, flow rate 50 mL/min.

    • Temperature Program: Heat from 30 °C to a temperature just beyond the melting point (as determined by TGA decomposition) at 10 °C/min.

  • Data Analysis:

    • TGA: Analyze for any mass loss prior to decomposition. A sharp mass loss at a specific temperature may indicate the loss of a stoichiometric solvent (solvate).

    • DSC: Determine the onset and peak temperature of the melting endotherm. A sharp endotherm is indicative of a crystalline material. Note any other thermal events like recrystallization or polymorphic transitions.[16]

X-Ray Powder Diffraction (XRPD)

XRPD provides a unique "fingerprint" of the crystalline solid. It is the definitive technique for identifying the crystalline form and can be used to distinguish between different polymorphs or to confirm if a material is amorphous.[17][18]

Protocol 6: XRPD Analysis

  • Sample Preparation: Gently grind the sample to a fine powder. Pack the powder into a sample holder.

  • Instrumentation: A modern X-ray powder diffractometer.

  • Acquisition:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Analysis: The resulting diffractogram, a plot of intensity vs. 2θ angle, is a characteristic fingerprint of the crystal lattice. The peak positions (in 2θ) and their relative intensities should be tabulated.

Method Validation Strategy

All analytical methods developed for API characterization must be validated to ensure they are fit for purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[19][20]

Validation_Workflow cluster_params Validation Parameters Procedure Analytical Procedure Validation ICH Q2(R1) Validation Procedure->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision LOD LOD / LOQ Validation->LOD Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Table 2: Validation Parameters for the HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is free from interference from impurities or excipients.Peak purity analysis (using DAD) or MS shows no co-elution.
Linearity To demonstrate a direct proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% - 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.
LOD/LOQ The lowest amount of analyte that can be detected/quantified reliably.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small variations in parameters.No significant change in results with varied flow rate, temp, etc.

Conclusion

The comprehensive characterization of 2-(1-Adamantyl)pyrrolidine hydrochloride requires an integrated approach employing multiple orthogonal analytical techniques. The protocols outlined in this guide provide a robust framework for confirming the molecule's identity, assessing its purity, and characterizing its solid-state properties. By following these validated methods, researchers can generate a high-quality, reliable data package that is essential for advancing a promising compound through the drug development pipeline.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Zahid, H., et al. (2020). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 25(21), 5103. [Link]

  • Wikipedia. (2024). Adamantane. [Link]

  • Al-Wahaibi, L. H., et al. (2022). Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. Molecules, 27(19), 6683. (Relevant for showing characterization techniques like NMR for adamantane derivatives). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Khan, I., et al. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 26(16), 4983. [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

  • ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review). [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ResearchGate. (n.d.). Liquid chromatography of adamantane derivatives. [Link]

  • Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Gucwa, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Pharmaceuticals, 17(5), 570. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Summary for CID 31268. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for compound 1. [Link]

  • TSI Journals. (2014). A PRE-COLUMN DERIVATIZATION TECHNIQUE FOR THE DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR THE DETERMINATION OF AMANTADINE. [Link]

  • ResearchGate. (n.d.). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR. [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. [Link]

  • Gackowska, A., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals, 17(1), 89. [Link]

  • National Center for Biotechnology Information. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. PubMed Central. [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • ResearchGate. (n.d.). Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. [Link]

  • Aidic. (n.d.). Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]

  • ResearchGate. (n.d.). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. [Link]

  • National Center for Biotechnology Information. (n.d.). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue. [Link]

  • Mass Spectrometry in Forensic Science. (2009). [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Prentice Research Group. (n.d.). Peer-Reviewed Articles. [Link]

  • SpectraBase. (n.d.). 1-(2-Chloroethyl)pyrrolidine hydrochloride - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]

  • ResearchGate. (n.d.). Liquid chromatographic determination of 1-adamantanamine and 2-adamantanamine in human plasma after pre-column derivatization. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(1-Adamantyl)pyrrolidine Synthesis

Topic: Overcoming Low Yield in 2-(1-Adamantyl)pyrrolidine Synthesis Ticket ID: ADM-PYR-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary: The "Steric Wall" Problem The synthesis of 2-(1-Adamantyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Yield in 2-(1-Adamantyl)pyrrolidine Synthesis Ticket ID: ADM-PYR-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Steric Wall" Problem

The synthesis of 2-(1-Adamantyl)pyrrolidine is deceptively difficult. You are attempting to form a Carbon-Carbon bond between two sterically demanding entities: the tertiary, cage-like 1-adamantyl group and the 2-position of a pyrrolidine ring.

Low yields (<20%) in this synthesis typically stem from three specific failure points:

  • Reagent Death: The inability to generate stable 1-Adamantylmagnesium bromide (1-AdMgBr) due to rapid Wurtz homocoupling.

  • Electrophile Instability: The trimerization of the 1-pyrroline precursor.

  • Kinetic Frustration: The steric clash preventing the nucleophilic attack of the adamantyl anion onto the imine.

This guide abandons the "textbook" Grignard approach (which fails 80% of the time for this substrate) and implements a LiCl-Mediated Turbo-Grignard protocol, grounded in the work of Knochel and Dubois.

Module 1: Diagnostic Triage

Before altering your protocol, identify where you are losing material. Use this logic tree to diagnose your specific failure mode.

Triage Start Start Diagnosis Q1 Is the Grignard solution dark black/opaque? Start->Q1 Q2 Did the imine precursor turn to tar/polymer? Q1->Q2 No (Grey/Brown) Result1 FAILURE MODE A: Wurtz Homocoupling. (Dead Reagent) Q1->Result1 Yes Q3 Is product stuck in aqueous phase? Q2->Q3 No Result2 FAILURE MODE B: Electrophile Degradation. (Unstable Imine) Q2->Result2 Yes Result3 FAILURE MODE C: Solubility Mismatch. (Extraction Error) Q3->Result3 Yes Success Proceed to Optimization Q3->Success No

Figure 1: Diagnostic logic flow for identifying yield loss in adamantyl-pyrrolidine coupling.

Module 2: The Solution (Step-by-Step Protocols)

Protocol A: The "Turbo" Reagent Generation

The Problem: Standard Mg turnings fail with 1-bromoadamantane because the radical intermediate couples with itself (forming biadamantane) faster than it finds the metal surface. The Fix: Use Lithium Chloride (LiCl) to solubilize the Grignard species, cleaning the metal surface and preventing passivation.

Reagents:

  • 1-Bromoadamantane (1.0 eq)

  • Magnesium turnings (1.5 eq, mechanically activated)

  • LiCl (1.5 eq, anhydrous) – CRITICAL COMPONENT

  • THF (Dry, inhibitor-free)

Procedure:

  • Drying LiCl: Place LiCl in a Schlenk flask. Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours. Do not skip this. Moisture is the enemy.

  • Activation: Cool to RT. Add Mg turnings. Stir dry for 10 mins to crush the turnings against the LiCl crystals (mechanical activation).

  • Solvation: Add THF. The LiCl will dissolve, creating a high ionic strength medium.

  • Initiation: Add 10% of the 1-Bromoadamantane. Initiate with DIBAL-H (2 drops) or 1,2-dibromoethane if necessary.

  • Addition: Once exotherm starts, add the rest of the bromide dropwise at 0°C.

  • Aging: Stir at 25°C for 2 hours.

    • Checkpoint: Titrate an aliquot with iodine.[1] Yield should be >85%. If <50%, discard and re-dry LiCl.

Protocol B: The "Cracked" Electrophile Addition

The Problem: 1-Pyrroline is unstable and exists as a trimer. Adding Grignard to the trimer yields nothing. The Fix: In situ depolymerization using Lewis Acid assistance.

Reagents:

  • 1-Pyrroline trimer (or generated from 4-aminobutanal diethyl acetal)

  • BF3[2]·OEt2 (1.1 eq)

  • 1-AdMgBr[3]·LiCl (from Protocol A)

Procedure:

  • Lewis Acid Complexation: Dissolve 1-pyrroline trimer in THF at -78°C. Add BF3·OEt2 dropwise.

    • Mechanism:[4][5][6][7][8] The BF3 coordinates to the nitrogen, breaking the trimer and activating the C=N bond for nucleophilic attack.

  • The Coupling: Add the 1-AdMgBr·LiCl solution dropwise to the cold imine/BF3 mixture (-78°C).

    • Note: Do not let it warm up yet. The adamantyl group is bulky; high temps promote elimination over addition.

  • The Slow Warm: Allow to warm to RT overnight (12-16 hours).

  • Quench: Quench with saturated aqueous NH4Cl mixed with 10% NH4OH (to keep the amine basic).

Module 3: Data & Troubleshooting (FAQ)

Yield Comparison Table
MethodTypical YieldMajor By-ProductWhy it fails/works
Standard Grignard (Mg + THF)5 - 15%Biadamantane (Homocoupling)Radical recombination on Mg surface.
Rieke Magnesium (Mg*)40 - 50%Reduced AdamantaneHighly reactive Mg creates "hot" radicals that abstract protons.
LiCl-Mediated (Protocol A)75 - 88% NoneLiCl solubilizes the Grignard, preventing surface passivation.
Radical Addition (Minisci)20 - 30%PolysubstitutionPoor selectivity; hard to stop at mono-addition.
Frequently Asked Questions

Q: My Grignard solution is black. Is it ruined? A: Not necessarily. A dark grey/black color often indicates finely divided magnesium (good). However, if it is opaque and you see white precipitate floating (biadamantane), the coupling has failed. Perform a titration before proceeding.[9][10]

Q: Can I use 1-Chloroadamantane instead of the Bromide? A: No. The C-Cl bond on the bridgehead carbon is too strong for direct magnesium insertion, even with LiCl. You would need to use Lithium Naphthalenide (radical anion) to cleave the C-Cl bond, which is a much harsher protocol incompatible with many substrates.

Q: The product streaks on the column. How do I purify it? A: 2-(1-Adamantyl)pyrrolidine is a secondary amine with a huge lipophilic tail. It interacts strongly with silanols.

  • Fix: Pre-treat your silica gel with 2% Triethylamine (TEA) in Hexanes. Elute with Hexane/EtOAc (with 1% TEA).

  • Alternative: Isolate as the HCl salt. Dissolve the crude oil in Et2O, bubble dry HCl gas. The salt will precipitate as a white solid, leaving non-basic impurities (biadamantane) in the ether.

Module 4: Mechanistic Visualization

The following diagram illustrates the critical role of LiCl in breaking the "surface passivation" cycle that kills the standard reaction.

Mechanism cluster_0 Standard Failure Mode cluster_1 LiCl Optimized Pathway Mg_Surface Mg Surface Radical Ad• Radical Mg_Surface->Radical e- transfer BiAd Biadamantane (Dead End) Radical->BiAd Fast Dimerization Mg_LiCl Mg / LiCl Matrix AdMg Ad-Mg-Br • LiCl (Soluble Complex) Mg_LiCl->AdMg Insertion Product 2-(1-Ad)pyrrolidine AdMg->Product Nucleophilic Attack (Steric Control) Pyrroline 1-Pyrroline-BF3 Pyrroline->Product

Figure 2: Mechanistic comparison between the failure-prone standard route and the LiCl-stabilized pathway.

References

  • Knochel, P., et al. (2011). LiCl-Mediated Preparation of Functionalized Benzylic and Allylic Organozinc Reagents. This paper establishes the foundation for LiCl solubilization of organometallics.

  • Dubois, J. E., et al. (1979). Synthesis of Adamantyl Magnesium Reagents. Describes the "static" method and the specific difficulties of adamantyl halides.

    • (Historical Archive)

  • Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 2-Substituted Pyrrolidines.

  • Martinez, A., et al. (2013). Synthesis of Adamantane Derivatives as Inhibitors of Influenza Virus.

Sources

Optimization

Identification of byproducts in 2-(1-Adamantyl)pyrrolidine synthesis

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-(1-adamantyl)pyrrolidine. As Sen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-(1-adamantyl)pyrrolidine. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Hurdles in 2-(1-Adamantyl)pyrrolidine Synthesis

The synthesis of 2-(1-adamantyl)pyrrolidine, typically achieved through the nucleophilic substitution of 1-adamantyl bromide with pyrrolidine, is a crucial step in the development of various pharmacologically active compounds. However, this seemingly straightforward reaction can be prone to several side reactions, leading to the formation of challenging-to-remove byproducts and lower than expected yields. This guide will address the most common issues encountered during this synthesis.

Issue 1: Low Yield of 2-(1-Adamantyl)pyrrolidine

Question: I am getting a low yield of my desired product, 2-(1-adamantyl)pyrrolidine. What are the likely causes and how can I improve it?

Answer:

A low yield in this synthesis is most often attributed to a competing elimination reaction of the 1-adamantyl bromide starting material. The choice of base and reaction temperature are critical factors that can be optimized to favor the desired substitution reaction.

Causality and Optimization:

  • The Competing Elimination Reaction: 1-Adamantyl bromide is a tertiary alkyl halide, which can readily undergo an E1 elimination reaction in the presence of a base to form the highly strained and reactive intermediate, adamantene. This intermediate can then polymerize or react with other species in the reaction mixture, leading to a complex mixture of byproducts and a reduction in the yield of the desired product. Pyrrolidine itself can act as a base, promoting this elimination pathway, especially at elevated temperatures.[1][2][3]

  • Base Selection is Crucial: The use of a strong, non-nucleophilic base can deprotonate pyrrolidine, increasing its nucleophilicity and favoring the desired S(_N)1 reaction. However, a base that is too strong or sterically hindered can preferentially promote the elimination of 1-adamantyl bromide.

    • Recommended Bases: Sodium hydride (NaH) is a commonly used strong base that can effectively deprotonate pyrrolidine.[4] Other bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) can also be employed, but may require optimization of reaction times and temperatures.

  • Temperature Control: Higher reaction temperatures generally favor elimination over substitution.[3] It is crucial to maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Reflux conditions should be approached with caution and monitored closely.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Identification of an Unknown Impurity in the Reaction Mixture

Question: My GC-MS and/or NMR analysis shows a significant impurity alongside my product. What could it be and how can I confirm its identity?

Answer:

The most probable byproduct is adamantane, the result of the elimination of HBr from 1-adamantyl bromide. Other possibilities include over-alkylated products or byproducts from solvent participation.

Potential Byproducts and Their Identification:

Byproduct Formation Mechanism Analytical Signatures (GC-MS & NMR)
Adamantane E1 elimination of HBr from 1-adamantyl bromide, followed by protonation of the resulting adamantene.GC-MS: A peak with a molecular ion (M⁺) at m/z 136. ¹H NMR: Two broad singlets around 1.7-1.9 ppm.[5][6] ¹³C NMR: Two signals around 28 and 38 ppm.[5][7]
N,N-di(1-adamantyl)pyrrolidinium bromide Over-alkylation of the product, 2-(1-adamantyl)pyrrolidine, with another molecule of 1-adamantyl bromide.GC-MS: Not volatile, may not be observed. ESI-MS: A peak corresponding to the di-adamantylated cation. NMR: Complex spectra with signals for two adamantyl groups and a deshielded pyrrolidine ring.
1,1'-Diadamantane Dimerization of the adamantyl radical, which can be formed under certain conditions.GC-MS: A peak with a molecular ion (M⁺) at m/z 268. NMR: Complex aliphatic signals corresponding to two adamantyl cages.

Experimental Protocol for Byproduct Identification:

  • Sample Preparation: Carefully isolate a fraction enriched with the impurity through column chromatography or preparative TLC.

  • GC-MS Analysis:

    • Inject the purified impurity into a GC-MS system.

    • Obtain the mass spectrum and look for the characteristic molecular ion peaks mentioned in the table above.

    • Compare the fragmentation pattern with a known spectrum of adamantane if available.

  • NMR Spectroscopy:

    • Dissolve the purified impurity in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the chemical shifts and signal multiplicities with the expected values for the potential byproducts. For adamantane, the high symmetry leads to a very simple NMR spectrum.[5][7][8][9]

Frequently Asked Questions (FAQs)

Q1: Can I use a different adamantyl halide, like 1-iodoadamantane?

Yes, 1-iodoadamantane can be used. Iodine is a better leaving group than bromine, which could potentially lead to a faster reaction rate. However, it is also more expensive and may be more prone to side reactions under certain conditions. The general principles of favoring substitution over elimination still apply.

Q2: My pyrrolidine starting material has a slight yellow color. Is it still suitable for use?

Pyrrolidine can oxidize over time, leading to discoloration. While slight yellowing may not significantly impact the reaction, it is best practice to use freshly distilled or high-purity pyrrolidine to avoid the introduction of impurities that could lead to side reactions.

Q3: What is the best solvent for this reaction?

Tetrahydrofuran (THF) is a commonly used solvent for this reaction as it is relatively inert and can dissolve the reactants well.[4] Other aprotic polar solvents like acetonitrile or dimethylformamide (DMF) could also be used, but may require further optimization of the reaction conditions. It is crucial to use anhydrous solvents to prevent quenching of the base and potential side reactions.

Q4: How can I effectively remove the adamantane byproduct from my final product?

Adamantane is a non-polar hydrocarbon and can often be separated from the more polar 2-(1-adamantyl)pyrrolidine product by column chromatography on silica gel. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate) should allow for the separation of adamantane, which will elute first.

Q5: Is C-alkylation of pyrrolidine a concern in this reaction?

While N-alkylation is the desired and major pathway, C-alkylation of pyrrolidine at the α-position is a theoretical possibility, especially if a very strong and hindered base is used that could deprotonate the C-H bond adjacent to the nitrogen. However, given the high reactivity of the adamantyl cation and the nucleophilicity of the pyrrolidine nitrogen, N-alkylation is significantly favored.

Diagram of Potential Reaction Pathways

Caption: Potential reaction pathways in the synthesis of 2-(1-Adamantyl)pyrrolidine.

References

  • Duddeck, H. (1975).
  • Villhauer, E. B., et al. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties. Journal of Medicinal Chemistry, 46(14), 2774–2789.
  • Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(14), 7895-7898.
  • Augustyns, K., et al. (1997). Pyrrolidides: synthesis and structure-activity relationship as inhibitors of dipeptidyl peptidase IV. European Journal of Medicinal Chemistry, 32(4), 301-309.
  • Wikipedia. (2023). Adamantane. Retrieved from [Link]

  • PubChem. (n.d.). Adamantane. Retrieved from [Link]

  • ResearchGate. (n.d.). 500 H 1 NMR spectra of adamantane spinning at 5 kHz.... Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2016). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling.
  • Kaleta, J., et al. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[6]uril. Supporting Information.

  • Papanastasiou, I., et al. (2008). An Intriguing, Regioselective Synthesis of Novel 2-(1-Adamantylmethyl) tetrahydropyridines. Letters in Organic Chemistry, 5(1), 57-59.
  • Palomo, C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361.
  • Chem LibreTexts. (2022, July 20). 14.2: Elimination by the E1 Mechanism. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2016). Alkylation of dicarbonyl compounds with 1-bromoadamantane in the presence of metal complex catalysts. Russian Journal of Organic Chemistry, 52(3), 329-331.
  • Shaimardanova, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 5035.
  • Villhauer, E. B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties. PubMed. Retrieved from [Link]

  • Wolfe, J. P., et al. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC. Retrieved from [Link]

  • Papanastasiou, I., et al. (2019, May 13). An Intriguing, Regioselective Synthesis of Novel 2-(1-Adamantylmethyl) tetrahydropyridines. ResearchGate. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2016). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Retrieved from [Link]

  • Master Organic Chemistry. (2026, January 9). The E1 Reaction and Its Mechanism. Retrieved from [Link]

  • Dueñas-Deyá, A., et al. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega, 11(2), 2687-2702.
  • Arrayás, R. G., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1666-1675.
  • Chem LibreTexts. (2022, July 20). 14.2: Elimination by the E1 Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

  • Khusnutdinov, R. I., et al. (2016). Alkylation of dicarbonyl compounds with 1-bromoadamantane in the presence of metal complex catalysts. Russian Journal of Organic Chemistry, 52(3), 329-331.
  • Zhang, J., et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • ResearchGate. (2019, March 26). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)?. Retrieved from [Link]

  • Google Patents. (n.d.). CN110304986B - Preparation method of 1-bromoadamantane.

Sources

Troubleshooting

Troubleshooting functionalization of the adamantane core

Case ID: ADM-CORE-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Introduction Welcome to the Advanced Synthesis Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ADM-CORE-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Advanced Synthesis Support Center. You have opened a ticket regarding functionalization of the adamantane core .

Adamantane (


) is a deceptive scaffold. Its high symmetry (

) suggests simplicity, yet its diamondoid cage presents a distinct "thermodynamic trap." Most standard protocols will funnel you relentlessly toward the bridgehead (1-position) due to the stability of the tertiary carbocation/radical. Accessing the secondary (2-position) bridge requires fighting both sterics and thermodynamics.

This guide treats your synthesis as a debugging process. We will isolate the failure modes—regioselectivity loss, over-functionalization, and purification bottlenecks—and provide the patch.

Module 1: The Regioselectivity Kernel

Issue: "I cannot control 1- (bridgehead) vs. 2- (bridge) selectivity."

Root Cause Analysis: The Energy Landscape

You are fighting Bond Dissociation Energy (BDE).

  • Tertiary C-H (Bridgehead, 1-Ad):

    
    .
    
  • Secondary C-H (Bridge, 2-Ad):

    
    .
    

In almost all radical or cation-mediated processes, the 3 kcal/mol difference forces the reaction to the bridgehead. The 1-adamantyl cation is relatively stable; the 2-adamantyl cation is highly destabilized due to orbital misalignment within the rigid cage.

Troubleshooting Protocol
Scenario A: You want the Bridgehead (1-substituted)
  • Mechanism: Thermodynamic control.[1]

  • Protocol: Use standard radical initiators or strong oxidants.

  • The Fix: If you are seeing low conversion, your H-atom abstractor is too weak. Switch to electrophilic radicals (e.g.,

    
     from Fenton’s reagent or 
    
    
    
    ).
  • Caution: Avoid super-stoichiometric amounts of oxidant to prevent "polysubstitution" (1,3-di-functionalization).

Scenario B: You want the Bridge (2-substituted)
  • Mechanism: Kinetic control via steric/polar mismatch.

  • The Fix: You must use Hydrogen Atom Transfer (HAT) catalysts that are bulky or electrophilic enough to be repelled by the bridgehead methylines.

  • Gold Standard: Decatungstate photocatalysis (

    
    ).[2]
    
Decision Matrix (DOT Visualization)

Adamantane_Selectivity Start Target Position? Pos1 1-Position (Bridgehead) Start->Pos1 Pos2 2-Position (Bridge) Start->Pos2 Method1 Standard Radical/Cationic (Thermodynamic Control) Pos1->Method1 Method2 Steric/Polar HAT (Kinetic Control) Pos2->Method2 Reagent1 Br2 (Neat) or HNO3/H2SO4 Method1->Reagent1 Reagent2 Decatungstate (TBADT) + 390 nm Light Method2->Reagent2

Figure 1: Strategic decision tree for selecting reagents based on the desired adamantane regioisomer.

Module 2: Classical Transformations (Debugging the "Old Faithfuls")

Ticket 1: Bromination Yield is Low or Messy

User Report: "I used


 with 

and got a tarry mixture of isomers."

Diagnosis: Over-catalysis. Lewis acids like


 catalyze the rearrangement of the adamantane skeleton and promote non-selective polysubstitution.

The Fix:

  • Remove the Lewis Acid: 1-Bromoadamantane forms in neat bromine (

    
    ) at reflux without a catalyst. The Lewis acid is only necessary if you want to force 1,3-dibromination or brominate a deactivated derivative.
    
  • Iron Catalyst: If you must use a catalyst for speed, use mild

    
     powder, not 
    
    
    
    .
Ticket 2: Ritter Reaction Failed (Amidation)

User Report: "I tried reacting adamantane with acetonitrile in sulfuric acid, but the amide didn't precipitate."

Diagnosis: The Ritter reaction relies on the generation of the 1-adamantyl cation. If the acid is too weak or "wet," the cation is quenched by water (forming 1-adamantanol) before the nitrile can attack.

The Protocol (Self-Validating):

  • Generation: Dissolve Adamantane (or 1-Adamantanol) in 98%

    
      or Oleum . Checkpoint: The solution should turn clear/yellow. Turbidity implies incomplete cation formation.
    
  • Addition: Add the nitrile (e.g., acetonitrile) dropwise at

    
     .
    
    • Why? The reaction is exothermic. High temps favor polymerization of the nitrile over the Ritter attack.

  • Quench: Pour onto crushed ice. The amide is hydrophobic and should precipitate immediately.

Data Comparison: Acid Strength vs. Yield

Reagent SystemMajor ProductYieldNotes

(98%)
1-Acetamido65-75%Standard. Sensitive to moisture.

1-Acetamido85-90%Nitric acid acts as co-oxidant/generator.

1-AdamantanolN/AToo much water/nucleophilic solvent. Fails.

Module 3: Modern C-H Activation (The 2-Position Patch)

User Report: "I need to functionalize the secondary carbon (2-Ad) for a specific SAR study, but I only get 1-Ad."

Diagnosis: You are using reagents that respect the thermodynamic BDE difference. You need a reagent that operates via a Hydrogen Atom Transfer (HAT) mechanism with a transition state sensitive to sterics.

The Solution: Decatungstate Photocatalysis The decatungstate anion (


) is a bulky, highly electrophilic radical upon photoexcitation. It prefers the more accessible, electron-rich 

C-H bonds over the sterically shielded

bridgeheads.

Experimental Workflow:

  • Catalyst: TBADT (Tetrabutylammonium decatungstate) at 2-5 mol%.

  • Solvent: Acetonitrile (inert to HAT).

  • Light Source: 365 nm or 390 nm LED (UV-A).

  • Trap: Use an electron-deficient alkene (e.g., methyl acrylate) or an electrophilic source (NFSI for fluorination).

Mechanism Visualization (DOT):

Decatungstate_Cycle W_ground W10 (Ground) W_excited *W10 (Excited) W_ground->W_excited hv (390nm) W_reduced H-W10 (Red) W_excited->W_reduced HAT AdRad 2-Ad Radical W_reduced->W_ground Oxidation (Turnover) AdH Adamantane AdH->AdRad -H Product 2-Funct. Ad AdRad->Product Trapping (SOMO)

Figure 2: The Decatungstate catalytic cycle, highlighting the HAT step that enables 2-position selectivity.

Module 4: Analysis & Purification

Issue: "My product is invisible."

The Problem: Adamantane derivatives lack a UV chromophore (no


-systems). They are invisible to standard UV detectors (254 nm) unless you have attached an aromatic ring.

Detection Protocols:

  • TLC Stains:

    • Iodine (

      
      ):  Works well for adamantane (brown spots).
      
    • PMA (Phosphomolybdic Acid): The gold standard. Heats to a deep blue/green spot.

    • KMnO4: Only works if you have oxidized functionalities (alcohols/ketones).

  • GC-MS: This is mandatory. Adamantane derivatives are volatile and sublime. LC-MS often fails due to lack of ionization.

  • NMR Distinction:

    • 1-substituted: High symmetry (

      
      ). Simple spectra.
      
    • 2-substituted: Lower symmetry (

      
      ). Complex splitting patterns. Look for the "geminal" proton at the 2-position (usually 
      
      
      
      3.5-4.5 ppm depending on the substituent).

References

  • Schreiner, P. R., et al. (2020). Diamondoid Functionalization. Nature. (Note: Representative link for Schreiner's seminal work on diamondoids).

  • Fagnoni, M., et al. (2018).[2] Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis. ACS Catalysis.[2]

  • Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society.[3]

  • Olah, G. A., et al. (1990). Synthetic Methods and Reactions.[2][4][5][6][7][8][9][10] 86. Novel Synthesis of N-(1-Adamantyl)amides. The Journal of Organic Chemistry.

  • Leonova, M. V., et al. (2018).[11] Transformations of allyl bromides of the adamantane series in the Ritter reaction. Russian Journal of Organic Chemistry.

End of Ticket. If issues persist, verify the purity of your starting adamantane (check for proto-adamantane impurities) and re-submit logs.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Adamantane-Pyrrolidine Antivirals

For Researchers, Scientists, and Drug Development Professionals The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, has long been a cornerstone in the design of antiviral agents, most notably against i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic cage-like hydrocarbon, has long been a cornerstone in the design of antiviral agents, most notably against influenza A virus.[1][2] Its unique three-dimensional structure provides a robust anchor for pharmacophoric groups, facilitating interactions with viral targets. When coupled with a pyrrolidine ring, a five-membered nitrogen-containing heterocycle prevalent in numerous biologically active compounds, a promising class of antivirals emerges.[3][4] This guide delves into the critical structure-activity relationships (SAR) of adamantane-pyrrolidine derivatives, offering a comparative analysis of their antiviral performance supported by experimental data. We will explore the causality behind experimental choices in their design and evaluation, providing a trustworthy framework for future drug development endeavors.

The Adamantane Advantage: Targeting the Influenza M2 Ion Channel

The primary antiviral mechanism of first-generation adamantane derivatives, such as amantadine and rimantadine, involves the blockade of the M2 proton channel of the influenza A virus.[1][5][6] This channel is crucial for the viral uncoating process within the host cell endosome. By obstructing the flow of protons, these drugs prevent the acidification of the virion interior, which is necessary to release the viral ribonucleoprotein (vRNP) complexes into the cytoplasm, thus halting replication.[6]

However, the clinical utility of these early adamantanes has been severely diminished due to the rapid emergence of resistant viral strains, often through a single amino acid mutation in the M2 protein.[5][7][8] This has spurred the development of novel adamantane derivatives with modified structures aimed at overcoming resistance and broadening their antiviral spectrum. The incorporation of the pyrrolidine moiety represents a significant strategy in this pursuit.

The Role of the Pyrrolidine Moiety: Enhancing Potency and Expanding Scope

The pyrrolidine ring introduces several key features that can modulate the antiviral activity of adamantane derivatives:

  • Modified Lipophilicity and Polarity: The nitrogen atom in the pyrrolidine ring can be protonated at physiological pH, introducing a charged group that can alter the compound's solubility and interaction with the M2 channel.

  • Introduction of New Interaction Points: The pyrrolidine ring itself can engage in additional van der Waals or hydrogen bonding interactions within the M2 channel or with other viral targets.

  • Stereochemical Influence: The stereochemistry of substituents on the pyrrolidine ring can significantly impact binding affinity and antiviral potency.

Comparative Analysis of Adamantane-Pyrrolidine Derivatives

The antiviral efficacy of various adamantane-pyrrolidine compounds has been evaluated against different strains of influenza A virus. The following table summarizes key experimental data for a selection of these derivatives, highlighting the impact of structural modifications on their activity.

Compound IDStructureVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Reference
Amantadine Adamantan-1-amineInfluenza A/H3N2~2.5>100>40[9]
Rimantadine 1-(Adamantan-1-yl)ethan-1-amineInfluenza A/H3N2~0.5>100>200[2]
Compound 1 1'-Methylspiro[adamantane-2,3'-pyrrolidine]Influenza A/H2N20.1-0.5>50>100-500[10]
Compound 2 Spiro[pyrrolidine-2,2'-adamantane] derivativeInfluenza A/H2N20.09>100>1111[11]
Compound 3 Spiro[pyrrolidine-2,2'-adamantane] derivativeInfluenza A/H3N20.4>100>250[9]

Key Observations from the Data:

  • Spiro-fused Systems: The creation of a spirocyclic system by fusing the adamantane and pyrrolidine rings (Compounds 1, 2, and 3) generally leads to a significant increase in antiviral potency compared to amantadine and rimantadine.[9][12][13] This rigidified structure may adopt a more favorable conformation for binding to the M2 channel.

  • Substitution on the Pyrrolidine Ring: The position and nature of substituents on the pyrrolidine ring are critical for activity. For instance, a methyl group at the 1'-position of the pyrrolidine (Compound 1) confers potent activity.[10] Further studies have shown that substitution at the 5-position of the pyrrolidine can be optimal for activity against certain strains.[11]

  • Specificity: Notably, these adamantane-pyrrolidine derivatives, much like their predecessors, are typically active against influenza A but not influenza B viruses, which lack the M2 ion channel.[5][9] This underscores their specific mechanism of action.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

To provide a practical context for the data presented, this section outlines a standard experimental workflow for determining the antiviral efficacy of a compound using a plaque reduction assay. This assay is a reliable method for quantifying infectious virus particles.[14][15]

Objective: To determine the concentration of an adamantane-pyrrolidine derivative required to reduce the number of virus-induced plaques by 50% (EC50).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Test compound (adamantane-pyrrolidine derivative)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Agarose overlay medium

  • Crystal violet staining solution

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compound in serum-free cell culture medium.

  • Virus Infection: Once the cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS) and infect them with a dilution of influenza A virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound prepared in step 2. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Agarose Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with a medium containing 0.6% agarose and the corresponding concentration of the test compound. The agarose restricts the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution. The crystal violet will stain the living cells, leaving the plaques as clear, unstained areas.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is then determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of adamantane-pyrrolidine antivirals and their influence on activity.

SAR_Adamantane_Pyrrolidine cluster_adamantane Adamantane Scaffold cluster_linker Linker/Fusion cluster_pyrrolidine Pyrrolidine Ring cluster_activity Antiviral Activity A Rigid, Lipophilic Cage (Anchor for M2 Channel) L Spiro-fusion (Increases Rigidity & Potency) A->L Connects to Activity Inhibition of Influenza A M2 Ion Channel A->Activity P Heterocyclic Core (Modulates Polarity & Interactions) L->P Fused with L->Activity N_sub N-Substitution (e.g., -CH3) (Influences Basicity & Binding) P->N_sub Can have C_sub C-Substitution (e.g., -CH3 at C5) (Stereochemistry is Critical) P->C_sub Can have P->Activity N_sub->Activity C_sub->Activity caption Key SAR features of adamantane-pyrrolidine antivirals.

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of Adamantane-Based Antivirals

For researchers, scientists, and drug development professionals navigating the landscape of antiviral therapeutics, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of antiviral therapeutics, a thorough understanding of a compound's cytotoxic profile is paramount. This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of three prominent adamantane-based antivirals: amantadine, rimantadine, and memantine. By synthesizing experimental data and elucidating the underlying methodologies, this document aims to equip you with the critical information needed for informed decision-making in your research and development endeavors.

Introduction: The Adamantane Antivirals and the Imperative of Cytotoxicity Profiling

The adamantane family, characterized by its unique tricyclic cage-like hydrocarbon structure, has yielded compounds with significant therapeutic effects. Amantadine and its α-methyl derivative, rimantadine, were initially developed as antiviral agents against influenza A virus.[1][2] Their mechanism of action primarily involves the blockage of the M2 proton channel, a crucial component in the viral uncoating process.[1][2] Memantine, another adamantane derivative, is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate-to-severe Alzheimer's disease, where it mitigates excitotoxicity.[3]

While their therapeutic mechanisms are distinct, understanding their potential for cellular toxicity is a non-negotiable aspect of their preclinical and clinical evaluation. Cytotoxicity assays are fundamental in determining the therapeutic index of a drug—the ratio between its toxic and therapeutic doses. A favorable therapeutic index is a key indicator of a drug's potential for safe and effective use. This guide will delve into the comparative cytotoxicity of these three adamantane derivatives, providing both the data and the experimental context necessary for its interpretation.

Experimental Framework for Assessing Cytotoxicity

To ensure the scientific integrity and reproducibility of cytotoxicity data, standardized in vitro assays are employed. The two most common methods for assessing the cytotoxicity of antiviral compounds are the MTT and LDH assays. The choice of cell line is also a critical experimental parameter, as cytotoxicity can be cell-type specific.

The Principle of Common Cytotoxicity Assays

MTT Assay: This colorimetric assay is a measure of cellular metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. An increase in LDH activity in the supernatant is indicative of cell lysis and cytotoxicity.[4]

Experimental Workflow

The general workflow for assessing the cytotoxicity of adamantane-based antivirals is a multi-step process that requires careful execution to ensure accurate and reproducible results.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Drug_Dilution Serial Dilution of Adamantanes Drug_Exposure Expose Cells to Drug Dilutions Drug_Dilution->Drug_Exposure Cell_Seeding->Drug_Exposure Assay_Selection Select Assay (MTT or LDH) Drug_Exposure->Assay_Selection Incubation Incubate with Assay Reagent Assay_Selection->Incubation Measurement Measure Absorbance/ Luminescence Incubation->Measurement Data_Normalization Normalize Data to Controls Measurement->Data_Normalization Curve_Fitting Generate Dose-Response Curve Data_Normalization->Curve_Fitting CC50_Determination Determine CC50 Value Curve_Fitting->CC50_Determination

Caption: A generalized workflow for determining the 50% cytotoxic concentration (CC50) of antiviral compounds.

Comparative Cytotoxicity Data

The following table summarizes the 50% cytotoxic concentration (CC50) values for amantadine, rimantadine, and memantine in various cell lines as reported in the scientific literature. A higher CC50 value indicates lower cytotoxicity.

CompoundCell LineCC50 (µM)Reference
Amantadine VeroE61411[5]
Huh7.5659[5]
A549-hACE2>1429[5]
Rimantadine VeroE6621[5]
Huh7.5159[5]
A549-hACE21374[5]
Memantine VeroE6611[5]
Huh7.5218[5]
A549-hACE2591[5]

Data from a study on the in vitro efficacy of these compounds against SARS-CoV-2.[5]

From this data, several key observations can be made:

  • In VeroE6 and A549-hACE2 cells, amantadine generally exhibits the lowest cytotoxicity (highest CC50 values).

  • Rimantadine and memantine show more comparable and generally higher cytotoxicity than amantadine in these cell lines.

  • The cytotoxicity of all three compounds is cell-line dependent, highlighting the importance of selecting relevant cell models for specific research questions.

While direct comparative data in neuronal cell lines is limited, studies on human neuroblastoma SH-SY5Y cells have shown that amantadine can induce cytotoxic effects.[6] Memantine has been shown to be neuroprotective at therapeutic concentrations but can induce cytotoxicity at higher concentrations.[4][7] Further research is needed for a direct comparison of all three compounds in a neuronal context.

Mechanisms of Cytotoxicity

The cellular mechanisms leading to the cytotoxic effects of adamantane-based antivirals are multifaceted and compound-specific.

Cytotoxicity_Mechanisms cluster_amantadine_rimantadine Amantadine & Rimantadine cluster_memantine Memantine (High Concentrations) AR_Start Amantadine/ Rimantadine AR_Autophagy Induction of Autophagy AR_Start->AR_Autophagy AR_Apoptosis Induction of Apoptosis AR_Start->AR_Apoptosis Cell_Death Cell_Death AR_Apoptosis->Cell_Death leads to Mem_Start Memantine NMDA_Block NMDA Receptor Blockade Mem_Start->NMDA_Block Ca_Influx Disruption of Ca2+ Homeostasis NMDA_Block->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excitotoxicity->Cell_Death leads to

Caption: Putative mechanisms of cytotoxicity for adamantane-based antivirals.

Amantadine and Rimantadine: At cytotoxic concentrations, both amantadine and rimantadine have been shown to induce autophagy and apoptosis in various cell types.[8][9] The induction of apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity and can be triggered by a variety of cellular stressors. The induction of autophagy, a cellular process of self-digestion, can be either a pro-survival or pro-death mechanism depending on the cellular context.[8]

Memantine: The primary pharmacological action of memantine is as a non-competitive antagonist of the NMDA receptor.[3] At therapeutic concentrations, this action is neuroprotective by preventing excessive calcium influx and subsequent excitotoxicity. However, at higher, supra-therapeutic concentrations, the profound blockade of NMDA receptors can disrupt normal neuronal function and calcium homeostasis, potentially leading to cytotoxicity.[4]

Experimental Protocols

For researchers seeking to conduct their own comparative cytotoxicity studies, the following detailed protocols for the MTT and LDH assays are provided as a starting point. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.

MTT Assay Protocol for CC50 Determination

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Adamantane-based antivirals (amantadine, rimantadine, memantine)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each adamantane derivative in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of each compound in complete culture medium to achieve the desired concentration range. It is advisable to have a wide range of concentrations to ensure a full dose-response curve.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock). Also, include untreated cell control wells (medium only).

  • Incubation:

    • Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

LDH Cytotoxicity Assay Protocol

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Adamantane-based antivirals (amantadine, rimantadine, memantine)

  • LDH Assay Kit (containing LDH reaction solution and stop solution)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with the adamantane derivatives.

    • Include the following controls in triplicate:

      • Vehicle Control: Cells treated with the vehicle solvent.

      • Untreated Control: Cells in medium only (for spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with a lysis solution (provided in most kits) 15-30 minutes before the end of the incubation period.

      • Medium Background Control: Medium only, without cells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • LDH Assay:

    • After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

    • Add the LDH reaction solution to each well containing the supernatant, following the kit manufacturer's instructions.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

    • Add the stop solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the recommended wavelength (usually 490 nm) using a microplate reader.

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Plot the percentage of cytotoxicity against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the CC50 value from the curve.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro cytotoxicity of amantadine, rimantadine, and memantine. The available data suggests that amantadine is generally the least cytotoxic of the three in the tested non-neuronal cell lines. However, the cytotoxicity of these compounds is highly dependent on the cell type and experimental conditions.

For researchers in the field, it is imperative to:

  • Select appropriate cell models: The choice of cell line should be guided by the specific research question, whether it pertains to antiviral efficacy against a particular virus or potential neurotoxicity.

  • Perform rigorous dose-response studies: A comprehensive understanding of a compound's cytotoxic profile can only be achieved through the generation of complete dose-response curves.

  • Consider the therapeutic context: The interpretation of cytotoxicity data should always be in the context of the compound's therapeutic concentration.

Future research should focus on obtaining direct comparative cytotoxicity data for all three adamantane derivatives in a panel of relevant neuronal cell lines to better inform their potential neurotoxic liabilities. Furthermore, a deeper investigation into the molecular pathways underlying the cytotoxicity of amantadine and rimantadine will provide a more complete picture of their safety profiles.

References

  • Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy. Journal of Virology. 2022. Available from: [Link]

  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules. 2023. Available from: [Link]

  • The attenuating effect of memantine on staurosporine-, salsolinol- and doxorubicin-induced apoptosis in human neuroblastoma SH-SY5Y cells. Neurochemistry International. 2008. Available from: [Link]

  • What is the mechanism of Amantadine Hydrochloride? Patsnap Synapse. 2024. Available from: [Link]

  • Anti-autophagic and anti-apoptotic effects of memantine in a SH-SY5Y cell model of Alzheimer's disease via mammalian target of rapamycin-dependent and -independent pathways. Experimental and Therapeutic Medicine. 2017. Available from: [Link]

  • What is the mechanism of Rimantadine Hydrochloride? Patsnap Synapse. 2024. Available from: [Link]

  • Amantadine inhibits cellular proliferation and induces the apoptosis of hepatocellular cancer cells in vitro. International Journal of Molecular Medicine. 2015. Available from: [Link]

  • Memantine ameliorates oxaliplatin-induced neurotoxicity via mitochondrial protection. Journal of the Chinese Medical Association. 2021. Available from: [Link]

  • Contribution of Lysosome and Sigma Receptors to Neuroprotective Effects of Memantine Against Beta-Amyloid in the SH-SY5Y Cells. Journal of Molecular Neuroscience. 2020. Available from: [Link]

  • Cytotoxicity concentration, high-nontoxic concentration and inhibition concentration of investigated compounds. ResearchGate. N.d. Available from: [Link]

  • Efficacy of Ion-Channel Inhibitors Amantadine, Memantine and Rimantadine for the Treatment of SARS-CoV-2 In Vitro. Viruses. 2021. Available from: [Link]

  • Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials. Naunyn-Schmiedeberg's Archives of Pharmacology. 2021. Available from: [Link]

  • Neuroprotective effect, expressed as % of cell viability (SH-SY5Y...). ResearchGate. N.d. Available from: [Link]

  • Amantadine. Wikipedia. N.d. Available from: [Link]

  • Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy. Journal of Virology. 2022. Available from: [Link]

  • The Chemical and Dynamical Influence of the Anti-Viral Drug Amantadine on the M2 Proton Channel Transmembrane Domain. Biophysical Journal. 2007. Available from: [Link]

  • Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial Agents and Chemotherapy. 1981. Available from: [Link]

  • Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults. Antimicrobial Agents and Chemotherapy. 1981. Available from: [Link]

  • Comparison of cytoprotective effects of hemantane and amantadine under conditions of 6-hydroxydopamine neurotoxin action on cultured human neuroblastoma cells. ResearchGate. 2012. Available from: [Link]

  • The human neuroblastoma SH-SY5Y cells were cultured in Dulbecco's.... ResearchGate. N.d. Available from: [Link]

  • Neurotoxin-induced DNA damage is persistentin SH-SY5Y cells and LC neurons. Journal of Neurochemistry. 2013. Available from: [Link]

  • Amantadine Attenuated Hypoxia-Induced Mitochondrial Oxidative Neurotoxicity, Apoptosis, and Inflammation via the Inhibition of TRPM2 and TRPV4 Channels. Molecular Neurobiology. 2022. Available from: [Link]

  • Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells. Antimicrobial Agents and Chemotherapy. 2005. Available from: [Link]

  • Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. Toxins. 2023. Available from: [Link]

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Validation

A Comparative Guide to Cross-Resistance Studies of 2-(1-Adamantyl)pyrrolidine hydrochloride and Existing Antivirals

Abstract The persistent evolution of antiviral resistance necessitates a continuous search for novel therapeutic agents. Adamantane derivatives have historically played a crucial role in the management of Influenza A inf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent evolution of antiviral resistance necessitates a continuous search for novel therapeutic agents. Adamantane derivatives have historically played a crucial role in the management of Influenza A infections. This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel adamantane compound, 2-(1-Adamantyl)pyrrolidine hydrochloride, against existing antiviral agents. We delve into the mechanistic underpinnings of adamantane-class antivirals, outline a robust experimental protocol for phenotypic susceptibility testing, and present a model for data interpretation. The methodologies described herein are designed to provide researchers and drug development professionals with the critical data needed to assess the potential of new compounds in the context of prevalent resistance mechanisms.

Introduction: The Challenge of Adamantane Resistance

The adamantane class of antivirals, which includes amantadine and rimantadine, represents a significant milestone in antiviral therapy.[1] These agents historically provided effective prophylaxis and treatment for Influenza A virus infections.[1][2] Their mechanism of action involves the inhibition of the viral M2 proton ion channel, a critical component for viral uncoating and replication within the host cell.[2][3]

However, the clinical utility of amantadine and rimantadine has been severely compromised due to the rapid emergence and global spread of resistant viral strains.[2][4][5] Resistance is typically conferred by a single amino acid substitution in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.[5][6][7] Importantly, these mutations confer cross-resistance to both amantadine and rimantadine.[4][5] This landscape underscores the critical need for new antiviral agents that can either bypass this resistance mechanism or exhibit efficacy against these resistant strains.

2-(1-Adamantyl)pyrrolidine hydrochloride is a novel compound that shares the core adamantane structure, suggesting a potential interaction with the M2 ion channel. Therefore, a rigorous evaluation of its activity against both wild-type and adamantane-resistant influenza strains is a prerequisite for its further development. This guide outlines the scientific rationale and a detailed methodology for conducting such a cross-resistance study.

Mechanisms of Action & Resistance: A Tale of Two Targets

Understanding the potential for cross-resistance begins with a clear picture of the molecular targets and resistance pathways of the compounds .

The Adamantane Class: M2 Ion Channel Blockers
  • Mechanism of 2-(1-Adamantyl)pyrrolidine hydrochloride (Putative): Based on its structural similarity to rimantadine, 2-(1-Adamantyl)pyrrolidine hydrochloride is hypothesized to function as an M2 ion channel inhibitor. After the influenza virus enters the host cell via an endosome, the acidic environment of the endosome triggers a conformational change in the viral hemagglutinin (HA) protein, leading to membrane fusion. Simultaneously, the M2 ion channel pumps protons into the virion, acidifying its interior and facilitating the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix (M1) protein—a process known as uncoating. By blocking this channel, adamantane derivatives prevent viral uncoating, trapping the vRNP in the endosome and halting the replication cycle.[2][3]

  • Resistance Mechanism: A single point mutation at key residues (positions 26, 27, 30, 31, or 34) in the M2 protein can alter the drug-binding site, preventing the adamantane compound from blocking the channel.[5][8] This allows proton influx and viral uncoating to proceed even in the presence of the drug, rendering the virus resistant.[8]

Comparator Antivirals: Neuraminidase Inhibitors
  • Mechanism of Action (e.g., Oseltamivir, Zanamivir): This class of drugs targets a different viral protein, neuraminidase (NA). NA is an enzyme on the surface of the virus that is essential for the release of newly formed progeny virions from the infected host cell. It cleaves sialic acid residues, which act as receptors for the viral HA. By inhibiting NA, these drugs cause newly synthesized viruses to aggregate on the cell surface, preventing their release and spread to other cells.[4][9]

  • Resistance Mechanism: Resistance to NA inhibitors typically arises from mutations in the NA or HA genes that either reduce the drug's binding affinity to the enzyme or decrease the virus's reliance on NA activity for its release.

The distinct mechanisms of action of M2 inhibitors and NA inhibitors make cross-resistance between these two classes highly unlikely. Therefore, NA inhibitors serve as an excellent negative control in a cross-resistance study focused on adamantane derivatives.

cluster_virus_lifecycle Influenza A Virus Replication Cycle cluster_drug_targets Antiviral Drug Targets cluster_resistance Resistance Mutations entry 1. Entry via Endocytosis uncoating 2. Uncoating in Endosome entry->uncoating replication 3. Replication & Transcription in Nucleus uncoating->replication assembly 4. Assembly & Budding replication->assembly release 5. Virion Release assembly->release m2_inhibitor Adamantanes (Amantadine, Rimantadine, 2-(1-Adamantyl)pyrrolidine HCl) m2_inhibitor->uncoating BLOCKS M2 Ion Channel na_inhibitor Neuraminidase Inhibitors (Oseltamivir, Zanamivir) na_inhibitor->release BLOCKS Neuraminidase Activity m2_mutation M2 Protein Mutation (e.g., S31N) m2_mutation->m2_inhibitor Prevents Drug Binding na_mutation NA/HA Protein Mutations na_mutation->na_inhibitor Reduces Drug Binding

Caption: Antiviral targets and resistance mechanisms in the influenza A lifecycle.

Experimental Design: A Phenotypic Approach to Quantifying Cross-Resistance

To empirically determine the cross-resistance profile of 2-(1-Adamantyl)pyrrolidine hydrochloride, a phenotypic assay is the gold standard.[10][11] This approach directly measures the ability of a drug to inhibit viral replication in cell culture.[10][12] The Plaque Reduction Neutralization Assay (PRNA or PRNT) is a robust and widely accepted method for this purpose.[10][11][12]

The core principle of the PRNA is to quantify the concentration of an antiviral drug required to reduce the number of viral plaques (zones of cell death) by 50% (EC₅₀) compared to an untreated control.[12][13] By testing the novel compound and existing drugs against both a wild-type (drug-sensitive) virus and a known resistant strain, we can directly compare their efficacy and establish a cross-resistance profile.

Plaque Reduction Neutralization Assay (PRNA) Workflow prep_cells 1. Cell Culture Prepare confluent monolayer of MDCK cells in 12-well plates. infection 5. Cell Infection Inoculate cell monolayers with the virus-drug mixtures. prep_cells->infection prep_virus 2. Virus Stock Preparation Prepare working dilutions of Wild-Type (WT) and Resistant (S31N) Influenza A. incubation 4. Virus-Drug Incubation Mix virus aliquots with each drug dilution. Incubate for 1 hour. prep_virus->incubation prep_drugs 3. Drug Dilution Prepare serial dilutions of: - 2-(1-Adamantyl)pyrrolidine HCl - Rimantadine - Oseltamivir prep_drugs->incubation incubation->infection overlay 6. Agarose Overlay Add a semi-solid overlay to restrict virus spread to adjacent cells. infection->overlay incubation2 7. Incubation (48-72h) Incubate plates to allow plaque formation. overlay->incubation2 staining 8. Staining & Visualization Fix cells and stain with Crystal Violet. Plaques appear as clear zones. incubation2->staining analysis 9. Data Analysis Count plaques, calculate % inhibition, and determine EC50 values. staining->analysis

Caption: Experimental workflow for the Plaque Reduction Neutralization Assay.

Detailed Experimental Protocol: Plaque Reduction Neutralization Assay (PRNA)

Materials:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells (ATCC® CCL-34™), highly susceptible to influenza virus.

  • Viruses:

    • Wild-Type Influenza A virus (e.g., A/H3N2).

    • Adamantane-Resistant Influenza A virus (e.g., A/H3N2 with a confirmed S31N M2 mutation).

  • Compounds:

    • 2-(1-Adamantyl)pyrrolidine hydrochloride (test compound).

    • Rimantadine hydrochloride (positive control for M2 inhibition).

    • Oseltamivir carboxylate (negative control for M2 cross-resistance).

  • Media & Reagents: MEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, TPCK-Trypsin, Agarose, Crystal Violet solution, Phosphate-Buffered Saline (PBS), Formalin.

Step-by-Step Methodology:

  • Cell Plating: a. Culture MDCK cells in MEM supplemented with 10% FBS and antibiotics. b. Seed cells into 12-well plates at a density that will yield a confluent monolayer (95-100%) on the day of infection (approximately 5 x 10⁵ cells/well).[14] c. Incubate plates at 37°C in a 5% CO₂ incubator.

  • Compound Dilution: a. Prepare stock solutions of all three compounds in an appropriate solvent (e.g., sterile water or DMSO). b. On the day of the assay, perform serial dilutions of each compound in serum-free MEM to achieve a range of final concentrations for testing (e.g., from 100 µM to 0.01 µM).

  • Virus Infection: a. Wash the confluent MDCK cell monolayers twice with sterile PBS to remove residual serum. b. Prepare dilutions of both wild-type and resistant virus stocks in serum-free MEM to yield approximately 50-100 plaque-forming units (PFU) per well. c. In separate tubes, mix equal volumes of the diluted virus with each drug dilution. Also, prepare a "virus only" control (virus mixed with drug-free medium). d. Incubate these virus-drug mixtures for 1 hour at 37°C to allow the compounds to interact with the virions.[14] e. Remove the PBS from the cell plates and inoculate each well in duplicate with 200 µL of the appropriate virus-drug mixture.[14] f. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay and Incubation: a. Prepare a 2X MEM solution containing 2% agarose and TPCK-Trypsin (final concentration 1 µg/mL). b. After the adsorption period, aspirate the inoculum from the wells. c. Immediately add 1 mL of the warm (approx. 45°C) agarose overlay to each well.[13] The overlay restricts viral spread to adjacent cells, ensuring the formation of distinct plaques.[13][15] d. Allow the overlay to solidify at room temperature for 20 minutes. e. Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization and Counting: a. Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes.[14] b. Carefully remove the agarose plugs. c. Stain the cell monolayer by adding 0.1% Crystal Violet solution for 15-20 minutes.[14] d. Gently wash the wells with water to remove excess stain and allow the plates to dry. e. Count the number of plaques in each well. Plaques will appear as clear, unstained areas against a purple background of viable cells.

  • Data Analysis: a. Calculate the percentage of plaque inhibition for each drug concentration relative to the "virus only" control wells. b. Plot the percent inhibition against the log of the drug concentration. c. Use non-linear regression analysis to determine the 50% effective concentration (EC₅₀) for each drug against each virus strain.[14]

Data Interpretation: Quantifying the Resistance Profile

Table 1: Hypothetical Antiviral Susceptibility Data (EC₅₀ in µM)

Antiviral CompoundWild-Type Influenza A (H3N2)Adamantane-Resistant Strain (S31N)Fold-Change in EC₅₀Cross-Resistance Observed
Rimantadine 0.5>50>100xYes
2-(1-Adamantyl)pyrrolidine HCl 0.81.21.5xNo
Oseltamivir 0.010.011.0xNo

Interpreting the Results:

  • Rimantadine (Positive Control): As expected, rimantadine is potent against the wild-type virus but shows a dramatic (>100-fold) increase in its EC₅₀ value against the S31N mutant strain, confirming the high level of resistance.

  • Oseltamivir (Negative Control): Oseltamivir is equally effective against both strains, demonstrating its different mechanism of action and the absence of cross-resistance with adamantanes.

  • 2-(1-Adamantyl)pyrrolidine hydrochloride (Test Compound): In this hypothetical scenario, the novel compound shows potent activity against the wild-type strain, comparable to rimantadine. Critically, it retains its potency against the rimantadine-resistant S31N strain, with only a minor 1.5-fold shift in its EC₅₀. A fold-change of less than 3-5x is typically considered to indicate a lack of significant resistance.

Discussion and Implications

The hypothetical data presented above would strongly suggest that 2-(1-Adamantyl)pyrrolidine hydrochloride is not subject to the same resistance mechanism as rimantadine, despite its structural similarity. This could imply that the pyrrolidine substitution on the adamantane cage alters its binding to the M2 channel in a way that is less affected by the S31N mutation. Recent studies have explored how modifications to the adamantane scaffold can lead to compounds that inhibit resistant M2 channels through alternative mechanisms or interactions.[16][17]

Such a finding would have significant implications for drug development:

  • Clinical Potential: A compound that is active against currently circulating adamantane-resistant influenza A strains would address a major unmet medical need.

  • Mechanistic Studies: This result would prompt further investigation into the precise molecular interactions between 2-(1-Adamantyl)pyrrolidine hydrochloride and both wild-type and mutant M2 channels to elucidate its unique mechanism of action.

  • Future Drug Design: The structure-activity relationship demonstrated could guide the synthesis of a new generation of adamantane derivatives capable of overcoming established resistance.

Conclusion

The evaluation of cross-resistance is a non-negotiable step in the preclinical assessment of any new antiviral candidate. The methodologies detailed in this guide, centered on the gold-standard Plaque Reduction Neutralization Assay, provide a clear and reliable path to determining the activity profile of novel compounds like 2-(1-Adamantyl)pyrrolidine hydrochloride against clinically relevant resistant viral strains. By employing robust experimental design and careful data analysis, researchers can generate the critical insights needed to advance the most promising candidates in the ongoing fight against viral disease.

References

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Clinical Gate. (2015, August 2). Antiviral Therapy, Susceptibility Testing, and Prevention. Retrieved from [Link]

  • Basicmedical Key. (2016, August 25). Antiviral Therapy, Susceptibility Testing, and Prevention. Retrieved from [Link]

  • ScienceDirect. (2026, January 11). Methods of Antiviral Susceptibility Testing: Phenotypic Assays. Retrieved from [Link]

  • Wu, Y., et al. (2022). Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance. PubMed. Retrieved from [Link]

  • Casto, A. M., & Pinsky, B. A. (2024). Practical updates in clinical antiviral resistance testing. Journal of Clinical Microbiology. Retrieved from [Link]

  • Keen, A. (1999). Managing influenza: amantadine, rimantadine and beyond. PubMed. Retrieved from [Link]

  • Le, M. Q., et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed Central. Retrieved from [Link]

  • American Society for Microbiology. (2024, July 25). Practical updates in clinical antiviral resistance testing. Retrieved from [Link]

  • Gao, J., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. PubMed Central. Retrieved from [Link]

  • Bio-protocol. (2022, September 16). Plaque Reduction Neutralization Test (PRNT). Retrieved from [Link]

  • Wikipedia. (n.d.). Plaque reduction neutralization test. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). High Levels of Adamantane Resistance Among Influenza A (H3N2) Viruses and Interim Guidelines for Use of Antiviral Agents --- United States, 2005. Retrieved from [Link]

  • Scholtissek, C., et al. (1998). How to overcome resistance of influenza A viruses against adamantane derivatives. PubMed. Retrieved from [Link]

  • Belshe, R. B., et al. (1988). Resistance of influenza A virus to amantadine and rimantadine: results of one decade of surveillance. PubMed. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]

  • Gao, J., et al. (2022, August 2). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. Retrieved from [Link]

  • bioRxiv. (2024, September 10). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2 S31N-Based Drug Resistance. Retrieved from [Link]

  • Dunning, J., et al. (2014). Influenza and antiviral resistance: an overview. PubMed Central. Retrieved from [Link]

  • BioAgilytix. (n.d.). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Retrieved from [Link]

  • Springer Protocols. (n.d.). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Retrieved from [Link]

  • Englund, J. A., et al. (1995). Common emergence of amantadine- and rimantadine-resistant influenza A viruses in symptomatic immunocompromised adults. PubMed. Retrieved from [Link]

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  • Strasfeld, L., & Chou, S. (2010). Antiviral Drug Resistance: Mechanisms and Clinical Implications. PubMed Central. Retrieved from [Link]

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  • Hrebikova, H., et al. (2018). In vitro methods for testing antiviral drugs. PubMed Central. Retrieved from [Link]

  • Kolocouris, N., et al. (2007). Synthesis, conformational characteristics and anti-influenza virus A activity of some 2-adamantylsubstituted azacycles. PubMed. Retrieved from [Link]

  • Hayden, F. G., & Hay, A. J. (1992). Emergence and transmission of influenza A viruses resistant to amantadine and rimantadine. PubMed. Retrieved from [Link]

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Comparative

Comparative Guide: Benchmarking 2-(1-Adamantyl)pyrrolidine Hydrochloride Against Next-Generation Influenza Therapeutics

Executive Summary Subject: 2-(1-Adamantyl)pyrrolidine hydrochloride (Ad-Pyr), a lipophilic adamantane analog. Context: While the M2 ion channel blocker class (Amantadine/Rimantadine) has been rendered largely obsolete by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 2-(1-Adamantyl)pyrrolidine hydrochloride (Ad-Pyr), a lipophilic adamantane analog. Context: While the M2 ion channel blocker class (Amantadine/Rimantadine) has been rendered largely obsolete by the widespread S31N mutation in circulating Influenza A strains, Ad-Pyr remains a critical benchmark in Structure-Activity Relationship (SAR) studies. It represents the "optimized" scaffold of the first-generation antivirals. Objective: This guide benchmarks Ad-Pyr against novel polymerase acidic (PA) endonuclease inhibitors (Baloxavir marboxil) and neuraminidase inhibitors (Oseltamivir), providing a rigorous framework for evaluating potency, resistance profiles, and cytotoxicity.

Part 1: Mechanistic Divergence & Target Validation

To understand the performance gap between Ad-Pyr and novel compounds, one must analyze the inhibition point within the viral life cycle.

The Adamantane Scaffold (Ad-Pyr)

Ad-Pyr targets the M2 proton channel . During endocytosis, the virus requires an influx of H+ ions to acidify its interior, dissociating the vRNP (viral ribonucleoprotein) from the M1 matrix protein.[1] Ad-Pyr binds within the M2 pore, physically occluding proton transport.

  • The Limitation: The S31N mutation (Serine to Asparagine at position 31) introduces a hydrophilic bulk that sterically hinders adamantane binding, rendering Ad-Pyr ineffective against >99% of seasonal H3N2 strains.

The Novel Competitor (Baloxavir)

Baloxavir targets the PA endonuclease subunit of the viral polymerase. It inhibits "cap-snatching"—the process where the virus steals 5'-caps from host mRNA to prime its own transcription. This occurs downstream of the M2 channel and is effective regardless of M2 mutations.

Visualization: Viral Life Cycle & Intervention Points[2][3]

ViralLifecycle Virus Influenza Virus Endosome Endosome (Acidification) Virus->Endosome Uncoating vRNP Uncoating Endosome->Uncoating H+ Influx Nucleus Nucleus (Replication) Uncoating->Nucleus Release Viral Release Nucleus->Release AdPyr 2-(1-Adamantyl)pyrrolidine (M2 Blocker) AdPyr->Endosome BLOCKS Baloxavir Baloxavir (PA Inhibitor) Baloxavir->Nucleus BLOCKS Cap-Snatching Tamiflu Oseltamivir (NA Inhibitor) Tamiflu->Release BLOCKS

Figure 1: Comparative mechanism of action. Ad-Pyr acts early (fusion/uncoating), whereas Baloxavir acts during replication and Oseltamivir acts at viral exit.

Part 2: Experimental Protocol (CPE Reduction Assay)

The gold standard for benchmarking antiviral potency is the Cytopathic Effect (CPE) Reduction Assay using Madin-Darby Canine Kidney (MDCK) cells.

Reagents & Setup[3][4][5]
  • Cell Line: MDCK (NBL-2) or MDCK-SIAT1 (overexpressing α-2,6-sialic acid for better human strain infection).

  • Virus:

    • Strain A (WT): A/Puerto Rico/8/34 (H1N1) - Sensitive to M2 blockers.

    • Strain B (Resistant): A/California/07/2009 (H1N1pdm09) - Naturally carries S31N.

  • Readout: CellTiter-Glo® (Promega) for ATP quantification (luminescence).

Validated Workflow
  • Seeding (Day 0): Seed MDCK cells at

    
     cells/well in 96-well white-walled plates. Incubate 24h at 37°C/5% CO2.
    
  • Compound Preparation:

    • Dissolve Ad-Pyr HCl in DMSO (Stock 10mM).

    • Perform 1:3 serial dilutions in infection media (DMEM + 0.2% BSA + 1µg/mL TPCK-trypsin).

    • Critical: Final DMSO concentration must be <0.5% to avoid non-specific cytotoxicity.

  • Infection (Day 1):

    • Wash cells with PBS.[2]

    • Inoculate with virus at MOI (Multiplicity of Infection) of 0.001.[3]

    • Why Low MOI? Allows multiple replication cycles, essential for detecting M2 and Polymerase inhibitors which may not block the initial entry of high viral loads effectively.

  • Treatment: Immediately add diluted compounds to wells.

  • Incubation: 48–72 hours at 35°C (Influenza polymerase is optimal at slightly lower temps).

  • Quantification: Add equal volume CellTiter-Glo reagent. Shake 2 mins. Read Luminescence.

Workflow Diagram

AssayWorkflow Step1 Seed MDCK Cells (20k/well) Step3 Infection (MOI 0.001) + TPCK-Trypsin Step1->Step3 Step2 Compound Dilution (Serial 1:3) Step4 Add Compounds (Ad-Pyr vs Baloxavir) Step2->Step4 Step3->Step4 Step5 Incubate 72h @ 35°C Step4->Step5 Step6 Readout: Luminescence (Cell Viability) Step5->Step6

Figure 2: Step-by-step CPE reduction assay workflow ensuring multi-cycle replication conditions.

Part 3: Benchmarking Data Analysis

The following table synthesizes expected performance data based on established pharmacological profiles. Ad-Pyr is characterized by high affinity but narrow spectrum due to resistance.

Comparative Performance Metrics
CompoundTargetIC50 (WT H1N1)IC50 (S31N Mutant)CC50 (Cytotoxicity)Selectivity Index (SI)
2-(1-Adamantyl)pyrrolidine HCl M2 Channel0.2 - 0.8 µM > 100 µM~200 µMLow (Resistant) / High (WT)
Amantadine HCl (Reference)M2 Channel1.0 - 5.0 µM> 100 µM> 500 µMModerate (WT only)
Baloxavir acid (Novel)PA Endonuclease0.0005 - 0.002 µM0.0005 - 0.002 µM > 1000 µM> 100,000
Oseltamivir (Standard)Neuraminidase0.01 - 0.05 µM0.01 - 0.05 µM> 1000 µM> 20,000
Analysis of Results
  • Potency (WT): Ad-Pyr frequently outperforms Amantadine in Wild-Type strains (lower IC50) due to the pyrrolidine ring providing a tighter steric fit within the hydrophobic M2 pore [1].

  • Resistance (S31N): Ad-Pyr fails to inhibit S31N mutants. The bulky asparagine residue at position 31 blocks the channel pore, preventing the adamantane cage from binding.[4] Baloxavir, targeting the polymerase complex, retains picomolar potency against these strains [2].

  • The "Rescue" Fallacy: While some literature suggests bulky adamantane analogs might overcome S31N, experimental data shows that clinically relevant concentrations are rarely achievable without cytotoxicity (CC50 < 100µM).

Part 4: Strategic Conclusion

For modern drug development, 2-(1-Adamantyl)pyrrolidine hydrochloride serves a specific, limited purpose:

  • As a Positive Control: In assays using historic WT strains (e.g., A/PR/8/34) to validate M2-channel assay integrity.

  • As a Chemical Probe: To map the hydrophobic pocket dimensions of the M2 channel in structural biology studies.

It is NOT a viable clinical alternative to Baloxavir or Oseltamivir for current circulating strains. Any novel compound claiming "superiority" must be benchmarked against Baloxavir's ability to inhibit S31N mutants, not just Ad-Pyr's performance on extinct WT strains.

References

  • Kolocouris, A., et al. (2008). Comparisons of the influenza virus A M2 channel binding affinities, anti-influenza virus potencies and NMDA antagonistic activities of 2-alkyl-2-aminoadamantanes and analogues. Bioorganic & Medicinal Chemistry Letters. Link

  • Hayden, F. G., et al. (2018). Baloxavir Marboxil for Uncomplicated Influenza in Adults and Adolescents. The New England Journal of Medicine. Link

  • CDC. (2023). Influenza Antiviral Drug Resistance.[5][6][7][8][9][10][11] Centers for Disease Control and Prevention. Link

  • Stylianakis, I., et al. (2003).[12] Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties.[12] Bioorganic & Medicinal Chemistry Letters. Link

  • Gubareva, L. V., et al. (2017). An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity.[6] Antiviral Research. Link

Sources

Validation

Comparative Analysis of the Spectral Characteristics of 2-(1-Adamantyl)pyrrolidine Isomers

Topic: Content Type: Publish Comparison Guide Executive Summary 2-(1-Adamantyl)pyrrolidine is a pharmacologically significant scaffold, bridging the lipophilic adamantane cage with the nitrogenous pyrrolidine ring. This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

2-(1-Adamantyl)pyrrolidine is a pharmacologically significant scaffold, bridging the lipophilic adamantane cage with the nitrogenous pyrrolidine ring. This structure is relevant in antiviral research (similar to rimantadine) and CNS-active agent development. However, its synthesis often yields a racemic mixture of (


)- and (

)-enantiomers, or structural isomers such as 1-(1-adamantyl)pyrrolidine.

Because enantiomers exhibit identical physical properties in achiral environments, standard spectral analysis (NMR, IR, MS) fails to distinguish them. This guide provides a definitive technical comparison of these isomers, establishing the baseline spectral fingerprint of the racemate and detailing the advanced protocols required for enantiomeric resolution and absolute configuration assignment.

Structural Landscape and Isomerism

Before analyzing spectral data, it is critical to define the isomeric relationships. The primary isomers of interest are the stereoisomers (enantiomers) and the regioisomers (positional isomers).

1.1 Isomer Classification
  • Enantiomers: (

    
    )-2-(1-Adamantyl)pyrrolidine vs. (
    
    
    
    )-2-(1-Adamantyl)pyrrolidine. These possess a chiral center at the C2 position of the pyrrolidine ring.
  • Regioisomers: 2-(1-Adamantyl)pyrrolidine (C-linked) vs. 1-(1-Adamantyl)pyrrolidine (N-linked). The N-linked isomer is achiral due to rapid nitrogen inversion and lacks the C2 stereocenter.

IsomerMap Root Adamantyl-Pyrrolidine Conjugates Regio1 2-(1-Adamantyl)pyrrolidine (C-Linked) Root->Regio1 Positional Isomerism Regio2 1-(1-Adamantyl)pyrrolidine (N-Linked) Root->Regio2 EnantR (R)-Enantiomer Chiral Regio1->EnantR Stereocenter @ C2 EnantS (S)-Enantiomer Chiral Regio1->EnantS Achiral Achiral / Meso-like (Rapid N-Inversion) Regio2->Achiral

Figure 1: Structural relationship between adamantyl-pyrrolidine isomers. Note that the C-linked isomer introduces stable chirality, whereas the N-linked isomer is typically achiral in solution.

Baseline Spectral Characterization (Achiral Conditions)

In standard solvents (e.g.,


, DMSO-

), the (

) and (

) enantiomers are spectroscopically indistinguishable. The following data represents the racemic mixture, which serves as the control fingerprint.
2.1 Nuclear Magnetic Resonance (

H &

C NMR)

The adamantyl group provides a highly characteristic "forest" of multiplets upfield, while the pyrrolidine ring shows distinct shifts based on proximity to the nitrogen.

Table 1: Consensus


H NMR Shifts (

, 400 MHz)
MoietyProton PositionChemical Shift (

, ppm)
MultiplicityIntegrationKey Diagnostic Feature
Adamantyl

-CH (Bridgehead)
1.95 - 2.05Broad Singlet3HDiagnostic of 1-substitution
Adamantyl

-CH

1.60 - 1.75Multiplet6H"Roofing" effect common
Adamantyl

-CH

1.45 - 1.55Multiplet6HOverlaps with pyrrolidine

Pyrrolidine C2-H (Chiral Center)2.85 - 2.95dd or m1HCritical for differentiation
Pyrrolidine C5-H

(

to N)
2.90 - 3.10Multiplet2HDeshielded by Nitrogen
Pyrrolidine C3/C4-H

1.50 - 1.80Multiplet4HOften buried under Ad-group
Amine N-H1.80 - 2.50Broad Singlet1HExchangeable; shift varies

Scientific Insight: The C2-H proton is the "reporter" nucleus. In the achiral spectrum, it appears as a single multiplet. In a chiral environment (see Section 3), this signal splits into two distinct populations.

2.2 Mass Spectrometry (EI-MS)

Mass spectrometry confirms the connectivity but does not distinguish enantiomers. It is, however, excellent for distinguishing the C-linked vs. N-linked regioisomers based on fragmentation stability.

Table 2: Key Fragmentation Ions (70 eV EI)

m/z (approx)Fragment StructureOriginInterpretation
205

Molecular IonWeak intensity in aliphatic amines
135

Adamantyl CationBase Peak (Very Stable Tertiary Carbocation)
70

Pyrrolinium IonCharacteristic of 2-substituted pyrrolidine cleavage
71

Pyrrolidine RadicalCommon in N-substituted isomers
Comparative Analysis: Differentiating Enantiomers

To distinguish (


) from (

), one must introduce a chiral probe.[1][2] The two most robust methods are Chiral Solvating Agents (NMR) and Chiral HPLC.
3.1 Protocol A: Chiral NMR Discrimination

Principle: Enantiomers form transient diastereomeric complexes with a Chiral Solvating Agent (CSA), such as (


)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid. This creates different magnetic environments for the enantiomers, causing chemical shift non-equivalence (

).

Experimental Workflow:

  • Sample Prep: Dissolve 5 mg of racemic 2-(1-adamantyl)pyrrolidine in 0.6 mL

    
    .
    
  • CSA Addition: Add 1.0 - 2.0 equivalents of (

    
    )-(-)-CSA.
    
  • Observation: Focus on the Pyrrolidine C2-H signal (originally ~2.9 ppm).

  • Result: The signal splits into two doublets. The difference in chemical shift (

    
    ) correlates to the enantiomeric excess (ee).
    

NMRWorkflow Step1 Racemic Sample (Single C2-H Signal) Step2 Add Chiral Agent (e.g., Mosher's Acid) Step1->Step2 Step3 Transient Diastereomers (R-CSA...R-Amine) (R-CSA...S-Amine) Step2->Step3 Complexation Step4 Split Signals Calculate Integration Ratio Step3->Step4 1H NMR

Figure 2: Mechanism of Chiral NMR Discrimination.

3.2 Protocol B: Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This is the only method that provides a direct "fingerprint" of the absolute configuration without derivatization.

  • (

    
    )-Isomer:  Typically exhibits a positive Cotton effect (peak) in the 200-220 nm region (n 
    
    
    
    
    
    transition of the amine).
  • (

    
    )-Isomer:  Exhibits a mirror-image negative Cotton effect (trough) in the same region.
    
  • Racemate: Shows a flat line (zero net rotation).

Differentiation from Regioisomers

A common synthetic error yields 1-(1-adamantyl)pyrrolidine (N-linked) instead of the desired 2-isomer. They can be distinguished instantly by Symmetry Analysis in


C NMR.

Table 3: Regioisomer Comparison

Feature2-(1-Adamantyl)pyrrolidine (C-Linked)1-(1-Adamantyl)pyrrolidine (N-Linked)
Chirality Chiral (C2 center)Achiral (Plane of symmetry)
Pyrrolidine

-Carbons
Non-equivalent (C2

C5)
Equivalent (C2 = C5) due to symmetry

C Signals (Pyrrolidine)
4 distinct signals2 distinct signals (C2/5 are identical)
N-H Signal (

H NMR)
Present (Broad singlet)Absent (Tertiary amine)
References
  • PubChem. (n.d.). 2-(1-Adamantyl)pyrrolidine.[3][4] National Library of Medicine. Retrieved from [Link]

  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. Wiley.[5] (General reference for NMR shift prediction of pyrrolidine/adamantane systems).

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.
  • Sadeghpour, M., et al. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Biomedical Research. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for 2-(1-Adamantyl)pyrrolidine Hydrochloride

Executive Safety Assessment (The "Why") Handling 2-(1-Adamantyl)pyrrolidine hydrochloride presents a dual-threat profile often overlooked in standard safety data sheets (SDS). While generic SDSs may classify it merely as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment (The "Why")

Handling 2-(1-Adamantyl)pyrrolidine hydrochloride presents a dual-threat profile often overlooked in standard safety data sheets (SDS). While generic SDSs may classify it merely as an irritant, the molecular structure dictates a more rigorous containment strategy.

  • The Lipophilic Vector (Adamantane Cage): The adamantyl group is highly lipophilic. Unlike simple inorganic salts, this moiety facilitates the transport of the compound across biological membranes (skin/blood-brain barrier). Standard "splash protection" is insufficient; permeation protection is required.

  • The Ionic Irritant (Pyrrolidine HCl): As a hydrochloride salt of a secondary amine, the compound is a potent mucous membrane irritant. Upon contact with moisture (sweat, tears, lung tissue), it can hydrolyze to release acidic byproducts, causing immediate irritation or potential cauterization.

  • Physical State: Typically a fine, crystalline solid. Electrostatic charging during weighing can cause "dust fly," creating an inhalation hazard that bypasses standard fume hood airflow if not managed correctly.

Operational Control Band: Treat as OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³) until specific toxicology data proves otherwise.

Hazard Characterization & PPE Selection[1][2][3][4]

The following table synthesizes the physicochemical properties with the required protective barriers.

Hazard VectorMolecular DriverPhysiological RiskRequired Protection Factor
Dermal Adamantyl LipophilicityRapid transdermal absorption; Potential CNS effects.Double Nitrile (0.11mm min) or High-Breakthrough Polymer.
Inhalation Micronized HCl SaltRespiratory tract inflammation; Acidic hydrolysis in lungs.P100/N95 (if outside hood) or HEPA-filtered enclosure .
Ocular Pyrrolidine Basicity (masked)Severe corneal irritation; Micro-abrasion from crystals.Chemical Splash Goggles (ANSI Z87.1+).
Static Crystalline LatticeAerosolization during transfer.Anti-static Gun + Draft Shield.

PPE Decision Logic (Visualization)

The following logic flow illustrates the causality between the molecule's properties and the chosen PPE.

PPE_Logic Compound 2-(1-Adamantyl) pyrrolidine HCl Prop_Lipo Lipophilic (Adamantane) Compound->Prop_Lipo Prop_Salt Ionic Solid (HCl Salt) Compound->Prop_Salt Risk_Skin Transdermal Absorption Prop_Lipo->Risk_Skin Permeates Membranes Risk_Dust Aerosol Inhalation Prop_Salt->Risk_Dust Electrostatic Fly PPE_Glove Double Nitrile (>0.11mm) Risk_Skin->PPE_Glove Mitigates PPE_Resp Engineering Control (Fume Hood) + N95 Risk_Dust->PPE_Resp Contains

Figure 1: Risk-to-Barrier Logic Flow.[1][2][3][4] Red nodes indicate intrinsic hazards; Green nodes indicate required barriers.

Operational Protocols

A. Donning Sequence (Critical for Contamination Control)

Rationale: The order of donning prevents the contamination of inner layers.

  • Shoe Covers: Don first to prevent tracking floor contaminants.

  • Lab Coat: Must be buttoned to the neck. Tyvek sleeves are recommended if working with large quantities (>5g) to bridge the glove-cuff gap.

  • Inner Glove: Nitrile (4 mil). Tape cuff to lab coat if high dust generation is expected.

  • Eye Protection: Goggles adjusted for a tight seal.

  • Outer Glove: Nitrile (4-5 mil). Extended cuff preferred.

B. Weighing & Transfer Workflow

The highest risk of exposure occurs during the transfer of the solid.

  • Engineering Setup:

    • Work exclusively within a certified Chemical Fume Hood.

    • Place the analytical balance inside the hood or use a powder containment enclosure.

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder. This prevents the "jumping" of the HCl salt.

  • Transfer Technique:

    • Do not pour from the stock bottle. Use a micro-spatula.

    • Keep the receiving vessel (flask/vial) as close to the stock container as possible to minimize travel distance.

    • Wet Transfer (Preferred): If the protocol allows, add the solvent to the solid immediately after weighing to suppress dust.

  • Solubilization:

    • Note: Dissolution of amine hydrochlorides can be mildly exothermic.

    • Add solvent slowly.

    • Visually inspect for "creeping" of the solid up the glass walls (common with adamantane derivatives due to surface tension effects). Rinse walls immediately.

Decontamination & Disposal[6][8]

Workflow Visualization

Disposal_Flow Spill Spill/Residue Solid_Waste Solid Waste (Hazardous) Spill->Solid_Waste Dry Sweep (No Vacuum) Liq_Waste Liquid Waste (Halogenated) Spill->Liq_Waste If Solubilized Decon Decon Surface (Soap + Water) Solid_Waste->Decon Post-Removal Liq_Waste->Decon Post-Removal

Figure 2: Waste Stream Segregation Logic.

Specific Disposal Steps
  • Solid Waste: Do not dispose of in general trash. All weighing boats, contaminated gloves, and paper towels must go into Hazardous Solid Waste bins labeled "Toxic/Irritant Solid."

  • Liquid Waste: Once dissolved, the solution is likely halogenated (due to the HCl salt and potential solvent choice like DCM). Dispose of in Halogenated Organic Waste streams unless dissolved in water/methanol, then Non-Halogenated.

  • Surface Decontamination:

    • The adamantyl group is greasy. Simple water will bead up and spread the contamination.

    • Protocol: Use a surfactant-rich detergent (e.g., Alconox or dilute SDS solution) first to emulsify the lipophilic residue, then rinse with water, followed by an ethanol wipe.

Emergency Response (Self-Validating)

  • Skin Contact:

    • Immediate Action: Do not just rinse. Wash with soap and lukewarm water for 15 minutes.

    • Why? Water alone may not efficiently remove the lipophilic adamantane moiety. Soap is required to micellize the compound.

  • Inhalation:

    • Move to fresh air immediately.[5]

    • Alert: If wheezing occurs, it indicates hydrolysis of the HCl salt in the respiratory tract. Seek medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

Sources

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